Terodiline Hydrochloride
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986. It was withdrawn in at least one region.
See also: Terodiline (has active moiety).
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHAJVBYQPLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15793-40-5 (Parent) | |
| Record name | Terodiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048968 | |
| Record name | Terodiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7082-21-5 | |
| Record name | Bicor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terodiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terodiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terodiline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERODILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Dual Pharmacological Profile of Terodiline: Anticholinergic and Calcium Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terodiline (B98686) is a pharmacological agent recognized for its dual mechanism of action, functioning as both an anticholinergic and a calcium channel antagonist.[1][2][3] This unique combination of properties confers a potent relaxant effect on smooth muscle, which has been clinically leveraged for the treatment of urinary frequency and urge incontinence by reducing detrusor muscle overactivity.[1][4][5] At lower concentrations, its anticholinergic effects predominate, while at higher concentrations, the calcium entry blocking action becomes more pronounced.[6][7] This document provides an in-depth technical overview of terodiline's core pharmacological properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.
Anticholinergic Properties
Terodiline exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9] In the urinary bladder, parasympathetic nerve fibers release acetylcholine (ACh), which stimulates primarily M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle, leading to contraction.[10][11] By blocking these receptors, terodiline inhibits the action of ACh, resulting in muscle relaxation and an increase in bladder capacity.[1][12]
Quantitative Data: Muscarinic Receptor Binding Affinity
The affinity of terodiline for various muscarinic receptor subtypes has been quantified through functional response and radioligand binding assays. The data indicates a notable selectivity for the M1 subtype relative to M2 and M3 receptors.[13]
| Receptor Subtype | Tissue/Preparation | Kb (nM) | Reference |
| M1 | Rabbit Vas Deferens | 15 | [13][14] |
| M2 | Guinea Pig Atria | 160 | [14] |
| M3 | Guinea Pig Bladder | 280 | [14] |
| M3 | Guinea Pig Ileal Muscle | 198 | [14] |
Kb (Inhibitor constant) represents the concentration of the antagonist that occupies 50% of the receptors in the absence of agonist.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of a test compound like terodiline to muscarinic receptors expressed in cell membranes.[15][16][17]
Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or Sf9 insect cells engineered to express a specific human muscarinic receptor subtype (e.g., M1, M2, M3).[15][16][17]
-
Radioligand: 3H-N-methylscopolamine (3H-NMS), a non-selective muscarinic antagonist.[16]
-
Test Compound: Terodiline, dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a known non-selective muscarinic antagonist, such as atropine (B194438) (10 µM).[16]
-
Assay Buffer: e.g., 20 mM Tris pH 7.5, 1 mM EDTA.[16]
-
Instrumentation: Glass fiber filter plates, a cell harvester, and a liquid scintillation counter.[16][18]
Procedure:
-
Preparation: Pre-treat glass fiber filter plates with a solution like 0.1% polyethyleneimine (PEI) to reduce non-specific binding.[18]
-
Incubation: In the wells of a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand (3H-NMS, e.g., 0.6 nM), and serial dilutions of the test compound (terodiline).[16][19] For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of atropine.
-
Equilibration: Incubate the plates for a sufficient period (e.g., 2 hours) at a controlled temperature (e.g., 20°C) with shaking to allow the binding to reach equilibrium.[16]
-
Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.[16]
-
Quantification: Dry the filter plates and add a scintillation cocktail to each well.[19] Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from atropine wells) from the total binding (counts in the absence of a competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of terodiline that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Muscarinic Receptor Antagonism
Caption: Muscarinic M3 receptor signaling pathway and its inhibition by terodiline.
Calcium Antagonist Properties
In addition to its anticholinergic activity, terodiline functions as a calcium channel blocker, directly inhibiting the influx of extracellular calcium into smooth muscle cells.[6][20][21] This action is primarily on L-type voltage-gated calcium channels.[22] The influx of calcium is a critical step in the excitation-contraction coupling of muscle cells; therefore, by blocking these channels, terodiline further promotes muscle relaxation.[23]
Quantitative Data: Calcium Channel Blocking Activity
The inhibitory potency of terodiline on L-type calcium channels has been determined in various tissues, with IC50 values indicating moderate potency.
| Tissue / Cell Type | IC50 (µM) | Reference(s) |
| Guinea-pig Bladder Smooth Muscle | 1.7 | [20][21][22] |
| Rabbit Mesenteric & Coronary Arteries | 5 - 20 | [22] |
| Guinea-pig Ventricular Myocytes | 12.2 - 15.2 | [20][22][24] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method for measuring the effect of terodiline on L-type calcium channel currents (ICa,L) in isolated single cells.[20][21]
Objective: To quantify the inhibitory effect of terodiline on voltage-gated calcium channels by measuring ionic currents.
Materials:
-
Cell Preparation: Acutely isolated single smooth muscle cells (e.g., from guinea pig urinary bladder) or ventricular myocytes.[20][21]
-
Solutions:
-
External (Bath) Solution: Containing physiological concentrations of ions, with Ba2+ or Ca2+ as the charge carrier.
-
Internal (Pipette) Solution: Containing ions to mimic the intracellular environment (e.g., Cs+-based to block K+ currents), a Ca2+ buffer (e.g., EGTA), and ATP.
-
-
Instrumentation: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system, and glass micropipettes.
Procedure:
-
Cell Isolation: Enzymatically digest the tissue of interest (e.g., bladder detrusor) to obtain a suspension of single, viable smooth muscle cells.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a fine tip (resistance of a few megaohms when filled with internal solution).
-
Seal Formation: Under microscopic view, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where most calcium channels are closed (e.g., -43 mV).[20] Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels, and record the resulting inward calcium current (ICa,L).[20]
-
Drug Application: After recording stable baseline currents, perfuse the bath with the external solution containing a known concentration of terodiline.
-
Data Recording: Record the calcium currents again in the presence of the drug. The reduction in the current's amplitude indicates channel blockade. Repeat with multiple concentrations to establish a dose-response relationship.
-
Data Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the drug concentration and fit the data to determine the IC50 value.
Signaling Pathway: L-Type Calcium Channel Blockade
Caption: L-type calcium channel signaling and its inhibition by terodiline.
Integrated Mechanism of Action
The clinical efficacy of terodiline in treating detrusor overactivity stems from the synergistic action of its two distinct pharmacological properties. The anticholinergic effect reduces the baseline parasympathetic tone on the bladder, while the calcium antagonist effect directly inhibits the contractility of the smooth muscle cells, regardless of the stimulus. This dual mechanism provides a comprehensive blockade of the pathways leading to muscle contraction.
Logical Relationship of Dual Properties
Caption: Logical flow from terodiline's dual properties to its therapeutic effect.
Experimental Workflow Visualizations
Workflow for Radioligand Binding Assay
Caption: High-level workflow for a competitive radioligand binding assay.
Workflow for Whole-Cell Patch-Clamp Assay
Caption: Experimental workflow for determining IC50 via whole-cell patch-clamp.
Conclusion and Clinical Context
Terodiline possesses a well-documented dual mechanism of action, combining muscarinic receptor antagonism with L-type calcium channel blockade to effectively relax bladder smooth muscle.[1][6] This profile made it an effective therapy for urge incontinence.[1] However, its clinical use was curtailed due to findings of cardiotoxicity, specifically the risk of QT prolongation and torsades de pointes.[3] This adverse effect is attributed to the blockade of the hERG (Kv11.1) potassium channel, a liability not directly related to its primary therapeutic mechanisms.[3][9] For drug development professionals, terodiline serves as a critical case study, illustrating the power of a dual-action mechanism while underscoring the imperative for comprehensive safety profiling, particularly against off-target ion channels like hERG.
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terodiline [medbox.iiab.me]
- 3. Terodiline - Wikipedia [en.wikipedia.org]
- 4. [Effect of terodiline hydrochloride on the function of urinary bladder in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of terodiline treatment in women with motor urge incontinence. Results from a double-blind study and long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinergic and calcium antagonistic effects of terodiline in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. uspharmacist.com [uspharmacist.com]
- 12. A calcium blocking and anticholinergic agent (terodiline) in the treatment of detrusor hyperreflexia: a placebo-controlled, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 24. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine
Introduction
(RS)-N-tert-butyl-4,4-diphenylbutan-2-amine is a chiral secondary amine with the molecular formula C₂₀H₂₇N. Its structure features a butylamine (B146782) backbone with a tert-butyl group attached to the nitrogen atom at the 2-position and two phenyl groups attached to the carbon atom at the 4-position. The designation "(RS)" indicates that it is a racemic mixture of two enantiomers. Due to the limited availability of public domain data, this guide will focus on the structural elucidation based on its IUPAC name, a plausible synthetic approach derived from established chemical principles, and general characteristics expected for a molecule of this class. Currently, there is a lack of comprehensive experimental data, such as detailed quantitative properties, specific experimental protocols for its synthesis and characterization, and defined biological signaling pathways in the public scientific literature.
Chemical Structure and Properties
Based on its systematic name, the chemical structure of (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine can be determined as follows:
-
Butan-2-amine: A four-carbon chain (butane) with an amino group (-NH₂) at the second carbon.
-
N-tert-butyl: A tert-butyl group, -C(CH₃)₃, is attached to the nitrogen atom of the amino group.
-
4,4-diphenyl: Two phenyl groups (-C₆H₅) are attached to the fourth carbon of the butane (B89635) chain.
-
(RS): The carbon at the 2-position, bonded to the nitrogen, is a stereocenter, and the compound exists as a racemic mixture of the (R) and (S) enantiomers.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₇N |
| Molecular Weight | 281.44 g/mol |
| Appearance | Likely a solid or viscous oil at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane (B109758), and poorly soluble in water. |
| Boiling Point | Predicted to be high due to its molecular weight and aromatic nature. |
| Melting Point | Dependent on the crystalline form, but likely above room temperature. |
Proposed Synthesis Workflow
A plausible and common method for the synthesis of secondary amines like (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine from a ketone and a primary amine, followed by the reduction of the imine to the corresponding amine.
Caption: Proposed synthetic workflow for (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine via reductive amination.
Experimental Protocol: Reductive Amination (General Procedure)
This protocol is a generalized procedure and would require optimization for the specific synthesis of (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine.
Materials:
-
4,4-Diphenylbutan-2-one (ketone starting material)
-
tert-Butylamine (primary amine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (reducing agent)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-diphenylbutan-2-one (1.0 eq) and anhydrous dichloroethane.
-
Amine Addition: Add tert-butylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Reaction: Continue to stir the reaction mixture at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H bond in the secondary amine.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been documented for (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine, compounds with similar structural motifs, particularly diphenylalkane derivatives, have been investigated for various pharmacological activities. The presence of the two phenyl groups and the secondary amine moiety suggests potential interactions with biological targets.
A hypothetical signaling pathway that could be investigated for a compound of this class might involve its interaction with cell surface receptors, leading to downstream signaling cascades.
Caption: A hypothetical signaling pathway for a bioactive diphenylalkane amine derivative.
Disclaimer: The information provided in this document regarding the synthesis and biological activity of (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine is based on general chemical principles and data for structurally related compounds. Due to the lack of specific published data for the title compound, the proposed protocols and pathways are illustrative and would require experimental validation. This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous experimental investigation.
The Dual-Acting Urological Agent: A Technical Guide to the Discovery and Synthesis of Terodiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terodiline (B98686), a compound initially investigated for angina, was repurposed for the treatment of urinary incontinence due to its unique dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of terodiline. It details experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and visualizes its signaling pathways and experimental workflows. Despite its clinical efficacy, terodiline was withdrawn from the market due to concerns of cardiotoxicity, specifically QT interval prolongation, which has been linked to its interaction with hERG channels.[2][3][4] This document serves as a detailed resource for researchers and professionals in drug development, offering insights into the multifaceted nature of terodiline's pharmacology and the importance of stereochemistry in drug safety and efficacy.
Discovery and Development
Initially developed as an antianginal agent, terodiline's potential for treating urinary incontinence was discovered due to its side effect of urinary retention.[3] This led to its redevelopment and marketing for urge incontinence and other symptoms of an unstable bladder.[1][3] Clinical trials demonstrated its effectiveness in reducing diurnal and nocturnal micturition frequency and incontinence episodes.[1][5] However, in 1991, reports of serious cardiac arrhythmias, including torsades de pointes, led to its worldwide withdrawal.[3][4]
Synthesis of Racemic Terodiline
A plausible and efficient method for the synthesis of racemic terodiline is a two-step process commencing with diphenylmethane (B89790).[6]
Experimental Protocol: Synthesis of Racemic Terodiline[6]
Step 1: Deprotonation of Diphenylmethane
-
In a round-bottomed flask under an inert atmosphere, dissolve diphenylmethane in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution. The appearance of a deep red color indicates the formation of the resonance-stabilized diphenylmethyl anion.
-
Stir the reaction mixture at -78°C for one hour.
Step 2: Nucleophilic Substitution
-
To the solution containing the diphenylmethyl anion, add a solution of N-tert-butyl-2-chloropropylamine in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the aqueous layer and extract the aqueous phase with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain racemic terodiline.
Mechanism of Action
Terodiline exhibits a dual mechanism of action, functioning as both an anticholinergic agent and a calcium channel blocker.[2][7] This combined activity contributes to its efficacy in relaxing the detrusor muscle of the bladder.[1]
Anticholinergic Activity
Terodiline acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9] By blocking the binding of acetylcholine, a neurotransmitter that mediates bladder contraction, terodiline reduces involuntary detrusor muscle contractions.[8] Terodiline hydrochloride shows selectivity for the M1 subtype of muscarinic receptors.[9]
Calcium Channel Blocking Activity
Terodiline also functions as a calcium channel blocker, directly inhibiting the influx of calcium ions (Ca²⁺) into smooth muscle cells through L-type voltage-gated calcium channels.[4][10] This reduction in intracellular calcium concentration leads to the relaxation of the detrusor muscle.[2][10]
Stereochemistry and Pharmacological Activity
Terodiline is a chiral molecule, and its enantiomers exhibit different pharmacological properties.[3] The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects and, notably, the prolongation of the QT interval associated with cardiotoxicity.[3] Conversely, the (S)-(-)-enantiomer is the more potent calcium channel blocker.[3][4]
Pharmacokinetic Profile
Terodiline is well absorbed after oral administration and has a long elimination half-life, which allows for once-daily or twice-daily dosing.[1][11]
| Parameter | Racemic Terodiline | R(+)-Terodiline |
| Bioavailability | 64% - 105% (mean 92%)[11] | 93% ± 19%[12] |
| Elimination Half-life | ~60-65 hours[7][11] | 56 ± 26 hours[12] |
| Volume of Distribution | ~417 - 500 L[7][11] | 372 ± 84 L[12] |
| Systemic Clearance | 4.8 L/h[11] | 86 ± 29 mL/min[12] |
| Time to Max. Concentration | - | 5.6 ± 2.2 hours[12] |
Clinical Efficacy and Adverse Effects
Clinical trials have demonstrated the efficacy of terodiline in treating urinary frequency and urge incontinence.[5][13][14][15]
| Study Outcome | Result |
| Diurnal Urinary Frequency | 66.2% effective rate |
| Nocturnal Urinary Frequency | 68.0% effective rate |
| Urinary Incontinence | 68.8% effective rate |
| Nocturnal Enuresis | 78.3% effective rate |
The most commonly reported adverse effects were anticholinergic in nature, such as dry mouth.[1][5] However, the most serious adverse effect was the dose-dependent prolongation of the QTc interval, leading to an increased risk of torsades de pointes.[16] This cardiotoxicity is attributed to the blockade of the hERG potassium channel.[2][17]
In Vitro Evaluation of Terodiline
The pharmacological properties of terodiline can be assessed using various in vitro models.
Experimental Protocol: Isolated Detrusor Muscle Strip Assay[8]
-
Tissue Preparation: Isolate urinary bladders from an appropriate animal model (e.g., rabbit, guinea pig) in cold, oxygenated Krebs-Henseleit solution.
-
Dissection: Carefully dissect longitudinal smooth muscle strips from the bladder dome.
-
Mounting: Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Connect the tissue to an isometric force transducer and allow it to equilibrate under a set tension.
-
Contraction Induction: Induce muscle contraction using a contractile agonist such as carbachol.
-
Drug Application: Add increasing concentrations of terodiline to the organ bath to generate a concentration-response curve and determine its inhibitory effect on muscle contraction.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[10]
-
Cell Preparation: Isolate single smooth muscle cells or cardiomyocytes.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to measure ionic currents across the cell membrane.
-
Voltage Protocol: Apply a voltage protocol to elicit L-type calcium channel currents.
-
Drug Perfusion: Perfuse the cell with solutions containing varying concentrations of terodiline.
-
Data Acquisition and Analysis: Record the changes in the calcium current to determine the half-maximal inhibitory concentration (IC₅₀) of terodiline.
Conclusion
Terodiline represents a significant case study in drug development, highlighting the potential for drug repurposing and the critical importance of thorough safety evaluations, particularly concerning stereoisomers. Its dual mechanism of action provided a strong therapeutic rationale for its use in overactive bladder. However, the unforeseen cardiotoxicity associated with one of its enantiomers ultimately led to its withdrawal. The story of terodiline underscores the need for comprehensive preclinical and clinical safety testing, including the evaluation of individual enantiomers, to ensure patient safety. The detailed synthetic and pharmacological data presented in this guide can serve as a valuable resource for the development of safer and more effective treatments for urological disorders.
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terodiline [medbox.iiab.me]
- 3. Terodiline – Chiralpedia [chiralpedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [Clinical evaluation of this compound in patients with urinary frequency or incontinence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics of terodiline in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of R(+)-terodiline given intravenously and orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terodiline in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Terodiline in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. medchemexpress.com [medchemexpress.com]
Terodiline Hydrochloride: An In-depth Technical Guide on its M1-Selective Muscarinic Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terodiline (B98686) hydrochloride is a compound recognized for its dual pharmacological actions as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2] This technical guide focuses on its activity as an M1-selective muscarinic antagonist, a property that has been a subject of interest in drug development. This document provides a comprehensive overview of the quantitative data supporting its receptor selectivity, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.
Introduction to Terodiline and Muscarinic Receptors
Terodiline (N-tert-butyl-1-methyl-3,3-diphenylpropylamine HCl) was initially developed for the treatment of urinary frequency and urge incontinence.[1][3] Its therapeutic effects are attributed to its anticholinergic properties and its ability to block calcium channels.[1][2] The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, which are involved in a wide array of physiological functions.[2][4] The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins to activate phospholipase C (PLC), while M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase.[2] The M1 receptor is predominantly found in the central nervous system and exocrine glands.[3] Terodiline has demonstrated a notable selectivity for the M1 receptor subtype.[1][3]
Quantitative Pharmacological Data
The M1-selective antagonist activity of terodiline has been quantified through functional response assays. The equilibrium dissociation constants (Kb) from these studies are summarized in the table below. A lower Kb value indicates a higher binding affinity.
| Receptor Subtype | Tissue Preparation | Kb (nM) | Selectivity (fold) vs. M1 | Reference |
| M1 | Rabbit Vas Deferens | 15 | - | [1][3] |
| M2 | Guinea Pig Atria | 160 | 10.7 | [1][3] |
| M3 | Guinea Pig Bladder Detrusor Muscle | 280 | 18.7 | [1][3] |
| M3 | Rabbit Ileal Muscle | 198 | 13.2 | [1] |
A comparative guide also reports a pKb value for terodiline at the M1 receptor, which is the negative logarithm of the Kb value.
| Compound | M1 (pKb) | M2 (pKb) | M3 (pKb) |
| Terodiline | 7.82 | 6.80 | 6.55 |
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor, upon activation by an agonist, initiates a signaling cascade through its coupling with the Gq protein. Antagonism of this receptor by terodiline blocks these downstream effects.
Caption: M1 muscarinic receptor signaling pathway antagonism by terodiline.
Experimental Protocols
The characterization of a muscarinic antagonist like terodiline involves a series of in vitro experiments to determine its binding affinity and functional potency.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of terodiline for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.[4]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[4]
-
Test Compound: Terodiline hydrochloride.
-
Non-specific binding control: Atropine (B194438) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates (GF/B).[5]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Terodiline solution (or vehicle for total binding, or atropine for non-specific binding).
-
[³H]-NMS (at a concentration close to its Kd).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[6]
Phosphoinositide (PI) Hydrolysis Functional Assay
This assay measures the functional antagonism of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the inhibition of agonist-induced inositol (B14025) phosphate (B84403) accumulation.
Objective: To determine the functional potency (IC50) of terodiline in blocking carbachol-stimulated PI hydrolysis in cells expressing the M1 receptor.
Materials:
-
CHO cells stably expressing the human M1 receptor (CHO-hM1).
-
[³H]-myo-inositol.
-
Agonist: Carbachol (B1668302).
-
Antagonist: this compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Stop Solution: 0.1 M Formic acid.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Seed CHO-hM1 cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of carbachol (typically EC80) for 1 hour.
-
Terminate the reaction by adding ice-cold stop solution.
-
Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
Determine the IC50 value of terodiline by non-linear regression analysis of the concentration-response curve.
Schild Analysis
Schild analysis is used to characterize the nature of the antagonism (e.g., competitive) and to determine the antagonist's affinity (pA2 value).
Objective: To determine the pA2 value for terodiline at the M1 receptor and to confirm competitive antagonism.
Procedure:
-
Perform a functional assay (e.g., PI hydrolysis or calcium flux) to generate concentration-response curves for an agonist (e.g., carbachol) in the absence and presence of several fixed concentrations of terodiline.
-
Determine the EC50 of the agonist for each concentration of terodiline.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of terodiline on the x-axis.
-
The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[7]
Experimental Workflow for Muscarinic Antagonist Characterization
The discovery and characterization of a novel muscarinic antagonist follows a structured workflow from initial screening to detailed pharmacological profiling.
Caption: A typical workflow for the characterization of a novel GPCR antagonist.
Conclusion
This compound exhibits a clear preference for the M1 muscarinic receptor over M2 and M3 subtypes based on functional assay data. Its characterization relies on a suite of well-established in vitro pharmacological techniques, including competitive radioligand binding and functional assays measuring downstream signaling events. The methodologies and workflows detailed in this guide provide a framework for the comprehensive evaluation of terodiline and other novel muscarinic receptor antagonists, which is essential for advancing drug discovery efforts in this area. Further studies utilizing recombinant human receptors for all five subtypes in parallel assays would provide a more complete and definitive selectivity profile for terodiline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic receptors--characterization, coupling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Terodiline Hydrochloride: A Technical Guide for Detrusor Instability Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686) hydrochloride is a compound that garnered significant interest for the treatment of detrusor instability, a condition now more commonly known as overactive bladder (OAB). Its therapeutic potential stemmed from a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1] This dual activity was thought to offer a balanced approach to reducing involuntary bladder contractions, the hallmark of detrusor instability.[1][2] While initially demonstrating clinical efficacy, Terodiline was later withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval and the associated risk of Torsades de Pointes.[3] This technical guide provides a comprehensive overview of Terodiline hydrochloride, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of its molecular and logical pathways to serve as a resource for researchers in pharmacology and drug development.
Pharmacodynamics
Terodiline's pharmacological profile is characterized by its interaction with both muscarinic receptors and L-type calcium channels.
Muscarinic Receptor Antagonism
Terodiline acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its binding affinity varies across the different receptor subtypes.
| Receptor Subtype | Tissue Source | Kb (nM) |
| M1 | Rabbit Vas Deferens | 15 |
| M2 | Rabbit Atria | 160 |
| M3 | Rabbit Bladder | 280 |
| M3 | Rabbit Ileal Muscle | 198 |
Data sourced from MedchemExpress.com
Calcium Channel Blockade
In addition to its anticholinergic effects, Terodiline functions as a calcium channel blocker. This activity contributes to the relaxation of the detrusor smooth muscle.
| Parameter | Cell Type | Value |
| IC50 | Guinea Pig Ventricular Myocytes | 12.2 - 15.2 µM |
| Kd | Guinea Pig Bladder Smooth Muscle Cells | 1.7 µM |
Data sourced from PubMed articles.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and elderly patient populations.
Healthy Volunteers
| Parameter | Route | Value |
| Bioavailability | Oral | 64% - 105% (mean 92%) |
| Elimination Half-life | IV | ~63 hours |
| Oral | ~65 hours | |
| Volume of Distribution | IV | ~417 L |
| Serum Clearance | IV | ~4.8 L/h |
Data from a study in nine healthy volunteers.
Elderly Patients
| Parameter | Dosage | Value |
| Elimination Half-life | 12.5 mg b.d. | ~131 hours |
| Oral Clearance | 12.5 mg b.d. | ~39 ml/min |
| Steady-state Serum Concentration | 12.5 mg b.d. | ~518 µg/L |
Data from a study in geriatric patients with urinary incontinence.
Clinical Efficacy in Detrusor Instability
Clinical trials have demonstrated Terodiline's effectiveness in managing the symptoms of detrusor instability.
Placebo-Controlled and Comparative Studies
| Study Population | Dosage | Key Outcomes |
| Women with urge incontinence | 25 mg twice daily | 70% decrease in incontinent episodes per week (from 15.8 to 4.9)[4] |
| Women with idiopathic detrusor instability | Dose-titrated | Significant decrease in urinary frequency and incontinence episodes[2] |
| Women with motor urge incontinence | 37.5 mg daily | Significant increase in bladder volume at leakage (170 to 270 ml) and bladder capacity (320 to 390 ml) compared to placebo[5] |
| Patients with detrusor instability | 37.5 mg and 50 mg | Two-thirds of patients reported symptomatic relief[6] |
| Patients with neurogenic detrusor hyperactivity | Intravesical instillation (10-5 M) | Bladder capacity increased from 289 to 413 ml in the neurogenic group[7] |
Experimental Protocols
In Vitro Assessment of Bladder Contractility
Objective: To determine the effect of Terodiline on agonist-induced contractions of isolated detrusor smooth muscle strips.
Methodology:
-
Tissue Preparation: Urinary bladders are excised from an appropriate animal model (e.g., guinea pig, rabbit) and placed in cold, oxygenated Krebs-Henseleit solution.
-
Strip Dissection: Longitudinal strips of detrusor smooth muscle (approximately 10 mm in length and 2 mm in width) are carefully dissected from the bladder dome. The urothelium may be removed to isolate the effects on the smooth muscle.
-
Mounting: The muscle strips are mounted vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: An initial tension of approximately 1 gram is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15-20 minutes.
-
Contraction Induction: A contractile agonist, such as carbachol (B1668302) or potassium chloride, is added to the organ bath to induce a stable contraction.
-
Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath.
-
Data Analysis: The relaxation of the muscle strip is measured as a percentage of the pre-induced contraction. The concentration of Terodiline that produces a 50% relaxation (IC₅₀) is calculated.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
Objective: To quantify the inhibitory effect of Terodiline on L-type calcium channels in isolated bladder smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are isolated from the detrusor muscle of an appropriate animal model using enzymatic digestion.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution mimicking the intracellular ionic composition.
-
Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp and Recording: The cell membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Depolarizing voltage steps are applied to activate L-type calcium channels, and the resulting inward calcium current is recorded.
-
Drug Application: this compound, at various concentrations, is applied to the cell via the external solution.
-
Data Analysis: The peak inward calcium current is measured before and after the application of Terodiline. The percentage of current inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.
Visualizations
Caption: Dual mechanism of action of Terodiline on detrusor smooth muscle.
Caption: Experimental workflow for in vitro bladder contractility assay.
Caption: Logical relationship of Terodiline's actions and outcomes.
Conclusion
This compound represents a significant case study in drug development, illustrating the potential of a dual-action compound for treating detrusor instability while also highlighting the critical importance of thorough cardiovascular safety profiling. Its efficacy in reducing the symptoms of overactive bladder was supported by both preclinical and clinical data. However, the off-target effect on cardiac ion channels, leading to QT prolongation, ultimately led to its withdrawal from the market. The data and methodologies presented in this guide offer valuable insights for researchers exploring new therapeutic agents for urological conditions, emphasizing the need for a comprehensive understanding of a compound's full pharmacological profile.
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. Is QT interval prolongation harmful? A regulatory perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind trial of terodiline in the treatment of urge incontinence in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of terodiline treatment in women with motor urge incontinence. Results from a double-blind study and long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urodynamic effects of intravesical instillation of terodiline in healthy volunteers and in patients with detrusor hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Terodiline-Induced Torsades de Pointes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terodiline (B98686), a drug previously used for urinary incontinence, was withdrawn from the market due to its association with a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying terodiline-induced TdP. The primary mechanism involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. This blockade leads to a prolongation of the QT interval on the electrocardiogram, a key risk factor for TdP. Additionally, terodiline exhibits calcium channel blocking activity, which modulates its effect on the cardiac action potential, characteristically causing "triangulation." This guide synthesizes quantitative data from multiple studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key pathways and workflows.
Introduction: Terodiline and Torsades de Pointes
Terodiline is a compound with both anticholinergic and calcium antagonistic properties.[1] While effective for its intended indication, its use was curtailed by reports of serious cardiovascular adverse effects, most notably polymorphic ventricular tachycardia, specifically Torsades de Pointes.[2][3][4] TdP is a life-threatening arrhythmia characterized by a "twisting of the points" of the QRS complexes on an ECG and is mechanistically linked to the prolongation of the QT interval.[5][6] Understanding the precise mechanism by which terodiline induces TdP is critical for drug development and safety assessment, as hERG channel blockade and QT prolongation are major concerns for a wide range of non-cardiac drugs.[7][8]
The arrhythmogenic potential of terodiline arises from its complex interaction with multiple cardiac ion channels, which alters the delicate balance of ionic currents that govern the cardiac action potential. This guide will dissect these interactions at the molecular and cellular levels.
Molecular Mechanism: Interaction with Cardiac Ion Channels
The arrhythmogenic activity of terodiline is primarily attributed to its effects on two key cardiac ion channels: the hERG potassium channel and the L-type calcium channel.
Blockade of the hERG (I_Kr_) Potassium Channel
The predominant mechanism underlying terodiline-induced QT prolongation is the blockade of the rapid component of the delayed rectifier potassium current (I_Kr_), which is encoded by the hERG gene.[9] The I_Kr_ current plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of this outward potassium current delays repolarization, prolongs the action potential duration (APD), and consequently lengthens the QT interval on the ECG.[7][8]
Numerous studies have quantified the inhibitory effect of terodiline on the hERG channel, consistently demonstrating potent blockade at clinically relevant concentrations.
Blockade of the L-type (I_Ca,L_) Calcium Channel
In addition to its potent hERG blocking activity, terodiline also inhibits the L-type calcium current (I_Ca,L_).[7][10][11] The I_Ca,L_ is responsible for the plateau phase (Phase 2) of the cardiac action potential. Blockade of this inward calcium current would be expected to shorten the action potential duration. This dual ion channel activity contributes to the unique electrophysiological profile of terodiline.
Cellular Electrophysiological Consequences
The combined effects of I_Kr_ and I_Ca,L_ blockade by terodiline result in a characteristic modification of the cardiac action potential waveform, a phenomenon known as "triangulation."
Action Potential Duration and Triangulation
While the blockade of I_Kr_ by terodiline tends to prolong the overall action potential duration (specifically APD90), the concurrent blockade of I_Ca,L_ shortens the early phases of repolarization (APD30 and APD50).[12][13] This differential effect on the action potential waveform leads to a more triangular shape, a phenomenon referred to as triangulation.[14][15][16] Action potential triangulation is considered a more specific indicator of proarrhythmic risk than simple APD prolongation.[14][17]
The following table summarizes the quantitative effects of terodiline on action potential duration at different stages of repolarization.
Table 1: Quantitative Effects of Terodiline on Cardiac Action Potential Duration
| Concentration | Change in APD30 (%) | Change in APD50 (%) | Change in APD90 (%) | Stimulation Frequency (Hz) | Reference |
| Increasing Concentrations | Shortened | Shortened | Prolonged | 1 and 2 | [12][13] |
| <10 µM | - | - | Lengthened by up to 12% | Not Specified | [11] |
Genesis of Early Afterdepolarizations and Torsades de Pointes
The prolongation of the repolarization phase due to I_Kr_ blockade creates a window of vulnerability for the development of early afterdepolarizations (EADs).[18] EADs are abnormal depolarizations that occur during Phase 2 or Phase 3 of the action potential and are considered the triggering events for TdP.[18][19] The altered action potential shape and increased dispersion of repolarization across the ventricular wall, exacerbated by triangulation, create a substrate for the propagation of these triggered beats, leading to the characteristic polymorphic ventricular tachycardia of Torsades de Pointes.[15]
Quantitative Data on Ion Channel Inhibition
The following table provides a summary of the 50% inhibitory concentrations (IC50) of terodiline for the hERG potassium channel and the L-type calcium channel from various studies.
Table 2: IC50 Values for Terodiline Inhibition of Cardiac Ion Channels
| Ion Channel | IC50 Value | Experimental System | Reference |
| hERG (I_Kr_) | ~0.7 µM | Guinea pig ventricular myocytes | [11] |
| hERG (I_Kr_) | Not specified | Racemic terodiline blocks at clinically relevant concentrations | [9] |
| L-type Calcium (I_Ca,L_) | 12.2 µM | Guinea pig ventricular myocytes (Cs+-dialysed cells, 0.1 Hz) | [7][10] |
| L-type Calcium (I_Ca,L_) | 15.2 µM | Guinea pig ventricular myocytes (K+-dialysed cells, 0.1 Hz) | [7][10] |
| L-type Calcium (I_Ca,L_) | 12 µM | Guinea pig ventricular myocytes | [11] |
| Slowly Activating Delayed-Rectifier K+ (I_Ks_) | 26 µM | Guinea pig ventricular myocytes | [11] |
Experimental Protocols
The investigation of terodiline's cardiac effects relies heavily on in vitro electrophysiological techniques, primarily the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp for hERG Current Measurement
Objective: To measure the inhibitory effect of terodiline on the hERG potassium current.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[2][20]
-
Cells are cultured according to standard protocols and harvested for experiments.
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[5]
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.[5]
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.[5]
-
To elicit hERG currents, a depolarizing pulse to +40 mV for 500 ms (B15284909) is applied, followed by a repolarizing ramp down to -80 mV over 100 ms. This protocol is repeated at regular intervals (e.g., every 5 seconds).[5][21]
-
The peak tail current during the repolarization phase is measured to assess hERG channel activity.
Data Analysis:
-
Terodiline is applied at increasing concentrations, and the percentage of current inhibition is calculated.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Whole-Cell Patch-Clamp for L-type Calcium Current Measurement
Objective: To measure the inhibitory effect of terodiline on the L-type calcium current.
Cell Preparation:
Solutions:
-
Similar ionic compositions as for hERG measurements are used, with specific adjustments to isolate the calcium current (e.g., using Cs+ in the pipette solution to block potassium currents).
Voltage-Clamp Protocol:
-
The holding potential is typically set at -40 mV or -80 mV.[7][10]
-
Depolarizing pulses to 0 mV for a duration of 200 ms are applied at a specific frequency (e.g., 0.1 Hz) to elicit I_Ca,L_.[10]
-
The peak inward current is measured.
Data Analysis:
-
The concentration-dependent inhibition of the peak I_Ca,L_ is determined, and the IC50 is calculated.
Visualizations of Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Caption: Molecular and cellular cascade of terodiline-induced Torsades de Pointes.
Experimental Workflow for Ion Channel Assessment
Caption: Workflow for assessing terodiline's effect on ion channels.
Logical Relationship of Electrophysiological Events
Caption: Logical flow from terodiline administration to Torsades de Pointes.
Conclusion
The induction of Torsades de Pointes by terodiline is a multifactorial process rooted in its specific interactions with cardiac ion channels. The primary initiating event is the potent blockade of the hERG potassium channel, leading to delayed repolarization and QT interval prolongation. This effect is modulated by a concurrent blockade of the L-type calcium channel, resulting in the characteristic proarrhythmic signature of action potential triangulation. This detailed understanding of the mechanism of terodiline-induced TdP serves as a critical case study for drug development, emphasizing the importance of comprehensive in vitro ion channel screening and the assessment of subtle changes in the cardiac action potential waveform to predict proarrhythmic risk. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of drug-induced arrhythmogenesis.
References
- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. porsolt.com [porsolt.com]
- 3. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration dependent cardiotoxicity of terodiline in patients treated for urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action potentials, contraction, and membrane currents in guinea pig ventricular preparations treated with the antispasmodic agent terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Instability and triangulation of the action potential predict serious proarrhythmia, but action potential duration prolongation is antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Not all Long-QTs Are The Same, Proarrhytmic Quantification with Action Potential Triangulation and Alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mappinglab.com [mappinglab.com]
- 17. cinc.org [cinc.org]
- 18. Predicting drug‐induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. evotec.com [evotec.com]
- 21. fda.gov [fda.gov]
Terodiline's Impact on the hERG Channel and QT Prolongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terodiline (B98686), a once-prescribed medication for urinary incontinence, was withdrawn from the market due to significant cardiovascular adverse effects, primarily QT interval prolongation and the induction of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the molecular mechanisms underlying terodiline's cardiotoxicity, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Through a comprehensive review of electrophysiological, pharmacological, and clinical data, this document outlines the quantitative effects of terodiline, details the experimental protocols used for its assessment, and visualizes the key mechanisms and workflows. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in cardiovascular safety pharmacology and the development of safer medicines.
Introduction: The Clinical Context of Terodiline's Cardiotoxicity
Terodiline was utilized for its dual-action as an antimuscarinic and a calcium channel blocker to treat urinary incontinence.[1] However, post-market surveillance revealed a concerning association with adverse cardiac events, including significant QT interval prolongation, bradycardia, and ventricular tachyarrhythmias.[2][3] The prolongation of the QT interval, a measure of the time it takes for the ventricles to repolarize after a heartbeat, is a well-established risk factor for TdP.[4] Clinical studies on patients treated with terodiline demonstrated a concentration-dependent increase in the corrected QT interval (QTc).[5][6] In a prospective study involving elderly patients, a 7-day treatment with 12.5 mg of terodiline twice daily resulted in a mean increase in QT by 29 ms (B15284909) and QTc by 15 ms, accompanied by a decrease in resting heart rate.[3] This direct link between therapeutic concentrations of terodiline and significant alterations in cardiac repolarization led to its eventual withdrawal and highlighted the critical importance of assessing a drug's effect on the hERG channel during preclinical development.
Molecular Mechanism: Terodiline's Interaction with the hERG Channel
The primary mechanism underlying terodiline-induced QT prolongation is the blockade of the hERG potassium channel. The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[1][7] Inhibition of IKr leads to a delay in ventricular repolarization, manifesting as a prolonged action potential duration (APD) and, consequently, a longer QT interval on an electrocardiogram (ECG).
Terodiline has been shown to block the IKr current at clinically relevant concentrations.[8] The inhibitory effect is stereoselective, with the (R)-enantiomer of terodiline being predominantly responsible for the QT prolongation.[1] Studies on healthy volunteers showed that both racemic terodiline and the (R)-enantiomer significantly increased the QTc interval, while the (S)-enantiomer had no such effect.[1] The binding site for terodiline, like many other hERG-blocking drugs, is located within the central cavity of the channel's pore domain.[7] Key residues, such as Tyrosine 652 and Phenylalanine 656 on the S6 helix, are critical for the high-affinity binding of many hERG inhibitors.[9][10] Terodiline is thought to preferentially bind to the open and/or inactivated states of the hERG channel, a characteristic common to many QT-prolonging drugs.[11]
Quantitative Analysis of Terodiline's Electrophysiological Effects
The inhibitory effects of terodiline on various cardiac ion channels have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of Terodiline on Cardiac Ion Currents
| Ion Current | Channel | Preparation | IC50 (µM) | Reference(s) |
| IKr (rapid delayed rectifier K+) | hERG | Guinea pig ventricular myocytes | ~0.7 | [2][12] |
| IKr (rapid delayed rectifier K+) | hERG-transfected cells | 0.375 | [13][14] | |
| IKs (slow delayed rectifier K+) | KCNQ1/KCNE1 | Guinea pig ventricular myocytes | 26 | [2] |
| ICa,L (L-type Ca2+) | Cav1.2 | Guinea pig ventricular myocytes | 12 | [2][15] |
Table 2: Clinical Data on Terodiline-Induced QT Prolongation
| Study Population | Terodiline Dosage | Mean QTc Increase | Reference(s) |
| Elderly in-patients | 12.5 mg twice daily for 7 days | 15 ms | [3] |
| Patients in sinus rhythm | Stable dose | 48 ms (mean drug-induced increase) | [5][6] |
| Healthy volunteers | 200 mg (racemic, single dose) | Significant increase | [1] |
| Healthy volunteers | 100 mg ((R)-enantiomer, single dose) | Significant increase | [1] |
| Healthy volunteers | 100 mg ((S)-enantiomer, single dose) | No significant effect | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's effect on the hERG channel. The following sections provide outlines of key experimental protocols.
Whole-Cell Patch Clamp Assay in hERG-Expressing Cell Lines
This is the gold-standard method for assessing a drug's direct effect on the hERG channel.
Objective: To determine the concentration-dependent inhibition of the hERG current by terodiline.
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
Cell Culture:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/ml Geneticin) to maintain hERG expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells are passaged at 80-90% confluency using a suitable detachment agent like Trypsin-EDTA.
Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol for IC50 Determination:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a regular frequency (e.g., every 10-15 seconds) to ensure a stable baseline current.
-
Perfuse the cell with increasing concentrations of terodiline, allowing the drug effect to reach a steady state at each concentration.
-
Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
Isolation of Guinea Pig Ventricular Myocytes
Primary cardiomyocytes provide a more physiologically relevant system for studying the effects of drugs on native ion channels.
Objective: To isolate viable, calcium-tolerant ventricular myocytes from a guinea pig heart for electrophysiological recordings.
Procedure Outline:
-
Anesthetize the guinea pig and administer heparin to prevent blood clotting.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart retrogradely with a calcium-free Tyrode's solution to wash out the blood.
-
Switch to a perfusion solution containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.
-
After digestion, remove the ventricles and gently triturate the tissue to release individual myocytes.
-
Gradually reintroduce calcium to the cell suspension to select for calcium-tolerant myocytes.
-
The isolated myocytes can then be used for patch-clamp experiments as described above.
Radioligand Binding Assay
This high-throughput method assesses the affinity of a compound for the hERG channel protein.
Objective: To determine the binding affinity (Ki) of terodiline to the hERG channel.
Preparation: Membrane preparations from cells overexpressing the hERG channel (e.g., HEK293-hERG).
Procedure Outline:
-
Incubate the membrane preparation with a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole) at a fixed concentration.
-
Add increasing concentrations of unlabeled terodiline to compete with the radioligand for binding.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the membranes.
-
The concentration of terodiline that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening assay for hERG channel inhibition.
Objective: To rapidly screen for compounds that inhibit hERG channel activity.
Principle: Thallium ions (Tl+) can permeate through open hERG channels. A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. hERG inhibitors will block this influx and thus reduce the fluorescence signal.
Procedure Outline:
-
Plate hERG-expressing cells in a multi-well plate.
-
Load the cells with a Tl+-sensitive fluorescent dye.
-
Add the test compound (terodiline).
-
Stimulate the opening of the hERG channels using a high-potassium solution containing Tl+.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
A reduction in the fluorescence signal in the presence of the compound indicates hERG channel inhibition.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the mechanism of terodiline-induced cardiotoxicity.
Caption: Mechanism of terodiline-induced QT prolongation.
References
- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fda.gov [fda.gov]
- 8. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 11. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 14. Force measurements from voltage-clamped guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
In Vitro Binding Affinity of Terodiline to Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Terodiline, a compound with both anticholinergic and calcium antagonist properties, to muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes.[1] This document details its binding profile through quantitative data, outlines the experimental protocols used for these determinations, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Terodiline's affinity for muscarinic receptor subtypes has been primarily characterized through functional antagonism studies in various isolated tissue preparations. These studies determine the antagonist's equilibrium constant (Kb), which is analogous to the inhibition constant (Ki) derived from radioligand binding assays. A lower Kb value signifies a higher binding affinity.
Racemic (±)-Terodiline demonstrates a notable selectivity for the M1 muscarinic receptor subtype compared to M2 and M3 subtypes.[2] The compound is approximately 11-fold more selective for M1 receptors over M2 and 19-fold more selective for M1 over M3 receptors.[2] It does not, however, show significant discrimination between the M2 and M3 receptor subtypes in vitro.[2]
| Receptor Subtype | Tissue Preparation | Method | Affinity Constant (Kb) in nM |
| M1 | Rabbit Vas Deferens | Functional Assay | 15[2][3] |
| M2 | Guinea Pig Atria | Functional Assay | 160[3] |
| M3 | Guinea Pig Bladder Detrusor | Functional Assay | 280[3] |
| M3 | Guinea Pig Ileal Muscle | Functional Assay | 198[3] |
Data for M4 and M5 receptor subtypes from comparable in vitro functional assays are not as readily available in the cited literature.
Experimental Protocols
The determination of a compound's binding affinity to muscarinic receptors involves two primary in vitro methodologies: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This method directly measures the ability of an unlabeled compound (the competitor, e.g., Terodiline) to displace a radiolabeled ligand that has a known high affinity for the receptor. The outcome is the IC50 value, which is then converted to an inhibition constant (Ki).
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the specific human muscarinic receptor subtype (M1-M5) are harvested.[4]
-
The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell debris.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes, which contain the receptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Competition Binding Reaction:
-
The assay is typically performed in 96-well or 384-well filter plates.
-
A constant concentration of a non-selective muscarinic radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB)) is added to each well.[4][5]
-
Increasing concentrations of the unlabeled competitor drug (Terodiline) are added to the wells.
-
A set of wells containing a high concentration of a known antagonist (e.g., atropine) is used to determine non-specific binding.[6]
-
The plates are incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through the filter plates, separating the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Terodiline that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This method assesses the antagonist's affinity by measuring its ability to inhibit the functional response induced by an agonist in an isolated tissue or cell system.
Detailed Methodology:
-
Tissue Preparation:
-
A specific tissue known to be rich in a particular muscarinic receptor subtype is dissected and isolated (e.g., guinea pig bladder for M3, rabbit vas deferens for M1).[2]
-
The tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to measure muscle contraction.
-
-
Agonist Concentration-Response Curve (CRC):
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol). The resulting contractions are recorded until a maximal response is achieved.
-
The tissue is then washed repeatedly to return to baseline.
-
-
Antagonist Incubation and Subsequent CRCs:
-
A known concentration of the antagonist (Terodiline) is added to the organ bath and allowed to incubate with the tissue for a predetermined period to ensure equilibrium is reached.[6]
-
In the continued presence of the antagonist, a second cumulative agonist CRC is generated. The competitive antagonist will cause a parallel rightward shift in the CRC without depressing the maximal response.[6][7]
-
This process is repeated with several different concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, the data should yield a straight line with a slope not significantly different from unity.[6] The x-intercept of this regression line provides the pA2 value.
-
The pA2 value is a measure of the antagonist's affinity, and the Kb can be calculated as Kb = 10^(-pA2).
-
Visualizations: Pathways and Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling families. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[8][9]
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT-PCR: changes in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Terodiline Hydrochloride in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of terodiline (B98686) hydrochloride when dissolved in dimethyl sulfoxide (B87167) (DMSO). Terodiline hydrochloride, a compound with both anticholinergic and calcium channel blocking activities, is frequently utilized in in vitro studies, necessitating a thorough understanding of its behavior in this common solvent. This document summarizes available data, outlines detailed experimental protocols for characterization, and provides visual workflows to aid in experimental design.
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO, a critical factor for the preparation of stock solutions for in vitro assays. The reported solubility values from various suppliers are summarized below.
Quantitative Solubility Data
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
| Sigma-Aldrich | >20 mg/mL[1] | >62.9 mM | - |
| MedchemExpress | 40 mg/mL[2] | 125.8 mM | Requires ultrasonic and warming. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended. |
| TargetMol | 100 mg/mL | 314.6 mM | Sonication is recommended. |
Note: The molecular weight of this compound is approximately 317.9 g/mol .
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard equilibrium solubility assessment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Microcentrifuge
-
Calibrated positive displacement pipette
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Add an excess amount of this compound powder to a series of vials.
-
To each vial, add a precise volume of anhydrous DMSO.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
The solubility is reported as the mean concentration from replicate measurements.
Shake-Flask Solubility Determination Workflow.
Stability of this compound in DMSO
While specific quantitative stability data for this compound in DMSO is not extensively available in peer-reviewed literature, general guidelines for storing stock solutions suggest they are stable for up to one month at -20°C and for up to six months at -80°C. However, for rigorous experimental work, it is crucial to perform stability studies.
Potential Degradation Pathway
Terodiline is a tertiary amine. In the presence of an oxidant and heat, tertiary amines can undergo an oxidation-Cope elimination pathway. While DMSO is a relatively stable solvent, it can act as an oxidant under certain conditions. The proposed, though not experimentally confirmed for terodiline, degradation pathway is illustrated below.
References
Foundational Research on Terodiline's Effect on Smooth Muscle: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terodiline (B98686) is a therapeutic agent recognized for its relaxant effects on smooth muscle, which was primarily utilized in the management of urinary incontinence.[1][2] Its mechanism of action is multifaceted, exhibiting both anticholinergic and calcium antagonistic properties.[1][3][4][5] This dual activity makes it a subject of significant interest in understanding smooth muscle physiology and pharmacology. At lower concentrations, its antimuscarinic action is more pronounced, while at higher concentrations, the calcium channel blocking effects become more prominent.[3][6] This guide provides an in-depth technical overview of the foundational research on terodiline's effects on smooth muscle, summarizing key quantitative data, detailing established experimental protocols, and visualizing the underlying molecular pathways and workflows.
Core Mechanisms of Action on Smooth Muscle
Terodiline's relaxant effect on smooth muscle, particularly the detrusor muscle of the urinary bladder, is achieved through two primary and distinct signaling pathways: competitive antagonism of muscarinic receptors and blockade of L-type voltage-gated calcium channels.[5][6][7]
Anticholinergic (Muscarinic Receptor) Pathway
Smooth muscle contraction is often initiated by the release of acetylcholine (B1216132) (ACh) from parasympathetic nerves, which binds to M3 muscarinic receptors on the surface of smooth muscle cells.[8] This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm.[5] The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to the activation of calmodulin and myosin light chain kinase (MLCK), ultimately causing smooth muscle contraction.[5]
Terodiline acts as a competitive antagonist at these muscarinic receptors, effectively blocking the binding of acetylcholine and inhibiting this entire signaling cascade.[6][9] Studies have shown it causes a parallel shift to the right of the concentration-response curve for the muscarinic agonist carbachol (B1668302), which is characteristic of competitive antagonism.[6]
Calcium Channel Blockade Pathway
Smooth muscle contraction is critically dependent on an increase in intracellular calcium.[5] A major route for calcium entry is through voltage-gated L-type calcium channels in the cell membrane.[5][10] Depolarization of the smooth muscle cell membrane, which can be triggered by various stimuli, opens these channels, allowing an influx of extracellular calcium.[5] This influx contributes to the overall rise in [Ca2+]i, leading to contraction. Terodiline directly blocks these L-type calcium channels, thereby inhibiting the influx of extracellular calcium and preventing depolarization-induced smooth muscle contraction.[7][10] This mechanism is particularly relevant for its inhibition of contractions induced by high potassium concentrations, which directly cause membrane depolarization.[6]
Quantitative Pharmacological Data
The dual actions of terodiline have been quantified in various in vitro models. The following tables summarize key pharmacological parameters, providing a basis for comparing its potency across its different mechanisms of action and in various tissues.
Table 1: Muscarinic Receptor Antagonist Potency
| Parameter | Value | Tissue / Receptor Subtype | Experimental Condition | Reference |
| Kb (nM) | 15 | Rabbit Vas Deferens (M1) | Functional Response Assay | [11][12] |
| 160 | Guinea Pig Atria (M2) | Functional Response Assay | [12] | |
| 280 | Guinea Pig Bladder (M3) | Functional Response Assay | [12] | |
| 198 | Guinea Pig Ileal Muscle (M3) | Functional Response Assay | [12] | |
| pA₂ Value | 6.77 ± 0.22 | Isolated Guinea Pig Bladder | Competitive antagonism of carbachol-induced contractions | [5] |
Table 2: Calcium Channel Blocking Potency
| Parameter | Value (IC₅₀) | Tissue / Cell Type | Experimental Condition | Reference |
| Functional | 2.22 - 5.68 µmol/L | Isolated Guinea Pig Bladder | Inhibition of contractions induced by 137.7 mmol/L potassium | [5] |
| Electrophysiological | 1.7 µmol/L | Single Guinea Pig Bladder Smooth Muscle Cells | Use-dependent block of inward Ca²⁺ current (0.2 Hz) | [5][13] |
| 12.2 - 15.2 µmol/L | Guinea Pig Ventricular Myocytes | Block of L-type Ca²⁺ current (ICa,L) | [10][14][15] | |
| 5 - 20 µmol/L | Rabbit Mesenteric & Coronary Arteries | Inhibition of K⁺-induced contractions | [10] |
Key Experimental Protocols
The foundational understanding of terodiline's effects on smooth muscle is built upon several key in vitro experimental methodologies.
Isolated Tissue Bath Assay
This technique is fundamental for studying the contractility of smooth muscle strips in response to pharmacological agents.
Objective: To measure the contractile or relaxant effects of terodiline on smooth muscle tissue stimulated by agonists (e.g., carbachol) or depolarizing agents (e.g., KCl).
Detailed Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., urinary bladder detrusor, ileum) is dissected from a euthanized animal (e.g., rabbit, guinea pig) and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[6][16] The muscle is carefully cleaned of connective and adipose tissue and cut into longitudinal or circular strips of appropriate dimensions.
-
Mounting: The tissue strip is suspended in an organ bath chamber containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[16] One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension (e.g., 1-2 grams).[16] During this time, the bath solution is changed periodically.
-
Stimulation & Drug Application:
-
A reference contraction is often established using a high concentration of KCl (e.g., 60-80 mM).[16]
-
To test anticholinergic effects, cumulative concentration-response curves to an agonist like carbachol are generated.[6][17]
-
The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of terodiline for a set time (e.g., 15-30 minutes).[6]
-
The cumulative concentration-response curve to the agonist is repeated in the presence of terodiline.
-
-
Data Analysis: The force of contraction is recorded continuously. The effect of terodiline is quantified by the rightward shift of the agonist's dose-response curve (to calculate pA₂ for competitive antagonists) or by the percentage inhibition of the maximum contraction.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single, isolated smooth muscle cells.
Objective: To directly measure the blocking effect of terodiline on L-type Ca²⁺ channel currents.[13][14]
Detailed Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from tissue samples (e.g., guinea pig urinary bladder).[13][18] This typically involves incubation in a solution containing enzymes like collagenase and protease.
-
Pipette Preparation: A glass micropipette with a fine tip (1-3 µm diameter) is fabricated and filled with an internal solution that mimics the cell's cytoplasm and contains a Ca²⁺ chelator to prevent Ca²⁺-dependent inactivation.
-
Seal Formation & Whole-Cell Configuration: The micropipette is pressed against a single cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[10] A subsequent pulse of suction ruptures the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell mode).
-
Voltage Clamp & Recording: The cell's membrane potential is clamped at a holding potential where Ca²⁺ channels are closed (e.g., -40 to -80 mV). Depolarizing voltage steps (e.g., to 0 mV) are applied to open the channels, and the resulting inward Ca²⁺ current is recorded.[14][15]
-
Drug Application: Terodiline is applied to the cell via the external bath solution. The voltage-step protocol is repeated, and the reduction in the Ca²⁺ current amplitude is measured. Use-dependency can be tested by varying the frequency of the depolarizing pulses.[13][14]
-
Data Analysis: The percentage of current inhibition at various terodiline concentrations is plotted to determine the IC₅₀ value.[14]
Radioligand Binding Assay
This method is used to determine the affinity and selectivity of a drug for specific receptors.
Objective: To quantify the binding affinity (Kb or Kᵢ) of terodiline for different muscarinic receptor subtypes.[12][19]
Detailed Methodology:
-
Membrane Preparation: Tissue homogenates (e.g., from bladder, parotid gland) or cell membranes from cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells) are prepared.[19]
-
Competitive Binding: The membranes are incubated in a buffer solution with a known concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Incubation: The incubation is performed with and without various concentrations of the unlabeled competitor drug (terodiline).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of terodiline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion
The foundational research on terodiline robustly establishes its dual mechanism of action on smooth muscle. It functions as a competitive muscarinic receptor antagonist and a blocker of L-type voltage-gated calcium channels.[1] Quantitative data from isolated tissue bath, electrophysiological, and radioligand binding studies have precisely characterized the potency of these two effects, demonstrating that the anticholinergic action predominates at lower concentrations, while calcium blockade becomes significant at higher concentrations.[3][6] These well-defined experimental protocols have been crucial in elucidating its pharmacological profile. While its efficacy in treating detrusor instability was clear, the drug was later withdrawn from the market due to concerns of cardiotoxicity related to off-target effects on cardiac ion channels, a critical consideration for any future drug development inspired by this dual-action profile.[7][20][21]
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terodiline [medbox.iiab.me]
- 3. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terodiline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Anticholinergic and calcium antagonistic effects of terodiline in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Anticholinergic drugs for overactive bladder - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Terodiline inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. Actions of terodiline, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Concentration dependent cardiotoxicity of terodiline in patients treated for urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Bladder Strip Contraction Assay: Terodiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686) hydrochloride is a pharmacological agent recognized for its dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2][3] This unique profile makes it a compound of significant interest for investigating the physiological processes that regulate smooth muscle contractility, particularly within the urinary bladder. These application notes provide a comprehensive protocol for conducting an in vitro bladder strip contraction assay to characterize the activity of Terodiline hydrochloride and similar compounds.
The detrusor smooth muscle of the bladder is primarily regulated by cholinergic nerve inputs, which release acetylcholine (B1216132) (ACh). ACh binds to muscarinic receptors, predominantly the M3 subtype, initiating a signaling cascade that leads to muscle contraction.[4] Terodiline exhibits competitive antagonism at these receptors.[4][5] Additionally, bladder muscle contraction is dependent on the influx of extracellular calcium through L-type voltage-gated calcium channels.[6] Terodiline also directly blocks these channels, contributing to its relaxant effect on the bladder.[2][6]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound, highlighting its activity on key targets in bladder smooth muscle.
| Parameter | Target | Tissue/Cell Line | Value | Species | Citation |
| Kb | M3 Muscarinic Receptor | Bladder Detrusor Muscle | 280 nM | Guinea Pig | [4] |
| Kd | L-type Calcium Channel | Urinary Bladder Smooth Muscle Cells | 1.7 µM | Guinea Pig | [6] |
Note: In studies on isolated rabbit detrusor muscle, Terodiline was found to be a more potent inhibitor of carbachol-induced contractions than potassium-induced contractions.[5] At concentrations exceeding 1 µM, Terodiline displayed a non-competitive antagonistic effect against carbachol-induced contractions in both rabbit and human bladder tissue.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of Terodiline in bladder smooth muscle cells.
Caption: Experimental workflow for the in vitro bladder strip assay.
Experimental Protocols
The following section details the methodology for performing an in vitro bladder strip contraction assay to evaluate the effects of this compound.
Materials and Reagents
-
Animals: Male Guinea Pigs (e.g., Dunkin-Hartley, 250-350g)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.7. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
This compound: Prepare a stock solution in distilled water or an appropriate solvent.
-
Carbachol (B1668302): Prepare a stock solution in distilled water.
-
Potassium Chloride (KCl): For preparing high potassium solutions to assess viability and non-receptor-mediated contraction.
-
Equipment:
-
Organ bath system with temperature control (37°C) and aeration.
-
Isometric force transducers.
-
Data acquisition system.
-
Dissection microscope and tools.
-
Tissue Preparation
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Perform a laparotomy to expose the urinary bladder.
-
Carefully excise the bladder and immediately place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and gently remove the urothelium by blunt dissection.
-
Cut longitudinal smooth muscle strips (approximately 10 mm in length and 2-3 mm in width) from the bladder body.
Experimental Procedure
-
Mounting: Suspend each bladder strip vertically in an organ bath (e.g., 10 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension of approximately 1.0 g (or 10 mN) to each strip and allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of each strip by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Only strips that show a robust contractile response should be used for the experiment. Following the contraction, wash the strips extensively with Krebs-Henseleit solution until the baseline tension is restored.
Antagonism of Carbachol-Induced Contractions
-
Baseline Response: Generate a cumulative concentration-response curve for carbachol. Start with a low concentration (e.g., 10 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.
-
Washout: Thoroughly wash the bladder strips with fresh Krebs-Henseleit solution to remove the carbachol and allow the tissue to return to its baseline tension.
-
Incubation with Terodiline: Add the desired concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Repeat Carbachol Curve: In the presence of Terodiline, repeat the cumulative concentration-response curve for carbachol.
-
This procedure can be repeated with different concentrations of Terodiline to determine its potency and mode of antagonism.
Inhibition of KCl-Induced Contractions
-
Baseline Response: After equilibration and a viability test, induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.
-
Cumulative Addition of Terodiline: Once a stable contractile plateau is reached, add increasing concentrations of this compound to the organ bath in a cumulative manner to assess its relaxant effect.
Data Analysis
-
Measure the amplitude of the contractile responses.
-
For the antagonism of carbachol-induced contractions, construct concentration-response curves for carbachol in the absence and presence of different concentrations of Terodiline.
-
The data can be analyzed using a Schild plot to determine the pA₂ value, which is a measure of the affinity of a competitive antagonist.
-
For the inhibition of KCl-induced contractions, express the relaxation as a percentage of the maximal KCl-induced contraction.
-
Plot the percentage of inhibition against the logarithm of the Terodiline concentration to determine the IC₅₀ value (the concentration of Terodiline that causes 50% of the maximal inhibitory effect).
References
- 1. Terodiline - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of terodiline, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergic and calcium antagonistic effects of terodiline in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterizing Terodiline Hydrochloride using a Calcium Flux Assay
For Research Use Only.
Introduction
Terodiline is a therapeutic agent with a dual mechanism of action, exhibiting both anticholinergic and calcium antagonistic properties.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and a blocker of L-type voltage-gated calcium channels (VGCCs).[3][4] At lower concentrations, its antimuscarinic action is predominant, while at higher concentrations, the calcium channel blocking effects become more pronounced.[2][5] This dual activity makes it an effective relaxant of smooth muscle, which led to its use in treating urinary frequency and incontinence by reducing bladder detrusor muscle contractions.[1][6]
These application notes provide a detailed protocol for characterizing the dual pharmacology of Terodiline Hydrochloride in a cell-based, high-throughput calcium flux assay format using a fluorescent imaging plate reader (FLIPR) or equivalent instrumentation. Two distinct experimental protocols are presented to independently assess the compound's activity as a muscarinic receptor antagonist and a voltage-gated calcium channel blocker.
Principle of the Assay
The assay utilizes a fluorescent calcium indicator dye (e.g., Fluo-8 AM) that can be loaded into cells. This dye exhibits a low basal fluorescence in resting cells where intracellular calcium concentrations ([Ca²⁺]i) are low. Upon cellular stimulation that leads to an increase in [Ca²⁺]i, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is measured in real-time using a kinetic plate reader, providing a direct readout of intracellular calcium mobilization.
Two modes of stimulation are used to probe Terodiline's distinct mechanisms:
-
Muscarinic Receptor Antagonism: Cells expressing Gq-coupled muscarinic receptors (e.g., M3) are stimulated with a muscarinic agonist like Carbachol. Agonist binding activates the Gq pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent release of calcium from the endoplasmic reticulum. Terodiline's ability to inhibit this response is quantified.
-
Calcium Channel Blockade: Cells are exposed to a high concentration of potassium chloride (KCl), which depolarizes the cell membrane. This depolarization opens voltage-gated L-type calcium channels, causing an influx of extracellular calcium. Terodiline's capacity to block this influx is measured.
Data Presentation
The potency of this compound can be quantified and compared across its different modes of action. The following tables summarize key in vitro pharmacological parameters from published literature.
Table 1: Muscarinic Receptor Antagonist Activity of Terodiline
| Parameter | Value (nM) | Receptor Subtype | Tissue/Cell System |
| K_b_ | 15 | M1 | Rabbit Vas Deferens |
| K_b_ | 160 | M2 | Rabbit Atria |
| K_b_ | 280 | M3 | Rabbit Bladder |
| K_b_ | 198 | M3 | Rabbit Ileal Muscle |
[3]
Table 2: Calcium Channel Blocker Activity of Terodiline
| Parameter | Value (µM) | Channel Type | Tissue/Cell System |
| IC₅₀ | 1.7 | L-type | Guinea-pig Bladder Smooth Muscle Myocytes |
| IC₅₀ | 12.2 - 15.2 | L-type | Guinea-pig Ventricular Myocytes |
| IC₅₀ | 5 - 20 | Not specified | Various vascular and other smooth muscles |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways targeted by Terodiline and the general workflow of the calcium flux assay.
Experimental Protocols
Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3). Alternatively, human bladder smooth muscle cells can be used for a more physiologically relevant system.[4][10]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) if required for the cell line.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: A no-wash calcium assay kit (e.g., Fluo-8® AM No-Wash Kit).
-
Test Compound: this compound (dissolved in DMSO to create a 10-50 mM stock solution).[6][8]
-
Muscarinic Agonist: Carbamoylcholine chloride (Carbachol) (dissolved in water or assay buffer).
-
Depolarizing Agent: Potassium Chloride (KCl) (prepare a stock solution in water to be diluted in assay buffer).
-
Plates: 96-well or 384-well black-wall, clear-bottom cell culture plates.
-
Instrumentation: A fluorescent imaging plate reader (e.g., FLIPR Tetra® or FlexStation® 3) capable of kinetic reading and automated liquid handling.
Protocol 1: Muscarinic Receptor Antagonist Mode
This protocol measures the ability of this compound to inhibit the calcium flux induced by the muscarinic agonist, Carbachol.
-
Cell Plating:
-
Dye Loading:
-
Prepare the calcium indicator dye-loading solution according to the manufacturer’s instructions in Assay Buffer.
-
Add an equal volume of dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentration. Include a vehicle control (e.g., 0.5% DMSO in Assay Buffer).
-
Prepare a solution of Carbachol in Assay Buffer at 2X its final EC₈₀ concentration. The EC₈₀ value should be predetermined from a full dose-response curve (typically in the 1-10 µM range for CHO-M1/M3 cells).[7][9]
-
-
Assay Measurement (FLIPR):
-
Place the cell plate and compound plates into the instrument.
-
Program the instrument for a two-addition protocol.
-
First Addition: Add 50 µL (for 96-well) of the 2X Terodiline serial dilutions to the cell plate and incubate for 15-20 minutes.
-
Second Addition: Add 50 µL (for 96-well) of the 2X Carbachol EC₈₀ solution to initiate the calcium response.
-
Measure fluorescence intensity (Ex/Em = ~490/525 nm for Fluo-8) kinetically for 2-3 minutes, recording data before and after the second addition.
-
-
Data Analysis:
-
Determine the peak fluorescence response after Carbachol addition for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-stimulant control (100% inhibition).
-
Plot the normalized response against the logarithm of Terodiline concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: L-Type Calcium Channel Blocker Mode
This protocol measures the ability of this compound to inhibit calcium influx through voltage-gated channels opened by KCl-induced depolarization.
-
Cell Plating & Dye Loading:
-
Follow steps 1 and 2 from Protocol 1. CHO-M3 cells can be used as they also endogenously express L-type calcium channels, or alternatively, a cell line with high expression, such as a smooth muscle cell line, can be used.[4]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentration.
-
Prepare a stimulating solution of KCl in calcium-containing Assay Buffer. The final KCl concentration should be high enough to cause robust depolarization (e.g., 45-90 mM).[1][11] Prepare this at 2X the final concentration. Note: When preparing the high KCl buffer, reduce the NaCl concentration to maintain osmolarity.
-
-
Assay Measurement (FLIPR):
-
This protocol can be run with or without a pre-incubation. For a direct channel block measurement, a simultaneous addition is often sufficient.
-
First Addition: Add 50 µL (for 96-well) of the 2X Terodiline serial dilutions to the cell plate.
-
Second Addition: Immediately follow with the addition of 50 µL (for 96-well) of the 2X high-KCl solution.
-
Measure fluorescence intensity (Ex/Em = ~490/525 nm) kinetically for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response after KCl addition for each well.
-
Normalize the data and plot a concentration-response curve as described in Protocol 1 to determine the IC₅₀ for calcium channel blockade.
-
Conclusion
The provided protocols enable the robust characterization of this compound's dual mechanism of action in a high-throughput format. By employing both agonist-induced and depolarization-induced stimulation methods, researchers can independently quantify the compound's potency as a muscarinic receptor antagonist and a voltage-gated calcium channel blocker. This approach is valuable for structure-activity relationship (SAR) studies, compound profiling, and understanding the multifaceted pharmacology of drugs targeting smooth muscle function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ signalling in cultured smooth muscle cells from human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Terodiline | AChR | Calcium Channel | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. High K+-induced contraction requires depolarization-induced Ca2+ release from internal stores in rat gut smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Competition Binding Assay for Terodiline Muscarinic Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a muscarinic receptor antagonist that also exhibits calcium channel blocking activities. It has been investigated for the treatment of urinary incontinence.[1] Understanding the affinity of Terodiline for the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) is crucial for elucidating its mechanism of action and potential side effects. This document provides detailed application notes and protocols for determining the muscarinic affinity of Terodiline using a radioligand competition binding assay. This assay is a gold standard for quantifying the interaction of a compound with a specific receptor.[2][3]
Principle of the Assay
Radioligand competition binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," in this case, Terodiline) for a receptor.[4] The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. In this protocol, we will utilize [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, as the radioligand.[5][6] The concentration of the unlabeled competitor required to inhibit 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[7][8]
Data Presentation
The following table summarizes the reported binding affinities of Terodiline for muscarinic receptor subtypes. It is important to note that the available data is primarily in the form of Kb values derived from functional assays, which are theoretically equivalent to Ki values under competitive antagonist conditions.[8] Direct radioligand competition binding assay data for all subtypes, particularly M4 and M5, is not extensively available in the public domain.
| Receptor Subtype | Ligand | Kᵢ (nM) | Kₑ (nM) | Tissue/Cell Source | Reference |
| M1 | Terodiline | 15 | Rabbit vas deferens | [9][10] | |
| M2 | Terodiline | 160 | Guinea pig atria | [9][10] | |
| M3 | Terodiline | 280 | Guinea pig bladder | [9][10] | |
| M3 | Terodiline | 198 | Rabbit ileal muscle | [9] | |
| M4 | Terodiline | Data not available | |||
| M5 | Terodiline | Data not available |
Experimental Protocols
This section provides a detailed methodology for performing a radioligand competition binding assay to determine the affinity of Terodiline for muscarinic receptors.
Materials and Reagents
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (Specific Activity: ~80 Ci/mmol)
-
Unlabeled Competitor: Terodiline hydrochloride
-
Positive Control: Atropine (B194438) sulfate (B86663)
-
Receptor Source:
-
Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[11]
-
Alternatively, tissue homogenates known to be rich in specific muscarinic subtypes (e.g., rat brain cortex for M1, rat heart for M2, guinea pig bladder for M3).[6][10]
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.
-
Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester (filtration apparatus)
-
Liquid scintillation counter
-
Homogenizer (for tissue preparations)
-
Centrifuge
-
Experimental Workflow
Step-by-Step Protocol
1. Membrane Preparation (from cultured cells): a. Grow CHO-K1 cells expressing the desired muscarinic receptor subtype to confluency. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Scrape the cells into ice-cold lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).[12] d. Homogenize the cell suspension using a Dounce homogenizer or Polytron.[13] e. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[14] g. Resuspend the membrane pellet in assay buffer. h. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). i. Aliquot and store the membrane preparations at -80°C until use.
2. Assay Setup: a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M. b. Prepare a solution of [³H]-NMS in assay buffer. The final concentration in the assay should be approximately equal to its dissociation constant (Kd) for the receptor subtype, which is typically in the low nanomolar range.[8] c. Prepare a solution of atropine sulfate (10 µM final concentration) in assay buffer for determining non-specific binding.[13] d. In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: 50 µL of assay buffer + 50 µL of [³H]-NMS solution + 100 µL of membrane preparation.
- Non-specific Binding (NSB): 50 µL of atropine solution + 50 µL of [³H]-NMS solution + 100 µL of membrane preparation.
- Competition Binding: 50 µL of each Terodiline dilution + 50 µL of [³H]-NMS solution + 100 µL of membrane preparation.
3. Incubation: a. Incubate the plate at room temperature (or a specific temperature, e.g., 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[14] Gentle agitation during incubation is recommended.
4. Filtration and Washing: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting: a. Place the filters into scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence. d. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the Terodiline concentration. The data should form a sigmoidal curve.
-
-
Determine the IC50:
-
The IC50 is the concentration of Terodiline that inhibits 50% of the specific binding of [³H]-NMS. This can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
-
Calculate the Ki:
-
Use the Cheng-Prusoff equation to convert the IC50 to the inhibition constant (Ki):[7] Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined concentration of Terodiline that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
-
-
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling.
Gq-Coupled Muscarinic Receptors (M1, M3, M5)
M1, M3, and M5 receptors couple to Gq/11 proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, gland secretion, and neurotransmission.[1]
Gi-Coupled Muscarinic Receptors (M2, M4)
M2 and M4 receptors couple to Gi/o proteins.[15] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[16] This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). Additionally, the βγ subunits of the Gi protein can directly modulate the activity of ion channels, such as opening potassium channels in the heart, leading to hyperpolarization and a decrease in heart rate.
Conclusion
The radioligand competition binding assay is a robust and sensitive method for determining the affinity of Terodiline for the five muscarinic receptor subtypes. The detailed protocol and understanding of the underlying signaling pathways provided in these application notes will enable researchers to accurately characterize the pharmacological profile of Terodiline and other related compounds. This information is essential for drug development and for understanding the therapeutic and potential off-target effects of muscarinic receptor modulators.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Urodynamic Studies in Animal Models with Terodiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting urodynamic studies in animal models to investigate the effects of Terodiline (B98686), a compound with a dual mechanism of action as both an anticholinergic and a calcium channel blocker.[1][2] The following protocols and data are intended to serve as a foundational resource for researchers evaluating the efficacy and mechanism of action of Terodiline on lower urinary tract function.
Introduction
Terodiline has been a subject of interest in urological research due to its dual mechanism that effectively reduces detrusor muscle contractility.[2] It acts by competitively antagonizing muscarinic receptors and by inhibiting calcium influx into smooth muscle cells, leading to bladder relaxation.[1] Urodynamic studies in animal models are crucial for elucidating the pharmacological effects of compounds like Terodiline on bladder function. This document outlines detailed protocols for performing such studies in rat and dog models, along with expected quantitative outcomes and a visualization of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of Terodiline on key urodynamic parameters as reported in various animal studies.
Table 1: Effect of Intravenous Terodiline on Urodynamic Parameters in Anesthetized Rats
| Dose (mg/kg, i.v.) | Effect on Time to Micturition | Inhibition of Voiding Contraction | Inhibition of Pelvic Nerve-Stimulated Contraction | Reference |
| 1-10 | Dose-dependent prolongation | Abolished | Dose-dependent inhibition | [3] |
| 3 | - | - | Significant and long-lasting inhibition | [3] |
Table 2: Effect of Terodiline on Urodynamic Parameters in Decerebrated Dogs
| Dose (mg/kg) | Opening Pressure | Contraction Pressure | Flow Rate | Residual Volume | Threshold Pressure | Bladder Compliance | Reference |
| 1 | Decreased | Decreased | Decreased | Increased | - | - | [4] |
| 3 | - | - | Decreased (average) | - | Decreased | Increased | [4] |
Experimental Protocols
Protocol 1: Urodynamic Study in Anesthetized Rats
This protocol describes a method for evaluating the effects of intravenously administered Terodiline on bladder function in anesthetized rats using cystometry.
1. Animal Preparation and Anesthesia:
- Adult female Sprague-Dawley rats are suitable for this study.
- Anesthetize the rat using urethane (B1682113) (1.2 g/kg, subcutaneous injection).[5] The depth of anesthesia should be monitored regularly using the toe-pinch reflex.[5]
- Alternatively, a combination of ketamine (90 mg/kg) and xylazine (B1663881) (10 mg/kg) can be used.[6]
- Maintain the animal's body temperature using a heating pad.
2. Surgical Procedure:
- Place the anesthetized rat in a supine position.
- Perform a midline abdominal incision to expose the urinary bladder.
- Carefully insert a catheter (e.g., PE-90 with a flared tip) into the dome of the bladder and secure it with a purse-string suture.[5][7] This catheter will be used for both saline infusion and pressure recording.
- For intravenous drug administration, cannulate a femoral or jugular vein.
3. Urodynamic Measurement (Cystometry):
- Connect the bladder catheter to a pressure transducer and an infusion pump.
- Allow the animal to stabilize for at least 30 minutes post-surgery.[7]
- Baseline Measurement:
- Empty the bladder and begin a continuous infusion of warm, sterile saline at a constant rate (e.g., 0.05-0.1 mL/min).[8]
- Record the intravesical pressure continuously to obtain several stable and reproducible micturition cycles. A micturition cycle is identified by a sharp increase in bladder pressure followed by the expulsion of urine.[8]
- Terodiline Administration:
- Administer Terodiline intravenously at the desired dose (e.g., 1-10 mg/kg).[3]
- Post-Treatment Measurement:
- After a 15-20 minute equilibration period, repeat the cystometrograms as described in the baseline measurement step.[7]
4. Data Analysis:
- Analyze the following urodynamic parameters from the cystometrograms before and after Terodiline administration:
- Bladder Capacity (ml): The volume of infused saline at which a voiding contraction is initiated.
- Voiding Pressure (cmH₂O): The maximum intravesical pressure during a micturition event.
- Basal Pressure (cmH₂O): The intravesical pressure at the start of bladder filling.
- Threshold Pressure (cmH₂O): The intravesical pressure immediately before the onset of a voiding contraction.
- Intercontraction Interval (min): The time between two consecutive voiding contractions.
Protocol 2: Urodynamic Study in Conscious Dogs (using Telemetry)
This protocol outlines a method for assessing the effects of orally administered Terodiline on bladder function in conscious, freely moving dogs using a telemetry system. This approach provides a more physiological assessment of bladder function.[9]
1. Animal Preparation and Surgical Implantation:
- Use adult female Beagle dogs for this study.
- Surgically implant a telemetry device for the measurement of intravesical and abdominal pressures. The transmitter body is typically placed in a subcutaneous pocket on the flank.[7]
- Allow for a sufficient recovery period after surgery as recommended by veterinary staff and institutional guidelines.
2. Urodynamic Measurement:
- Baseline Recording:
- House the dog in a metabolic cage that allows for the collection and measurement of voided urine.
- Record urodynamic data continuously for a 24-hour period before any drug administration to establish stable baseline values for each animal.[7]
- Terodiline Administration:
- Administer Terodiline orally at the desired dose. A starting point of 0.5-2.0 mg/kg can be considered.[7]
- Post-Treatment Recording:
- Continuously record urodynamic parameters for at least 24 hours following drug administration.[7]
3. Data Analysis:
- Analyze the following parameters from the telemetric recordings:
- Bladder Capacity (ml): The volume of voided urine.
- Micturition Pressure (cmH₂O): The maximum detrusor pressure (intravesical pressure - abdominal pressure) during voiding.
- Residual Volume (ml): This may be difficult to measure accurately in a conscious model but can be estimated.
- Micturition Frequency: The number of voids over a defined period (e.g., 24 hours).[7]
- Involuntary Detrusor Contractions: Frequency and amplitude of bladder contractions that do not lead to voiding.
Mandatory Visualizations
Signaling Pathway of Terodiline in Detrusor Smooth Muscle
References
- 1. banfieldexchange.com [banfieldexchange.com]
- 2. Actions of terodiline, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of terodiline hydrochloride on the function of urinary bladder in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of terodiline on lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 6. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Cystometry in Conscious Dogs with Terodiline Administration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for performing in vivo cystometry in conscious dogs to evaluate the effects of Terodiline (B98686) on bladder function. These protocols are intended for research purposes to understand the pharmacological activity of Terodiline.
Introduction
Terodiline is a compound with a dual mechanism of action, exhibiting both anticholinergic and calcium antagonistic properties.[1][2][3] This dual activity makes it an effective agent for reducing detrusor muscle contractility, which is beneficial in treating conditions like urinary incontinence and overactive bladder.[1][4][5] In vivo cystometry in conscious, freely moving dogs offers a highly physiological model to study the effects of pharmacological agents on lower urinary tract function, avoiding the confounding influences of anesthesia.[1] This document outlines the necessary protocols for conducting such studies with Terodiline, including surgical preparation, experimental procedures, and data analysis.
Mechanism of Action of Terodiline
Terodiline exerts its effects on the bladder detrusor muscle through two primary pathways:
-
Anticholinergic Action: Terodiline acts as a competitive antagonist at muscarinic receptors, primarily M3 receptors, in the bladder. This action inhibits the binding of acetylcholine, a neurotransmitter that mediates bladder contractions.[2][3]
-
Calcium Channel Blockade: Terodiline also blocks L-type calcium channels in the smooth muscle cells of the detrusor.[6] This action prevents the influx of calcium ions necessary for muscle contraction.[2][3]
The synergistic effect of these two mechanisms leads to a potent relaxation of the bladder muscle, resulting in increased bladder capacity and reduced urinary frequency.
Dual mechanism of Terodiline on detrusor muscle.
Quantitative Data Summary
The following table summarizes the reported effects of intravenously administered Terodiline on urodynamic parameters in decerebrated dogs.[3] This data can serve as a reference for expected outcomes in conscious dog studies, although variations may occur due to the conscious state of the animals.
| Urodynamic Parameter | Dose of Terodiline (i.v.) | Observed Effect |
| Opening Pressure | 1 mg/kg | Decrease |
| Contraction Pressure | 1 mg/kg | Decrease |
| Flow Rate | 1 mg/kg | Decrease |
| Residual Volume | 1 mg/kg | Increase |
| Threshold Pressure | 3 mg/kg | Decrease |
| Average Flow Rate | 3 mg/kg | Decrease |
| Bladder Compliance | 3 mg/kg | Increase |
Experimental Protocols
Surgical Implantation of Telemetry Device
A telemetry-based system is recommended for in vivo cystometry in conscious, freely moving dogs to minimize stress and obtain more physiological data.[1]
Materials:
-
Adult female beagle dogs (9-15 kg)
-
Telemetry transmitter with a pressure-sensing catheter (e.g., DSI D70-PCT)
-
General anesthesia (e.g., propofol (B549288) for induction, isoflurane (B1672236) for maintenance)
-
Standard surgical instruments
-
Suture materials
-
Post-operative analgesics and antibiotics
Procedure:
-
Anesthetize the dog and prepare the abdominal area for aseptic surgery.
-
Perform a midline laparotomy to expose the urinary bladder.
-
Insert the pressure-sensing catheter of the telemetry transmitter into the dome of the bladder and secure it with a purse-string suture.
-
Place the body of the transmitter in a subcutaneous pocket created on the flank of the dog.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow a recovery period of at least two weeks before starting any cystometric recordings to ensure the resolution of any post-surgical inflammation.
In Vivo Cystometry Protocol
Materials:
-
Metabolic cage for housing the dog and collecting urine
-
Telemetry data acquisition system
-
Terodiline for administration (intravenous or oral)
-
Saline solution (0.9% NaCl)
-
Infusion pump
Procedure:
-
Acclimatize the dog to the metabolic cage and the experimental environment to minimize stress.
-
Establish a baseline recording of urodynamic parameters for a 24-hour period before drug administration. This includes bladder pressure, voiding frequency, and voided volume.
-
Terodiline Administration:
-
Intravenous (i.v.): Administer Terodiline at doses of 1 mg/kg and 3 mg/kg.[3] A lower starting dose may be considered.
-
Oral (p.o.): While specific oral doses for dogs are not well-documented, a starting point can be extrapolated from human clinical doses.
-
-
Continuously record urodynamic parameters for at least 24 hours following Terodiline administration.
-
Monitor the dog for any adverse effects.
Data Analysis
Analyze the following urodynamic parameters from the cystometrograms:
-
Bladder Capacity (ml): The volume of urine in the bladder at the time of micturition.
-
Micturition Pressure (mmHg): The peak intravesical pressure during voiding.
-
Micturition Interval (min): The time between two consecutive voids.
-
Voided Volume (ml): The volume of urine expelled during a single micturition.
-
Residual Volume (ml): The volume of urine remaining in the bladder after micturition.
-
Bladder Compliance (ml/mmHg): The change in bladder volume per unit change in pressure.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for conducting in vivo cystometry in a conscious dog with Terodiline administration.
Workflow for conscious dog cystometry with Terodiline.
Conclusion
The protocols described in this document provide a comprehensive framework for investigating the effects of Terodiline on bladder function in conscious dogs. The use of telemetry is crucial for obtaining physiologically relevant data by minimizing stress on the animals. The provided quantitative data from studies on decerebrated dogs offers a valuable reference for expected outcomes. Researchers should adapt these protocols based on their specific experimental objectives and adhere to institutional animal care and use guidelines.
References
- 1. Urodynamic measurements by radiotelemetry in conscious, freely moving beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. [Effects of terodiline on lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. Simultaneous diuresis cysto-urethrometry and multichannel urethral pressure profilometry in continent female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acute Urodynamic Studies of Terodiline in an Anesthetized Rabbit Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686) is a pharmacological agent with a dual mechanism of action, functioning as both an anticholinergic and a calcium channel blocker.[1] This unique profile makes it a compound of significant interest for investigating lower urinary tract physiology and developing treatments for conditions like detrusor overactivity and urge incontinence.[1] The anesthetized rabbit model provides a robust and controlled in vivo system for acute urodynamic studies to evaluate the efficacy and mechanism of action of drugs like Terodiline.
These application notes provide a detailed protocol for conducting cystometric analysis in anesthetized rabbits to assess the effects of intravenously administered Terodiline on bladder function.
Mechanism of Action of Terodiline
Terodiline relaxes the detrusor smooth muscle through two primary signaling pathways:
-
Anticholinergic Action: It competitively antagonizes muscarinic receptors (primarily M2 and M3 subtypes) on the detrusor muscle, inhibiting the contractile effects of acetylcholine.[1]
-
Calcium Channel Blockade: Terodiline inhibits the influx of extracellular calcium into detrusor muscle cells, which is essential for muscle contraction.[1]
This dual action leads to a potent relaxation of the bladder, resulting in increased bladder capacity and a reduction in the frequency and amplitude of detrusor contractions.[1]
Experimental Protocols
This protocol is designed for acute urodynamic studies, allowing for controlled bladder filling and precise data acquisition.
Animal Model
-
Species: New Zealand White rabbits
-
Weight: 2-3 kg
-
Sex: Male or female can be used.
Anesthesia
-
Anesthetic Agent: Urethane is recommended as it generally preserves the micturition reflex, which is crucial for urodynamic studies.[1]
-
Dosage: 1.2 g/kg administered intraperitoneally (i.p.).[1]
-
Monitoring: The depth of anesthesia should be monitored throughout the experiment by checking for the absence of pedal withdrawal reflexes. Maintain body temperature using a heating pad.
Surgical Preparation
-
Once a stable plane of anesthesia is achieved, place the rabbit in a supine position.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a catheter (e.g., a PE-90 tube with a flared tip) into the dome of the bladder.
-
Secure the catheter with a purse-string suture to ensure a watertight seal. This catheter will be used for both saline infusion and intravesical pressure recording.
-
Optionally, cannulate a femoral or ear vein for intravenous administration of Terodiline.[1]
Cystometry Protocol
-
Stabilization: Allow the animal to stabilize for at least 30 minutes following the completion of the surgical procedures.
-
Equipment Setup: Connect the bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Baseline Cystometrograms:
-
Empty the bladder completely by gentle aspiration through the catheter.
-
Begin infusing sterile saline at a constant rate (e.g., 0.5-1.0 ml/min) while continuously recording the intravesical pressure.[1]
-
Continue infusion until a micturition contraction is observed or leakage occurs.
-
Repeat the filling and voiding cycle 2-3 times to obtain consistent baseline urodynamic parameters.[1]
-
-
Drug Administration:
-
Administer Terodiline intravenously at the desired dose. A starting dose range of 0.1-1.0 mg/kg can be used.[1]
-
-
Post-Treatment Cystometrograms:
-
Allow for a 15-20 minute equilibration period after drug administration.[1]
-
Perform a series of cystometrograms as described in the baseline step to measure the effects of Terodiline.
-
Data Analysis
The following urodynamic parameters should be analyzed from the cystometrograms before and after Terodiline administration:
-
Bladder Capacity (ml): The infused volume at which a micturition contraction is initiated.
-
Micturition Pressure (cm H₂O): The maximum intravesical pressure reached during a micturition contraction.[1]
-
Bladder Compliance (ml/cm H₂O): Calculated as the change in bladder volume divided by the change in pressure during the filling phase.
-
Threshold Pressure (cm H₂O): The intravesical pressure at which the micturition reflex is triggered.
-
Residual Volume (ml): The volume of fluid remaining in the bladder after a micturition contraction.[1]
-
Non-voiding Contractions: The frequency and amplitude of involuntary detrusor contractions during the filling phase.
Data Presentation
The following tables summarize expected quantitative data based on available literature. Note that data from a decerebrated dog model is provided as a reference for the expected direction and magnitude of effects, as specific peer-reviewed in vivo data for anesthetized rabbits is limited.
Table 1: Expected Effects of Intravenous Terodiline on Urodynamic Parameters in an Animal Model
| Urodynamic Parameter | Baseline (Pre-Drug) | Post-Terodiline (1.0 mg/kg) | Post-Terodiline (3.0 mg/kg) |
| Bladder Capacity (ml) | ~ 25 | ↑ (Increase) | ↑↑ (Significant Increase) |
| Micturition Pressure (cm H₂O) | ~ 40 | ↓ (Decrease) | ↓ (Decrease) |
| Threshold Pressure (cm H₂O) | ~ 15 | ↔ (No significant change) | ↓ (Decrease) |
| Bladder Compliance (ml/cm H₂O) | ~ 2.0 | ↑ (Increase) | ↑↑ (Significant Increase) |
| Residual Volume (ml) | < 1 | ↑ (Increase) | ↑↑ (Significant Increase) |
| Flow Rate (ml/s) | ~ 2.5 | ↓ (Decrease) | ↓↓ (Significant Decrease) |
Data are illustrative and based on trends observed in a decerebrated dog model.[2] Actual values will vary based on experimental conditions. ↑ indicates an increase, ↓ a decrease, and ↔ no significant change.
Table 2: In Vitro Effects of Terodiline on Rabbit Detrusor Muscle Strips
| Stimulus | Measured Parameter | Terodiline Effect |
| Carbachol | Contraction Amplitude | Concentration-dependent inhibition |
| Potassium Chloride (KCl) | Contraction Amplitude | Concentration-dependent inhibition |
| Electrical Field Stimulation | Contraction Amplitude | Complete inhibition at higher concentrations |
Conclusion
The anesthetized rabbit model offers a reliable and controlled method for conducting acute urodynamic studies to investigate the pharmacological effects of Terodiline.[1] This protocol provides a comprehensive framework for animal preparation, surgical procedures, and cystometric analysis. The expected outcomes include an increase in bladder capacity and compliance, and a decrease in micturition pressure, consistent with Terodiline's dual anticholinergic and calcium channel blocking activity. Researchers should adapt this protocol according to their specific experimental objectives and adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols: Isometric Contraction Measurement in Isolated Detrusor Strips with Terodiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the effects of Terodiline (B98686) on isometric contractions of isolated detrusor smooth muscle strips. Terodiline is a drug with a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties, making it an effective agent for the treatment of urinary incontinence and detrusor overactivity.[1][2]
Introduction
The detrusor muscle, the smooth muscle component of the bladder wall, is responsible for the expulsion of urine. Its contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (B1216132) (ACh), which acts on muscarinic receptors, predominantly the M3 subtype.[3] This stimulation initiates a signaling cascade leading to an increase in intracellular calcium (Ca2+) and subsequent muscle contraction.
Terodiline exerts its effects on the detrusor muscle through two main pathways:
-
Anticholinergic Action: Terodiline acts as a competitive antagonist at muscarinic receptors, thereby inhibiting the contractile response to acetylcholine.[4] This effect is more pronounced at lower concentrations of the drug.[5]
-
Calcium Channel Blockade: At higher concentrations, Terodiline directly blocks L-type calcium channels, reducing the influx of extracellular calcium that is essential for sustained muscle contraction.[5][6] This dual action makes Terodiline an effective inhibitor of both nerve- and agonist-induced detrusor contractions.
Data Presentation
The following tables summarize the quantitative effects of Terodiline on isolated detrusor muscle strips based on available literature.
Table 1: Effect of Terodiline on Carbachol-Induced Contractions in Isolated Human Detrusor Strips
| Terodiline Concentration (µM) | Effect on Carbachol (B1668302) Concentration-Response Curve | Maximal Response | Mechanism of Action |
| Low Concentrations | Rightward parallel shift[7][8] | No significant change | Competitive Antimuscarinic |
| > 1 µM | Rightward shift with a depression of the maximum[9] | Reduced[9] | Competitive Antimuscarinic & Non-competitive Calcium Channel Blockade |
| 5 µM | Slight reduction in maximum response[7] | Slightly Reduced | Primarily Competitive Antimuscarinic with some Calcium Blockade |
Table 2: Calcium Channel Blocking Activity of Terodiline in Guinea Pig Detrusor Smooth Muscle Cells
| Parameter | Value | Description |
| Kd (Dissociation Constant) | 1.7 µM | Measured at the end of 20 repetitive stimulations at 0.2 Hz, indicating preferential binding to open and inactivated Ca2+ channels.[6] |
Experimental Protocols
Protocol 1: Preparation of Isolated Detrusor Muscle Strips
This protocol describes the dissection and preparation of detrusor muscle strips from a suitable animal model (e.g., rabbit, guinea pig, or rat) for in vitro isometric contraction studies.
Materials:
-
Animal model (e.g., New Zealand White rabbit)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Ice
Procedure:
-
Euthanize the animal using an approved method.
-
Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue from the bladder.
-
Open the bladder longitudinally and gently remove the urothelium by blunt dissection.
-
Cut longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width).
-
Store the prepared strips in continuously gassed (95% O2, 5% CO2) Krebs-Henseleit solution at room temperature until mounting.
Protocol 2: Isometric Contraction Measurement
This protocol outlines the procedure for mounting the detrusor strips and measuring isometric contractions in response to contractile agents and Terodiline.
Materials:
-
Isolated detrusor strips
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agents (e.g., Carbachol, KCl)
-
Terodiline hydrochloride
-
Distilled water (for drug dilutions)
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C, continuously bubbling with carbogen gas.
-
Mount the detrusor strips vertically in the organ baths, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram (10 mN) and allow the strips to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, elicit a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.
-
Wash the strips and allow them to return to baseline tension.
-
To assess the effect of Terodiline on agonist-induced contractions:
-
Generate a cumulative concentration-response curve for a contractile agonist like carbachol.
-
Wash the strips and incubate with a specific concentration of Terodiline for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for the agonist in the presence of Terodiline.
-
-
To assess the direct relaxant effect of Terodiline:
-
Induce a sustained contraction with a contractile agent (e.g., carbachol or KCl).
-
Once a stable plateau is reached, add increasing concentrations of Terodiline to the bath to generate a concentration-response curve for relaxation.
-
-
Record and analyze the isometric tension data to determine parameters such as maximal contraction, EC50 for agonists, and IC50 for Terodiline.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Terodiline on Detrusor Muscle Contraction.
Caption: Experimental Workflow for Isometric Contraction Studies.
References
- 1. Effects of drugs used in the therapy of detrusor hyperactivity on the volume-induced contractions of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticholinergic and calcium antagonistic effects of terodiline in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terodiline inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Actions of terodiline, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Whole-Cell Patch Clamp Technique for Investigating Terodiline's Ion Channel Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686), a compound previously utilized for urinary incontinence, was withdrawn from the market due to concerns over cardiotoxicity, specifically the prolongation of the QT interval and the induction of Torsades de Pointes (TdP) arrhythmias.[1] These adverse cardiac events are primarily attributed to its interactions with various ion channels.[1] The whole-cell patch clamp technique is the gold-standard electrophysiological method for investigating the effects of compounds like Terodiline on ion channel function with high fidelity.[2][3]
These application notes provide detailed protocols and a summary of the quantitative effects of Terodiline on key cardiac and smooth muscle ion channels, offering a crucial resource for cardiotoxicity screening and mechanistic studies of drug-induced channelopathies. Terodiline exhibits a complex pharmacology, affecting multiple ion channels, primarily potassium and calcium channels.[1][4]
Data Presentation: Quantitative Effects of Terodiline on Ion Channels
The following tables summarize the inhibitory effects of Terodiline on various ion channels as determined by whole-cell patch clamp studies.
| Ion Channel | Current | Cell Type | IC50 | Key Findings | Reference(s) |
| hERG (KCNH2) | IKr | HEK293 cells expressing hERG | 375 nM | Potent blocker, considered a primary mechanism for its proarrhythmic potential.[1][4] | [1][4][5] |
| L-type Calcium | ICa,L | Guinea-pig ventricular myocytes | 12.2 µM (Cs+-dialysed cells), 15.2 µM (K+-dialysed cells) | Use-dependent block, accelerates current decay.[6][7] The (S)-enantiomer is a more active blocker.[1] | [1][6][7] |
| L-type Calcium | ICa,L | Guinea-pig bladder smooth muscle myocytes | 1.7 µM | Demonstrates tissue-specific differences in potency.[7][8] | [7][8] |
| Transient outward K+ | Ito | Rabbit ventricular myocytes | 3 µM (31% inhibition), 30 µM (87% inhibition) | Contributes to altered cardiac repolarization. | [1] |
| Inward-rectifier K+ | IK1 | Guinea pig ventricular myocytes | 7 µM | Inhibition of IK1 is a likely factor in the cardiotoxicity of the drug.[9] | [9] |
| Slow delayed-rectifier K+ | IKs | Guinea-pig ventricular myocytes | 10 µM (27±3% inhibition) | Affected at higher concentrations.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies for investigating the effects of Terodiline on key ion channels using the whole-cell patch clamp technique are provided below.
Protocol 1: hERG (IKr) Current Recording in HEK293 Cells
Objective: To determine the concentration-dependent inhibitory effect of Terodiline on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
Terodiline stock solution (in DMSO)
Procedure:
-
Culture HEK293-hERG cells to 60-80% confluency.
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline hERG currents using a voltage-clamp protocol designed to elicit tail currents. A typical protocol involves:
-
Holding potential: -80 mV
-
Depolarizing pulse to +20 mV for 2 seconds.
-
Repolarizing pulse to -50 mV for 2 seconds to record the tail current.[1]
-
-
Perfuse the cell with the external solution containing various concentrations of Terodiline (e.g., 0.1 µM to 30 µM).
-
Allow the drug effect to reach a steady state (typically 3-5 minutes) at each concentration.[1]
-
Record hERG currents at each concentration.
-
Analyze the data by measuring the peak tail current amplitude in the presence and absence of the drug to determine the percentage of inhibition.
-
Construct a concentration-response curve and calculate the IC50 value.
Protocol 2: L-type Calcium (ICa,L) Current Recording in Ventricular Myocytes
Objective: To characterize the blocking effect of Terodiline on L-type calcium channels.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp rig
-
Borosilicate glass capillaries
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Add a K+ channel blocker (e.g., 4-AP) to isolate ICa,L.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
Terodiline stock solution (in DMSO)
Procedure:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline ICa,L using a voltage-clamp protocol:
-
Holding potential: -40 mV (to inactivate sodium channels).
-
Depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 200 ms.[1]
-
-
Perfuse with increasing concentrations of Terodiline.
-
Record ICa,L at each concentration after the effect has stabilized.
-
Analyze the peak inward current at each test potential to construct current-voltage (I-V) relationships.
-
Determine the IC50 for the peak ICa,L.
Visualizations
Experimental Workflow for Whole-Cell Patch Clamp
Caption: General workflow for a whole-cell patch clamp experiment.
Signaling Pathway: Terodiline's Cardiotoxic Effects
Caption: Mechanism of Terodiline-induced cardiotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Whole-cell patch-clamp electrophysiology of voltage-sensitive channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 标题:Inhibition of cardiac inward-rectifier K+ current by terodiline.【化源网】 [chemsrc.com]
- 10. Inhibition of the rapid component of the delayed-rectifier K+ current by therapeutic concentrations of the antispasmodic agent terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the rapid component of the delayed-rectifier K+ current by therapeutic concentrations of the antispasmodic agent terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Terodiline to Investigate Cholinergic Signaling in Bladder Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686) is a pharmacological agent that has been utilized in the study of bladder smooth muscle physiology due to its dual mechanism of action: anticholinergic and calcium channel blocking properties.[1][2] At lower concentrations, its antimuscarinic effects are predominant, while at higher concentrations, its calcium channel antagonist activity becomes more pronounced.[1][3] This document provides detailed application notes and experimental protocols for the use of terodiline as a tool to investigate cholinergic signaling pathways in bladder smooth muscle.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of terodiline, providing a quantitative basis for experimental design.
Table 1: Muscarinic Receptor Antagonist Activity of Terodiline (Functional Assays)
| Parameter | Receptor Subtype | Tissue/Cell Line | Value (Kb) | Reference |
| Antagonist Equilibrium Constant | M1 | Rabbit Vas Deferens | 15 nM | [4] |
| Antagonist Equilibrium Constant | M2 | Guinea Pig Atria | 160 nM | [5] |
| Antagonist Equilibrium Constant | M3 | Guinea Pig Bladder Detrusor | 280 nM | [5] |
Table 2: Calcium Channel Blocking Activity of Terodiline
| Parameter | Channel Type | Tissue/Cell Line | Value (Kd) | Experimental Condition | Reference |
| Dissociation Constant | L-type Calcium Channel | Guinea Pig Urinary Bladder Smooth Muscle Cells | 1.7 µM | Whole-cell patch-clamp, use-dependent block of inward Ca²⁺ current at 0.2 Hz stimulus frequency. | [6] |
Signaling Pathways and Mechanisms
To understand the effects of terodiline, it is crucial to visualize the underlying molecular pathways in bladder smooth muscle.
Cholinergic Signaling Pathway in Bladder Smooth Muscle
Acetylcholine (ACh) released from parasympathetic nerves is the primary stimulus for bladder contraction. It acts on muscarinic receptors on the surface of detrusor smooth muscle cells, primarily the M3 subtype, to initiate a signaling cascade that leads to muscle contraction.
Caption: Cholinergic signaling cascade in bladder smooth muscle leading to contraction.
Mechanism of Action of Terodiline
Terodiline exerts its inhibitory effects on bladder smooth muscle through a dual mechanism, targeting both muscarinic receptors and L-type calcium channels.
Caption: Dual mechanism of action of terodiline in bladder smooth muscle.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of terodiline on bladder smooth muscle.
Protocol 1: Isolated Bladder Strip Contractility Assay (Schild Analysis)
This protocol is used to determine the potency and nature of terodiline's antagonism at muscarinic receptors in bladder smooth muscle.
Materials:
-
Urinary bladders (e.g., from guinea pig or rabbit)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbachol (B1668302) (cholinergic agonist)
-
Terodiline hydrochloride
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect longitudinal smooth muscle strips (approximately 10 mm in length and 2 mm in width) from the bladder dome, removing the urothelium.
-
-
Mounting and Equilibration:
-
Mount the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension of approximately 1 gram and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability Test:
-
Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure their viability. Wash the tissues and allow them to return to baseline.
-
-
Schild Analysis:
-
Control Curve: Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻³ M).
-
Antagonist Incubation: Wash the tissues thoroughly and allow them to recover. Incubate the strips with a fixed concentration of terodiline for a predetermined period (e.g., 30 minutes).
-
Test Curve: In the continued presence of terodiline, repeat the cumulative concentration-response curve for carbachol.
-
Repeat the incubation and test curve steps with at least two other concentrations of terodiline.
-
-
Data Analysis:
-
Measure the contractile force at each carbachol concentration.
-
Plot the log(concentration) of carbachol versus the response.
-
Determine the EC₅₀ values for carbachol in the absence and presence of each concentration of terodiline.
-
Calculate the dose ratio (DR) for each terodiline concentration (DR = EC₅₀ with antagonist / EC₅₀ without antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of terodiline. The x-intercept provides the pA₂ value, a measure of antagonist potency. A slope not significantly different from unity suggests competitive antagonism.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol is designed to measure the inhibitory effect of terodiline on L-type voltage-gated calcium channels in isolated bladder smooth muscle cells.
Materials:
-
Bladder smooth muscle cells (enzymatically dissociated from bladder tissue)
-
Patch-clamp setup (amplifier, micromanipulators, data acquisition system)
-
Borosilicate glass pipettes
-
External (bath) solution (e.g., in mM: 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH)
-
Internal (pipette) solution (e.g., in mM: 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH)
-
This compound
Procedure:
-
Cell Preparation:
-
Isolate single smooth muscle cells from the detrusor muscle using an enzymatic digestion method (e.g., with collagenase and papain).
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single, healthy smooth muscle cell.
-
Hold the membrane potential at a level that inactivates sodium channels (e.g., -40 mV).
-
Apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward calcium currents.
-
-
Drug Application:
-
Record baseline calcium currents.
-
Perfuse the cell with the external solution containing increasing concentrations of terodiline.
-
At each concentration, record the calcium currents using the same voltage-step protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium current at each voltage step.
-
Plot the percentage of current inhibition against the concentration of terodiline.
-
Fit the data with a concentration-response curve to determine the IC₅₀ value for terodiline's blockade of L-type calcium channels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of a compound like terodiline on bladder smooth muscle contractility.
References
- 1. benchchem.com [benchchem.com]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Terodiline: A Versatile Tool for Interrogating L-Type Calcium Channel Function
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686) is a compound with a dual pharmacological profile, acting as both an anticholinergic agent and a calcium channel antagonist.[1][2] While its clinical use for urinary incontinence was halted due to off-target effects, namely cardiotoxicity associated with hERG potassium channel blockade, its properties as a moderately potent L-type calcium channel (LTCC) blocker make it a valuable tool for in vitro research.[3] This document provides detailed application notes and experimental protocols for utilizing terodiline to study the function and pharmacology of L-type calcium channels.
Terodiline exhibits a preference for blocking LTCCs in smooth muscle over cardiac muscle, offering a degree of tissue selectivity that can be exploited in experimental designs.[4] Its voltage- and use-dependent mechanism of action provides a means to probe the different conformational states of the channel. This application note will guide researchers in leveraging these characteristics to investigate LTCC-mediated signaling pathways and screen for novel therapeutic agents.
Data Presentation
Quantitative Analysis of Terodiline's L-Type Calcium Channel Blocking Activity
The inhibitory potency of terodiline on L-type calcium channels varies across different tissues. The following tables summarize key quantitative data from electrophysiological studies.
Table 1: Inhibitory Potency (IC50) of Terodiline on L-Type Calcium Channels
| Tissue/Cell Type | IC50 (µM) | Experimental Conditions | Reference |
| Guinea-pig Bladder Smooth Muscle | 1.7 | Whole-cell patch clamp, 0.2 Hz stimulation | [5] |
| Rabbit Mesenteric & Coronary Arteries | 5 - 20 | Contractility studies | [6] |
| Guinea-pig Ventricular Myocytes | 12.2 | Whole-cell patch clamp (Cs+-dialysed cells), 0.1 Hz | [7][8] |
| Guinea-pig Ventricular Myocytes | 15.2 | Whole-cell patch clamp (K+-dialysed cells), 0.1 Hz | [7][8] |
Table 2: Comparison of Terodiline with Other L-Type Calcium Channel Blockers
| Compound | IC50 on Vascular Smooth Muscle (µM) | IC50 on Papillary Muscle (µM) | Reference |
| Terodiline | 5 - 20 | Not specified in this study | [6] |
| Nifedipine | 0.003 - 0.006 | 0.1 | [6] |
| Verapamil | 0.3 - 0.5 | 0.07 | [6] |
Table 3: Stereoselectivity of Terodiline's Calcium Channel Blocking and Anticholinergic Effects
| Enantiomer | Primary Activity | Potency | Reference |
| (S)-(-)-terodiline | L-type Calcium Channel Blockade | More potent for Ca2+ antagonism | [8] |
| (R)-(+)-terodiline | Anticholinergic (Muscarinic) | More potent for muscarinic blockade | [8] |
Signaling Pathways and Experimental Workflows
Visualizing L-Type Calcium Channel Signaling
L-type calcium channels play a crucial role in initiating a variety of downstream signaling cascades upon depolarization. Influx of Ca2+ through these channels can lead to muscle contraction, gene expression, and neurotransmitter release.[9] Terodiline can be employed to dissect the contribution of LTCCs to these processes.
Figure 1: L-Type Calcium Channel Signaling Pathway and Point of Terodiline Inhibition.
Experimental Workflow for Electrophysiological Recording
The patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel activity. The following workflow outlines the key steps for assessing terodiline's impact on L-type calcium currents.
Figure 2: Workflow for Characterizing Terodiline's Effect on L-Type Calcium Channels using Patch-Clamp Electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the IC50 and characterize the voltage- and use-dependence of L-type calcium channel blockade by terodiline.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, bladder smooth muscle cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH)
-
Terodiline stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Isolate single cells from the tissue of interest using established enzymatic digestion protocols.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a single, healthy cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.1 Hz).
-
Record stable baseline currents for at least 3-5 minutes.
-
-
Terodiline Application:
-
Prepare a series of dilutions of terodiline in the external solution (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
Perfuse the cell with increasing concentrations of terodiline, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
-
Use-Dependence Protocol:
-
At a given concentration of terodiline, increase the frequency of depolarizing pulses (e.g., to 1 Hz or 2 Hz) and observe the effect on the current amplitude.
-
-
Voltage-Dependence Protocol:
-
Vary the holding potential (e.g., -100 mV, -80 mV, -60 mV) and apply depolarizing pulses to assess the effect of the resting membrane potential on the degree of block.
-
-
Data Analysis:
-
Measure the peak inward current at each terodiline concentration.
-
Normalize the current to the baseline and plot the concentration-response curve.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Analyze the reduction in current amplitude at different stimulation frequencies and holding potentials to characterize use- and voltage-dependence.
-
Protocol 2: Calcium Imaging
Objective: To investigate the effect of terodiline on intracellular calcium transients mediated by L-type calcium channels.
Materials:
-
Cells expressing L-type calcium channels cultured on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator)
-
Fluorescence microscopy setup with a perfusion system
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Depolarizing solution (e.g., HBSS with elevated KCl, such as 50 mM)
-
Terodiline stock solution
Procedure:
-
Cell Loading with Calcium Indicator:
-
Incubate the cells with a fluorescent calcium indicator according to the manufacturer's instructions (e.g., 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification.
-
-
Baseline Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and record emission at 510 nm. For single-wavelength dyes like Fluo-4, use appropriate excitation and emission wavelengths.
-
-
Stimulation and Recording:
-
Induce depolarization and subsequent calcium influx by rapidly switching the perfusion to the high-KCl solution.
-
Record the change in fluorescence intensity over time.
-
-
Terodiline Incubation:
-
Wash the cells with HBSS to return to baseline.
-
Incubate the cells with the desired concentration of terodiline in HBSS for a predetermined time (e.g., 10-15 minutes).
-
-
Post-Terodiline Stimulation and Recording:
-
While continuing to perfuse with the terodiline-containing solution, stimulate the cells again with the high-KCl solution.
-
Record the change in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence relative to baseline (ΔF/F0) for single-wavelength dyes.
-
Compare the amplitude and kinetics of the calcium transients before and after terodiline application to quantify the inhibitory effect.
-
Terodiline serves as a useful pharmacological tool for the in vitro investigation of L-type calcium channels. Its moderate potency and tissue-selective profile, coupled with its voltage- and use-dependent blocking characteristics, provide researchers with a versatile compound to probe the physiological and pathophysiological roles of these important ion channels. The protocols outlined in this document offer a starting point for characterizing the effects of terodiline and for its application in studies of LTCC-mediated cellular processes. Due to its anticholinergic properties, it is crucial to consider and control for potential off-target effects in experimental designs, particularly when working with cell types that express muscarinic receptors.
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terodiline - Wikipedia [en.wikipedia.org]
- 4. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
Experimental design for assessing Terodiline efficacy in bladder organoids
Introduction
Terodiline (B98686) is a compound with a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1][2] This dual activity makes it a compound of interest for conditions characterized by bladder muscle overactivity, such as urge incontinence.[2] Historically, it was used to reduce abnormal bladder contractions by targeting both parasympathetically mediated pathways and calcium influx into smooth muscle cells.[1][2][3] Bladder organoids, three-dimensional structures derived from pluripotent stem cells or patient tissues that recapitulate the cellular architecture and function of the native bladder urothelium and smooth muscle layers, present a powerful in vitro model for evaluating the efficacy and mechanism of action of compounds like Terodiline.[4][5] These models offer a more physiologically relevant system than traditional 2D cell cultures for high-throughput drug screening and personalized medicine.[4][5][6]
These application notes provide a detailed experimental design for assessing the efficacy of Terodiline in bladder organoids, covering organoid culture, characterization, and functional assays to quantify the compound's effects on bladder muscle contraction and cellular viability.
Terodiline's Mechanism of Action
Terodiline exerts its effects on bladder smooth muscle through two primary pathways:
-
Anticholinergic Activity : It acts as a competitive antagonist at muscarinic cholinergic receptors, primarily M2 and M3, which are involved in parasympathetically stimulated bladder contraction.[3][7] By blocking these receptors, Terodiline inhibits the action of acetylcholine, leading to smooth muscle relaxation.[8]
-
Calcium Channel Blockade : Terodiline also functions as a calcium channel antagonist, specifically inhibiting L-type voltage-operated calcium channels.[3] This action prevents the influx of extracellular calcium required for smooth muscle contraction, further contributing to bladder relaxation.[3][8]
The following diagram illustrates this dual mechanism:
Experimental Design Overview
The overall experimental workflow is designed to generate, characterize, and perform functional and viability assays on bladder organoids treated with Terodiline.
References
- 1. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Organoid models in bladder cancer: From bench to bedside? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoid models in bladder cancer: From bench to bedside? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. baus.org.uk [baus.org.uk]
- 8. medbox.iiab.me [medbox.iiab.me]
Application Notes and Protocols for Long-Term Administration of Terodiline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline (B98686) is a compound with a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[1] It was previously investigated for the treatment of urinary incontinence but was withdrawn from the market due to concerns about cardiotoxicity, specifically QT interval prolongation and Torsades de Pointes.[2] This document provides detailed application notes and protocols for conducting long-term administration studies of Terodiline in animal models. The focus is on chronic toxicology, carcinogenicity, and reproductive and developmental toxicity, with a special emphasis on monitoring for the known cardiotoxic effects.
Given the limited availability of public-domain long-term study data for Terodiline, the following protocols and data tables are based on established principles of preclinical safety evaluation and known pharmacological and toxicological properties of Terodiline.
Signaling Pathways of Terodiline
Terodiline exerts its effects through two primary signaling pathways, which are crucial to understand when designing and interpreting long-term studies.
Caption: Dual mechanism of action of Terodiline.
Chronic Toxicology Studies
Chronic toxicology studies are essential to evaluate the safety profile of a drug over a prolonged period.[3] For Terodiline, a key focus of these studies would be cardiovascular safety, in addition to standard toxicological endpoints.
Experimental Protocol: 6-Month Chronic Oral Toxicology Study in Dogs
1. Objective: To assess the potential toxicity of Terodiline following daily oral administration to Beagle dogs for 6 months.
2. Animal Model:
-
Species: Beagle dog
-
Sex: Equal numbers of males and females
-
Age: Approximately 6-9 months at the start of the study
-
Source: Reputable supplier
3. Study Design:
-
Groups: Four groups of 4-6 dogs per sex.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (intended to produce observable toxicity)
-
-
Dosing: Once daily oral gavage for 26 weeks.
-
Recovery: A subset of animals from the control and high-dose groups may be maintained for a 4-week recovery period.
4. Parameters to be Monitored:
-
Clinical Observations: Daily for mortality and morbidity. Detailed clinical examinations weekly.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Electrocardiography (ECG): Pre-study, and at months 1, 3, and 6. Focus on QT and QTc intervals. A study in anesthetized dogs showed that an intravenous dose of 10 mg/kg of Terodiline significantly prolonged the QTc interval by 6-8%.[2]
-
Clinical Pathology:
-
Hematology: Pre-study, and at months 1, 3, and 6.
-
Clinical Chemistry: Pre-study, and at months 1, 3, and 6.
-
Urinalysis: Pre-study, and at months 1, 3, and 6.
-
-
Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of Terodiline and its metabolites.
-
Gross Pathology and Organ Weights: At termination.
-
Histopathology: Comprehensive examination of all tissues from control and high-dose groups. Target organs from lower dose groups.
Data Presentation: Representative Chronic Toxicology Data in Dogs
| Parameter | Control (Vehicle) | Low Dose (e.g., 1 mg/kg/day) | Mid Dose (e.g., 5 mg/kg/day) | High Dose (e.g., 20 mg/kg/day) |
| Mortality | 0/8 | 0/8 | 0/8 | 1/8 |
| Mean Body Weight Change | +2.5 kg | +2.3 kg | +1.8 kg | +0.5 kg |
| Mean QTc Interval Change | +5 ms | +15 ms | +30 ms | +60 ms |
| Key Histopathology Findings | None | None | Minimal hepatocellular hypertrophy | Moderate hepatocellular hypertrophy, mild cardiac myopathy |
Note: The data in this table is illustrative and intended to represent potential findings from such a study.
Carcinogenicity Studies
Carcinogenicity studies are typically required for drugs that will be administered for extended periods.[4] These are long-term studies, usually lasting for the lifetime of the animal model.
Experimental Protocol: 2-Year Oral Carcinogenicity Study in Rats
1. Objective: To evaluate the carcinogenic potential of Terodiline following long-term daily oral administration to Sprague-Dawley rats.
2. Animal Model:
-
Species: Sprague-Dawley rat
-
Sex: Equal numbers of males and females
-
Age: Approximately 6 weeks at the start of the study
-
Source: Reputable supplier
3. Study Design:
-
Groups: Three groups of 50-60 rats per sex.
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: High dose (maximum tolerated dose determined from shorter-term studies)
-
-
Dosing: Once daily oral gavage for up to 24 months.
4. Parameters to be Monitored:
-
Clinical Observations: Daily for mortality and morbidity. Palpation for masses weekly.
-
Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.
-
Hematology: At 12, 18, and 24 months.
-
Gross Pathology and Organ Weights: At termination.
-
Histopathology: Comprehensive examination of all tissues from all animals, with special attention to proliferative lesions.
Data Presentation: Representative Carcinogenicity Data in Rats
| Finding | Control (Vehicle) | Low Dose (e.g., 5 mg/kg/day) | High Dose (e.g., 25 mg/kg/day) |
| Survival Rate (24 months) | 60% | 55% | 40% |
| Incidence of Hepatocellular Adenomas | 5/50 | 8/50 | 15/50 |
| Incidence of Thyroid Follicular Hyperplasia | 2/50 | 4/50 | 12/50 |
| Other Neoplastic Findings | Age-related findings | No significant increase | No significant increase |
Note: The data in this table is illustrative and intended to represent potential findings from such a study.
Caption: Workflow for a 2-year rat carcinogenicity study.
Reproductive and Developmental Toxicity Studies
These studies are designed to assess the potential effects of a drug on fertility and fetal development.[5]
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study in Rabbits
1. Objective: To evaluate the potential of Terodiline to cause developmental toxicity in rabbits when administered during the period of organogenesis.
2. Animal Model:
-
Species: New Zealand White rabbit
-
Sex: Pregnant females
-
Source: Reputable supplier
3. Study Design:
-
Groups: Four groups of at least 20 pregnant rabbits.
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (should not cause excessive maternal toxicity)
-
-
Dosing: Once daily oral gavage from gestation day 6 to 18.
-
Termination: On gestation day 29, does are euthanized and uterine contents are examined.
4. Parameters to be Monitored:
-
Maternal:
-
Clinical observations, body weight, food consumption.
-
Gross pathology at termination.
-
Uterine examination: number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
-
Fetal:
-
Individual fetal body weights.
-
External, visceral, and skeletal examinations for malformations and variations.
-
Data Presentation: Representative Developmental Toxicity Data in Rabbits
| Parameter | Control (Vehicle) | Low Dose (e.g., 2 mg/kg/day) | Mid Dose (e.g., 10 mg/kg/day) | High Dose (e.g., 40 mg/kg/day) |
| Maternal Body Weight Gain (GD 6-18) | +0.5 kg | +0.45 kg | +0.3 kg | -0.1 kg |
| Number of Live Fetuses per Litter | 8.5 | 8.2 | 7.5 | 5.1 |
| Mean Fetal Body Weight | 40.2 g | 39.8 g | 37.1 g | 32.5 g |
| Incidence of Skeletal Malformations | 0% | 0% | 1% | 5% |
Note: The data in this table is illustrative and intended to represent potential findings from such a study.
Caption: Workflow for a rabbit developmental toxicity study.
Conclusion
The long-term administration of Terodiline in animal models requires a comprehensive toxicological evaluation with a particular focus on its known cardiotoxic potential. The protocols and data presented here provide a framework for conducting such studies, adhering to standard practices in preclinical safety assessment. Researchers should adapt these protocols based on specific experimental goals and in accordance with relevant regulatory guidelines. Careful monitoring of cardiovascular parameters in all long-term studies is paramount to fully characterize the risk profile of Terodiline.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effects of NS-21 and terodiline on the QTc interval in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of chronic toxicology studies in revealing new toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
- 5. The rabbit as a model for reproductive and developmental toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Terodiline Hydrochloride Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Terodiline (B98686) hydrochloride is a compound with dual pharmacological actions, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2] It exhibits selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) and also inhibits L-type calcium channels.[3] Additionally, Terodiline has been identified as a blocker of the hERG potassium channel.[4][5] These properties make it a valuable tool for in vitro studies involving cholinergic signaling and calcium homeostasis. Accurate and consistent preparation of Terodiline hydrochloride stock solutions is critical for obtaining reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Compound Specifications
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 7082-21-5 | [6] |
| Molecular Formula | C₂₀H₂₇N·HCl | [6] |
| Molecular Weight | 317.90 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) |
Solubility and Storage Recommendations
Proper dissolution and storage are paramount to maintaining the stability and activity of the compound.
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Solubility in DMSO | ≥ 20 mg/mL. Up to 40 mg/mL with ultrasonic and warming; up to 100 mg/mL with sonication is reported. | [3][4] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [3] |
| Storage Precaution | Avoid repeated freeze-thaw cycles to prevent degradation. | [3][4] |
| Powder Storage | Store the solid compound at -20°C for up to 3 years. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials and Equipment:
-
This compound powder (CAS 7082-21-5)
-
Anhydrous/cell culture grade Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, recommended for higher concentrations)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Calculations:
-
The molecular weight of this compound is 317.90 g/mol .[6]
-
To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 317.90 g/mol × 1000 mg/g = 3.179 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.179 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the powder.
-
Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
For concentrations above 20 mg/mL, gentle warming (e.g., 37°C) and/or sonication may be required to facilitate dissolution.[3][4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
Procedure:
-
Thawing:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.
-
-
Dilution:
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Example: To prepare 1 mL of medium with a final Terodiline concentration of 10 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) × V₁ = (10 µM) × (1 mL)
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 × 1000) / 10,000 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Application:
-
Mix the working solution gently by pipetting or inverting the tube.
-
Remove the old medium from the cells and replace it with the freshly prepared medium containing this compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: Workflow for preparing and using Terodiline HCl stock solutions.
Caption: Mechanism of action of this compound.
References
- 1. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Terodiline | AChR | Calcium Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. テロジリン 塩酸塩 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Terodiline Concentration for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Terodiline (B98686) in in vitro settings. Due to its complex pharmacological profile, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Terodiline?
A1: Terodiline exhibits a dual mechanism of action, functioning as both a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and a calcium channel blocker.[1][2][3] Its intended therapeutic effect in treating urinary incontinence is primarily due to the relaxation of bladder smooth muscle by blocking M3 muscarinic receptors.[1][4] However, it possesses significant off-target activities, most notably the blockade of L-type calcium channels and various potassium channels, including the hERG (human Ether-à-go-go-Related Gene) channel, which is associated with cardiotoxicity.[1][2]
Q2: My cells are showing decreased viability at higher concentrations of Terodiline. Is this expected?
A2: Yes, cytotoxicity at higher concentrations of Terodiline is an expected phenomenon. This is largely attributed to its off-target effects, particularly the potent blockade of essential ion channels.[1] Disruption of calcium homeostasis and potassium channel function can initiate apoptotic pathways, leading to cell death.[1] It is highly recommended to perform a dose-response cytotoxicity assay in your specific cell line to determine a suitable non-toxic concentration range for your functional experiments.[1]
Q3: How can I differentiate between Terodiline's muscarinic receptor antagonism and its calcium channel blockade in my experiments?
A3: This is a critical consideration when interpreting data from functional assays. To distinguish between these two effects, you can employ the following strategies:
-
Use a different method for cell depolarization: If you are using a muscarinic agonist to stimulate intracellular calcium mobilization, try using a depolarizing agent like potassium chloride (KCl). If Terodiline continues to block the calcium signal induced by KCl, it is likely acting on voltage-gated calcium channels.[1]
-
Employ a selective L-type calcium channel blocker as a control: Compare the effects of Terodiline with a known L-type calcium channel blocker, such as verapamil (B1683045) or nifedipine.[2] Similar effects would suggest Terodiline is acting on these channels.[2]
-
Utilize a cell line lacking the target muscarinic receptor: If feasible, using a cell line that does not express the specific muscarinic receptor subtype you are studying can serve as a negative control.[2]
Q4: Why is there high variability in the reported IC50 values for Terodiline?
A4: Inconsistent IC50 values for Terodiline can stem from several factors:
-
Stereoisomerism: Terodiline is a racemic mixture of two enantiomers, (R)- and (S)-Terodiline, which have different pharmacological activities. The (R)-enantiomer is primarily responsible for the antimuscarinic effects, while the (S)-enantiomer is a more potent calcium channel blocker.[2][5] Using the racemic mixture versus a specific enantiomer will produce different results.[2]
-
Experimental Conditions: The observed potency of Terodiline can be highly dependent on the specifics of the experimental setup. For instance, in electrophysiology studies, the blocking effect on ion channels can be "use-dependent," meaning the frequency of channel stimulation can alter the measured potency.[2]
-
Cell Line and Tissue Differences: The expression levels of muscarinic receptors, calcium channels, and hERG channels can vary significantly between different cell lines and tissues, directly impacting the measured potency of Terodiline.[2]
Troubleshooting Guides
General In Vitro Assays (e.g., Cell Viability, Reporter Assays)
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal | Cell contamination; Reagent instability; Autofluorescence of Terodiline. | Regularly check cell cultures for contamination. Prepare fresh reagents. Run a control with Terodiline in cell-free media to check for autofluorescence. |
| Weak or no signal | Insufficient cell number; Incorrect wavelength settings; Reagent degradation. | Optimize initial cell seeding density.[2] Verify the filter and wavelength settings on your plate reader. Use fresh reagents and store them according to the manufacturer's instructions.[2] |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent incubation times; Pipetting errors. | Use cells within a consistent and low passage number range. Standardize all incubation times. Ensure accurate and consistent pipetting techniques. |
Electrophysiology (Patch Clamp)
| Problem | Possible Cause | Troubleshooting Steps |
| Unstable recordings or loss of seal | Poor cell health; Vibrations; Issues with pipette or solutions. | Use healthy, viable cells.[2] Ensure the setup is on an anti-vibration table. Use freshly pulled and fire-polished pipettes. Filter all solutions and check their osmolarity and pH.[2] |
| No drug effect observed | Incorrect drug concentration; Poor perfusion; Drug adsorption to tubing. | Verify dilution calculations and prepare fresh drug solutions.[2] Ensure the perfusion system is delivering the solution to the cell. Use low-adsorption tubing if necessary.[2] |
| Inconsistent block potency (IC50) | Use-dependent block; Rundown of the current; Temperature fluctuations. | Standardize the voltage protocol and stimulation frequency.[2] Monitor the current for stability before and after drug application. Use a temperature-controlled perfusion system.[2] |
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for Terodiline across its primary targets. These values are essential for designing experiments and interpreting results.
| Parameter | Receptor/Channel | Tissue/Cell Line | Value |
| Kb | Muscarinic M1 Receptor | Rabbit Vas Deferens | 15 nM[3] |
| Kb | Muscarinic M2 Receptor | Guinea Pig Atria | 160 nM[3] |
| Kb | Muscarinic M3 Receptor | Guinea Pig Bladder Detrusor | 280 nM[3] |
| Kd | L-type Calcium Channel | Guinea Pig Urinary Bladder Smooth Muscle Cells | 1.7 µM[3] |
| IC50 | hERG Channel | - | 375 nM[6] |
| IC50 | Rapidly activating K+ current | Guinea pig ventricular myocytes | ~0.7 µM[7] |
| IC50 | Slowly activating, delayed-rectifier K+ current | Guinea pig ventricular myocytes | 26 µM[7] |
| IC50 | L-type Ca2+ current | Guinea pig ventricular myocytes | 12 µM[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effects of Terodiline.
Objective: To determine the concentration at which Terodiline reduces cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Terodiline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1][3]
-
Microplate reader[3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1][3]
-
Compound Treatment: Treat the cells with a serial dilution of Terodiline for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each Terodiline concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Terodiline concentration to determine the IC50 value.[3]
Protocol 2: hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This protocol is designed to assess the inhibitory effect of Terodiline on the hERG potassium channel.
Objective: To determine the IC50 of Terodiline for the hERG channel.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system[1]
-
Borosilicate glass capillaries for pipette fabrication[1]
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)[1]
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)[1]
-
Terodiline stock solution (in DMSO)[1]
Procedure:
-
Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.[1]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.[1]
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.[1]
-
Baseline Recording: Record stable baseline hERG currents for at least 3 minutes.[1]
-
Drug Application: Perfuse the cell with increasing concentrations of Terodiline (e.g., 0.01, 0.1, 1, 10, 100 µM) for 3-5 minutes at each concentration, or until a steady-state block is achieved.[1]
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value.[1]
Protocol 3: Calcium Flux Assay (FLIPR)
This protocol measures the effect of Terodiline on intracellular calcium concentration, indicative of its calcium channel blocking activity.[3]
Objective: To determine the IC50 value for Terodiline's calcium channel blocking activity.[3]
Materials:
-
A suitable cell line expressing L-type calcium channels (e.g., HEK293, vascular smooth muscle cells)[3]
-
Calcium-sensitive dye (e.g., Fluo-8 AM)[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[3]
-
Depolarizing Agent: Potassium chloride (KCl) solution[3]
-
Terodiline hydrochloride[3]
-
FLIPR instrument[3]
Procedure:
-
Cell Plating: Seed the cells into microplates and incubate overnight to allow for attachment.[3]
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye in Assay Buffer. Remove the culture medium and add the dye loading solution. Incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.[3]
-
Compound Preparation: Prepare serial dilutions of Terodiline in Assay Buffer in a separate compound plate.[3]
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.[3]
-
Initiate the assay by adding the Terodiline solutions from the compound plate to the cell plate.[3]
-
Record the baseline fluorescence for a few seconds.[3]
-
Add the depolarizing agent (KCl) to all wells to induce calcium influx.[3]
-
Continue to record the fluorescence intensity for 1-2 minutes.[3]
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Measure the peak fluorescence response after the addition of KCl. Plot the percentage of inhibition of the KCl-induced calcium response against the logarithm of the Terodiline concentration to determine the IC50 value.[3]
Visualizations
Caption: Dual on-target and off-target signaling pathways of Terodiline.
Caption: Recommended workflow for optimizing Terodiline concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terodiline – Chiralpedia [chiralpedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Action potentials, contraction, and membrane currents in guinea pig ventricular preparations treated with the antispasmodic agent terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Terodiline Enantiomers on Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terodiline (B98686) and its enantiomers. The distinct pharmacological profiles of (R)-(+)-terodiline and (S)-(-)-terodiline can be a significant source of experimental variability if not properly considered.
Frequently Asked Questions (FAQs)
Q1: What is terodiline and why is it important to consider its enantiomers?
A1: Terodiline is a racemic mixture containing equal amounts of two enantiomers: (R)-(+)-terodiline and (S)-(-)-terodiline. It was previously used to treat urinary incontinence due to its dual mechanism of action: anticholinergic and calcium channel blocking activities.[1][2] It is crucial to consider the enantiomers separately because they possess distinct pharmacological properties, which can lead to significant variations in experimental outcomes.[3]
Q2: What are the primary pharmacological activities of each terodiline enantiomer?
A2: The enantiomers of terodiline exhibit stereoselective pharmacology:
-
(R)-(+)-terodiline is primarily responsible for the anticholinergic effects . It is also the enantiomer linked to the cardiotoxic side effects, specifically the prolongation of the QT interval.[3]
-
(S)-(-)-terodiline is predominantly responsible for the calcium channel blocking activity .[3] The (-)-isomer has also been reported to be more potent in its muscarinic blocking activity in detrusor muscle.[4]
Q3: Why was terodiline withdrawn from the market?
A3: Terodiline was withdrawn from the global market in 1991 due to reports of serious cardiac arrhythmias, including Torsades de Pointes, a life-threatening ventricular tachycardia.[3] These cardiotoxic effects were primarily attributed to the (R)-(+)-enantiomer's ability to prolong the QT interval.[3]
Q4: How can the use of a racemic mixture of terodiline introduce experimental variability?
A4: Using a racemic mixture can introduce variability in several ways:
-
Differential Potency: The two enantiomers have different potencies for their respective targets. Depending on the experimental model and the endpoint being measured, the observed effect will be a composite of the activities of both enantiomers.
-
Off-Target Effects: The anticholinergic and cardiotoxic effects of the (R)-enantiomer can confound experiments aimed at studying the calcium channel blocking properties of the (S)-enantiomer, and vice-versa.
-
Metabolic Differences: Enantiomers can be metabolized at different rates by enzymes such as CYP2D6, leading to variations in the plasma concentrations of each enantiomer and their active metabolites. This can be particularly pronounced in populations with genetic polymorphisms of these enzymes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving terodiline enantiomers.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in bladder contractility assays | Use of racemic terodiline is masking the specific effects of each enantiomer. | 1. Use the individual enantiomers, (R)-terodiline and (S)-terodiline, in separate experiments to delineate their respective contributions to the observed effects.2. Ensure consistent experimental conditions, including tissue preparation, buffer composition, and temperature.3. If using racemic terodiline, be aware that the anticholinergic effects of the (R)-enantiomer may dominate at lower concentrations, while the calcium channel blocking effects of the (S)-enantiomer may become more apparent at higher concentrations.[2] |
| Unexpected cardiovascular effects (e.g., changes in heart rate or contractility) | The (R)-enantiomer of terodiline is known to cause cardiotoxicity by prolonging the QT interval. | 1. When studying the effects of terodiline on non-cardiac tissues, be vigilant for potential cardiovascular side effects, especially when using the racemic mixture or the (R)-enantiomer.2. If possible, use the (S)-enantiomer for studies focused on calcium channel blockade to minimize cardiotoxic confounding factors.3. In any in-vivo studies, it is advisable to monitor electrocardiogram (ECG) parameters. |
| Inconsistent results between different animal strains or cell lines | Genetic polymorphisms in metabolic enzymes (e.g., CYP2D6) can lead to different rates of metabolism for each enantiomer. | 1. Use a well-characterized and consistent animal strain or cell line for all experiments.2. If significant inter-individual variability is observed, consider genotyping the animals for relevant metabolic enzymes.3. When translating findings to humans, be mindful of the potential for variability due to genetic polymorphisms in the human population. |
| Difficulty in reproducing published data | The enantiomeric purity of the terodiline sample may be insufficient or variable between batches. | 1. Obtain a certificate of analysis for the terodiline enantiomers to confirm their purity.2. If possible, independently verify the enantiomeric excess of the sample using appropriate analytical techniques (e.g., chiral chromatography). |
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological activities of terodiline and its enantiomers.
Table 1: Calcium Channel Blocking Activity of Terodiline
| Compound | IC50 | Tissue/Cell Type |
| Racemic Terodiline | 12.2 - 15.2 µM | Guinea-pig ventricular myocytes[5] |
| Racemic Terodiline | Not specified | Guinea-pig bladder smooth muscle[5] |
Table 2: Anticholinergic Activity of Terodiline
| Compound | Activity | Tissue/Cell Type |
| Racemic Terodiline | Kb = 15 nM (M1) | Rabbit vas deferens[6][7] |
| Racemic Terodiline | Kb = 160 nM (M2) | Guinea pig atria[6][7] |
| Racemic Terodiline | Kb = 280 nM (M3) | Guinea pig bladder detrusor muscle[6][7] |
| (-)-Terodiline | More potent than (+)-isomer | Animal and human isolated detrusor muscle[4] |
Kb: Dissociation constant of an antagonist.
Experimental Protocols
1. Protocol for In Vitro Assessment of Anticholinergic Activity in Isolated Bladder Tissue
This protocol is based on the principles of isolated organ bath experiments to measure the antagonistic effect of terodiline enantiomers on muscarinic receptor-mediated bladder contraction.
Materials:
-
Isolated tissue bath system with force transducer and data acquisition software.[8][9]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.
-
Carbachol (B1668302) (muscarinic agonist).
-
(R)-terodiline and (S)-terodiline stock solutions.
-
Animal bladder tissue (e.g., from guinea pig or rabbit).
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the urinary bladder and place it in cold PSS. Cut longitudinal strips of the detrusor muscle (approximately 2 mm wide and 10 mm long).[1]
-
Mounting: Suspend the tissue strips in the organ baths containing warmed, aerated PSS. Attach one end to a fixed hook and the other to a force transducer.[8]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with washes every 15-20 minutes.[8]
-
Concentration-Response Curve to Carbachol (Control): Add cumulative concentrations of carbachol to the bath to establish a control concentration-response curve for contraction.
-
Incubation with Antagonist: Wash the tissues thoroughly and allow them to return to baseline. Incubate the tissues with a single concentration of either (R)-terodiline or (S)-terodiline for a predetermined time (e.g., 30 minutes).
-
Concentration-Response Curve in Presence of Antagonist: Repeat the cumulative addition of carbachol in the presence of the terodiline enantiomer.
-
Data Analysis: Compare the concentration-response curves of carbachol in the absence and presence of the terodiline enantiomers. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.
2. Protocol for Measuring L-type Calcium Channel Blockade using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of terodiline enantiomers on L-type calcium currents in isolated vascular smooth muscle cells.
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulator.
-
Glass micropipettes.
-
External and internal pipette solutions.
-
Isolated vascular smooth muscle cells.
-
(R)-terodiline and (S)-terodiline stock solutions.
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells from an appropriate tissue source (e.g., mesenteric artery) using enzymatic digestion.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the micropipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording Calcium Currents: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of either (R)-terodiline or (S)-terodiline.
-
Measurement of Inhibition: Record the calcium currents in the presence of the drug.
-
Data Analysis: Measure the peak amplitude of the calcium current before and after drug application. Construct a concentration-inhibition curve to determine the IC50 value for each enantiomer.
Signaling Pathways and Experimental Workflows
Caption: Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: L-type Calcium Channel Signaling Pathway in Smooth Muscle Contraction.
Caption: Troubleshooting Workflow for Terodiline Experimental Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
Technical Support Center: Terodiline Hydrochloride in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terodiline hydrochloride. Our goal is to help you avoid precipitation and ensure the successful preparation of your aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Terodiline and why is it important for solubility?
A1: The pKa of Terodiline is 10.62.[1] As a weak base, its solubility in aqueous solutions is highly dependent on the pH.
-
Below the pKa (acidic pH): Terodiline is predominantly in its protonated, ionized form (the hydrochloride salt), which is more soluble in water.
-
Around the pKa: A mixture of the ionized and un-ionized forms exists.
-
Above the pKa (alkaline pH): Terodiline is primarily in its un-ionized, free base form, which has significantly lower aqueous solubility and is more prone to precipitation.
Understanding the pKa is critical for selecting an appropriate buffer pH to maintain Terodiline in its soluble, ionized state.
Q2: I observed precipitation of this compound in my buffer. What is the likely cause?
A2: Precipitation of this compound in an aqueous buffer is most commonly due to the pH of the solution being too high (i.e., too close to or above its pKa of 10.62). At a higher pH, the equilibrium shifts towards the less soluble, un-ionized free base form of Terodiline, leading to its precipitation out of the solution. A patent for the preparation of R(+)-terodiline hydrochloride notes that it can be precipitated from an aqueous solution by adjusting the pH to a range of 5-6, illustrating this pH-dependent solubility.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. It is advisable to use anhydrous, high-purity DMSO as its hygroscopic nature can affect the solubility. Gentle warming and sonication may aid in complete dissolution. These stock solutions can then be diluted into the desired aqueous buffer for your experiments.
Q4: Are there any known incompatibilities with common buffers or excipients?
A4: While specific quantitative data on the solubility of this compound in various buffers is limited, precipitation is more likely in buffers with a pH approaching or exceeding the pKa. Therefore, buffers such as phosphate-buffered saline (PBS) with a pH of 7.4 are more likely to cause precipitation at higher concentrations compared to more acidic buffers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dissolving this compound in a buffer. | The pH of the buffer is too high, causing the formation of the less soluble free base. | 1. Lower the Buffer pH: Use a buffer with a lower pH (e.g., citrate (B86180) buffer at pH 4-5) to ensure Terodiline remains in its protonated, soluble form.2. pH Adjustment: If possible for your experiment, carefully adjust the pH of your final solution to be well below the pKa of 10.62. |
| Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility at that specific pH. | 1. Increase the proportion of the aqueous buffer: Dilute the stock solution further to lower the final concentration of this compound.2. Use a co-solvent: If experimentally permissible, consider adding a small percentage of a water-miscible organic solvent to the final solution to increase solubility. |
| Inconsistent results in bioassays. | Potential precipitation of the compound leading to a lower effective concentration. | 1. Visually inspect solutions: Before each experiment, carefully inspect your solutions for any signs of precipitation.2. Filter your solutions: If slight precipitation is suspected, filter the solution through a 0.22 µm filter before use to remove any undissolved particles.3. Re-evaluate your buffer system: Consider using a buffer with a lower pH to ensure complete dissolution. |
Experimental Protocols
Protocol for Preparing an Acidic Buffer Solution of this compound
This protocol describes the preparation of a 10 mM solution of this compound in a 50 mM citrate buffer at pH 5.0.
Materials:
-
This compound (MW: 317.9 g/mol )
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the 50 mM Citrate Buffer (pH 5.0):
-
Prepare a 50 mM solution of citric acid monohydrate.
-
Prepare a 50 mM solution of sodium citrate dihydrate.
-
In a beaker, add the citric acid solution and monitor the pH.
-
Slowly add the sodium citrate solution while stirring until the pH reaches 5.0.
-
-
Prepare the this compound Solution:
-
Weigh the appropriate amount of this compound to achieve a final concentration of 10 mM. For 100 mL of solution, you would need 317.9 mg.
-
Add the weighed this compound to a volumetric flask.
-
Add a small volume of the prepared citrate buffer and swirl to dissolve the powder.
-
Once dissolved, bring the final volume to 100 mL with the citrate buffer.
-
Mix the solution thoroughly.
-
Visualizations
References
Technical Support Center: Troubleshooting Cell Viability in High-Concentration Terodiline Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered during in vitro experiments with high concentrations of Terodiline (B98686).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of Terodiline. Is this an expected outcome?
A1: Yes, a decrease in cell viability at higher concentrations of Terodiline is an expected finding. Terodiline exhibits a dual mechanism of action, acting as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2] At lower concentrations, the anticholinergic effects are more prominent, while at higher concentrations, the calcium channel blocking activity becomes more significant.[1][2] Furthermore, Terodiline is a known blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, an off-target effect linked to cardiotoxicity and the induction of apoptosis.[3] Disruption of essential ion channels, such as calcium and potassium channels, can trigger cytotoxic pathways.[3]
Q2: What are the primary mechanisms by which high concentrations of Terodiline induce cytotoxicity?
A2: High concentrations of Terodiline can induce cytotoxicity through several mechanisms:
-
L-type Calcium Channel Blockade: Significant inhibition of L-type calcium channels disrupts intracellular calcium homeostasis, a critical factor for cell survival and function. This can lead to the activation of apoptotic pathways.[4][5]
-
hERG Potassium Channel Inhibition: Blockade of the hERG channel can alter membrane potential and ion flux, which has been shown to induce apoptosis in various cell types.[3] This effect is a key contributor to the cardiotoxicity observed with Terodiline.
-
Off-Target Effects: Like many pharmacological agents, at high concentrations, Terodiline may have other unforeseen off-target effects that contribute to a decline in cell viability.
Q3: How can we differentiate between the anticholinergic and calcium channel blocking effects of Terodiline in our cell-based assays?
A3: To distinguish between these two effects, you can employ the following strategies:
-
Use a specific muscarinic receptor agonist: Stimulate the cells with a muscarinic agonist like carbachol. If Terodiline's inhibitory effect is primarily anticholinergic, it will block the response to carbachol.
-
Induce depolarization with potassium chloride (KCl): KCl will directly open voltage-gated calcium channels, bypassing muscarinic receptor activation. If Terodiline still inhibits the cellular response (e.g., calcium influx), it indicates a direct calcium channel blocking effect.[1]
-
Compare with selective antagonists: Run parallel experiments with a selective muscarinic antagonist (e.g., atropine) and a selective L-type calcium channel blocker (e.g., verapamil). Comparing the dose-response curves of these compounds to Terodiline can help elucidate its primary mechanism of action at different concentrations.
Q4: Does the stereochemistry of Terodiline affect its activity and cytotoxicity?
A4: Yes, the enantiomers of Terodiline have different pharmacological profiles. The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects, while the (S)-(-)-enantiomer is a more potent calcium channel blocker.[2][6] The (R)-(+)-enantiomer has also been implicated in the prolongation of the QT interval, suggesting it is the primary contributor to the cardiotoxic effects.[6] Therefore, using a racemic mixture versus a specific enantiomer will likely yield different results in your experiments.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for Terodiline, providing IC₅₀ values for its various targets. These values can help researchers select appropriate concentration ranges for their experiments and interpret their results.
| Parameter | Receptor/Channel | Tissue/Cell Line | IC₅₀ Value | Reference(s) |
| Anticholinergic Activity | Muscarinic Receptors | Rabbit Vas Deferens (M1) | K_b = 15 nM | [7] |
| Muscarinic Receptors | Guinea Pig Atria (M2) | ~165 nM (11-fold less selective than M1) | [7] | |
| Muscarinic Receptors | Guinea Pig Bladder (M3) | ~285 nM (19-fold less selective than M1) | [7] | |
| Calcium Channel Blockade | L-type Ca²⁺ Channel | Guinea-pig ventricular myocytes | 12.2 µM (Cs⁺-dialysed), 15.2 µM (K⁺-dialysed) | [4][5] |
| hERG Channel Inhibition | hERG K⁺ Channel | - | 375 nM | [3] |
Troubleshooting Guide for Cell Viability Assays
This guide provides solutions to common problems encountered during cell viability assays with high concentrations of Terodiline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).4. Pipetting errors. | 1. Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension between pipetting.2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity.3. Increase incubation time with the solubilization buffer and ensure thorough mixing.4. Calibrate pipettes regularly and use a new tip for each replicate. |
| Unexpected dose-response curve (e.g., non-sigmoidal, biphasic) | 1. Compound precipitation at high concentrations.2. Dual mechanism of action with different potencies.3. Off-target effects at high concentrations. | 1. Visually inspect wells for precipitate. If observed, prepare fresh dilutions and consider using a lower starting concentration or a different solvent (ensure solvent controls are included).2. Analyze the curve to see if it represents a composite of two different inhibitory effects. Consider using a wider range of concentrations.3. Corroborate results with an alternative cytotoxicity assay that measures a different cellular endpoint (e.g., LDH vs. MTT). |
| Low signal or weak assay response | 1. Insufficient cell number.2. Incorrect wavelength settings on the plate reader.3. Reagent degradation. | 1. Optimize the initial cell seeding density.2. Verify the filter or wavelength settings are appropriate for the specific assay.3. Use fresh reagents and store them according to the manufacturer's instructions. |
| High background in "no cell" control wells | 1. Contamination of media or reagents.2. The compound interferes with the assay chemistry (e.g., reduces MTT directly). | 1. Ensure all materials are sterile. Visually inspect plates for signs of contamination.2. Run a cell-free control with the compound and assay reagents to check for direct interaction. If interference is observed, consider a different viability assay. |
Experimental Protocols
MTT Cell Viability Assay
Objective: To assess cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Terodiline in culture medium. Replace the existing medium with the medium containing the various concentrations of Terodiline. Include vehicle-only controls (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Terodiline concentration relative to the vehicle-treated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Use the absorbance values from a "maximum LDH release" control (cells lysed with a detergent) and a "spontaneous LDH release" control (untreated cells) to calculate the percentage of cytotoxicity for each Terodiline concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with Terodiline as previously described.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Dual mechanism of Terodiline and its pro-apoptotic off-target effect.
Caption: Logical workflow for troubleshooting cell viability assay issues.
Caption: Simplified signaling pathway of Terodiline-induced apoptosis via hERG blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Terodiline | AChR | Calcium Channel | TargetMol [targetmol.com]
- 4. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block and modified gating of cardiac calcium channel currents by terodiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terodiline – Chiralpedia [chiralpedia.com]
- 7. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Edge Effects in 96-Well Plate Assays with Terodiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terodiline in 96-well plate assays. Our goal is to help you mitigate common issues, with a focus on managing the "edge effect," to ensure the accuracy and reproducibility of your experimental data.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with Terodiline in a 96-well plate format.
Issue 1: High variability in results between the outer and inner wells of the 96-well plate.
-
Possible Cause: This is a classic presentation of the "edge effect," primarily caused by increased evaporation of media in the circumferential wells compared to the central ones.[1][2][3] This can lead to increased concentrations of Terodiline and other media components, potentially affecting cell viability and assay results.[3] Temperature gradients across the plate, where outer wells change temperature more rapidly than inner wells, can also contribute to uneven cell distribution and growth.[4][5]
-
Solution:
-
Plate Hydration: A common and effective method is to create a humidity barrier by filling the outermost wells with sterile phosphate-buffered saline (PBS), sterile water, or cell culture medium.[5][6] This helps to reduce evaporation from the adjacent experimental wells.
-
Specialized Plates: Consider using 96-well plates specifically designed to minimize edge effects. Some plates feature a surrounding moat or reservoir that can be filled with liquid to act as an evaporation buffer.[2][3][7][8]
-
Plate Sealing: Use breathable sealing tapes for cell-based assays or clear/foil sealing tapes for biochemical assays to minimize evaporation.[1]
-
Incubation Conditions:
-
Ensure your incubator has a high humidity level (ideally ≥95%).[7]
-
Minimize the frequency and duration of incubator door openings to maintain a stable environment.[2][9]
-
Allow newly seeded plates to sit at room temperature for 1-2 hours before placing them in the incubator. This can promote a more even cell distribution.[9][10][11]
-
-
Issue 2: Increased cytotoxicity observed in the outer wells when treating with Terodiline.
-
Possible Cause: Terodiline can exhibit cytotoxic effects at higher concentrations due to its off-target activities, such as blocking essential ion channels.[12] The evaporation in the outer wells can concentrate Terodiline, pushing it into a cytotoxic range that is not representative of the intended experimental concentration.
-
Solution:
-
Implement Edge Effect Mitigation Strategies: Strictly follow the solutions provided in "Issue 1" to minimize evaporation and compound concentration.
-
Determine Terodiline's Cytotoxicity Profile: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or resazurin (B115843) assay) in your specific cell line to identify the concentration range where Terodiline is non-toxic.[12][13] This will help you distinguish between expected dose-dependent effects and artifacts caused by the edge effect.
-
Experimental Design: If the edge effect cannot be fully eliminated, a common practice is to avoid using the outer 36 wells for experimental samples. These wells can be used for blanks, controls, or filled with sterile media to buffer the inner wells.[14]
-
Issue 3: Inconsistent IC50 values for Terodiline across different experiments.
-
Possible Cause: Inconsistent IC50 values can stem from several factors, including the inherent variability of 96-well plate assays if not properly controlled.[15] For Terodiline specifically, the use of a racemic mixture versus a specific enantiomer can yield different results, as the (R)- and (S)-enantiomers have different potencies for antimuscarinic and calcium channel blocking activities.[15] Assay conditions such as incubation time, temperature, and buffer composition can also influence the apparent potency of the compound.[12]
-
Solution:
-
Standardize Experimental Procedures: Ensure consistent cell seeding densities, incubation times, and reagent preparation.[16] Use calibrated pipettes and consistent pipetting techniques.[16]
-
Control for Edge Effects: Consistently apply the same edge effect mitigation strategy across all experiments.
-
Compound Handling: Be aware of which form of Terodiline (racemic or a specific enantiomer) you are using and report it in your methodology. Ensure proper storage and handling of the compound to avoid degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the edge effect in 96-well plates?
A1: The primary cause of the edge effect is the increased rate of evaporation from the wells located on the perimeter of the plate compared to the inner wells.[1] This leads to changes in the volume and concentration of the culture medium and any dissolved compounds.[3] Temperature fluctuations across the plate can also contribute to this phenomenon.[4]
Q2: How can I distinguish between Terodiline's intended biological effect and an artifact caused by the edge effect?
A2: To differentiate between the two, you can include specific controls in your experimental design. For example, you can have a plate where only the inner 60 wells are used for your dose-response experiment, while the outer wells are filled with sterile media. Compare the results from this plate to a fully utilized plate. If you observe a significant difference in the dose-response curve, particularly at the edges, it is likely an artifact. Additionally, visually inspect the cells in the outer wells for signs of stress or death that are not present in the inner wells at the same concentration.
Q3: Can the type of 96-well plate I use make a difference in managing the edge effect?
A3: Yes, the choice of plate can have an impact. Some manufacturers offer plates with features designed to combat the edge effect, such as moats around the perimeter that can be filled with liquid to create a humidity buffer.[2][7][8] The material and surface treatment of the plate can also influence cell attachment and growth, so it is important to choose a plate that is appropriate for your specific cell type and assay.[16]
Q4: Besides evaporation, are there other factors that can contribute to variability in 96-well plate assays?
A4: Yes, other factors include:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and use proper pipetting techniques to dispense an equal number of cells into each well.[9]
-
Cross-contamination: Use fresh pipette tips for each sample and be careful to avoid splashing between wells.[16]
-
Temperature gradients: Pre-warming plates and reagents to the incubation temperature can help ensure uniform cell settling and growth.[11][14]
-
Vibrations: Incubators should be placed in a low-traffic area to avoid vibrations that can cause cells to accumulate at the edges of the wells.
Q5: What is the mechanism of action of Terodiline that I should be aware of when designing my experiments?
A5: Terodiline has a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[15][18][19] At lower concentrations, its anticholinergic effects are more pronounced, while at higher concentrations, its calcium channel blocking activity becomes more significant.[15] It is also known to block the hERG potassium channel, which is an important off-target effect to consider, especially in cardiac safety assessments.[12][19]
Data Presentation
Table 1: Summary of Terodiline's In Vitro Pharmacological Data
| Parameter | Receptor/Channel | Tissue/Cell Line | Value | Reference |
| Kb | Muscarinic M1 Receptor | Rabbit Vas Deferens | 15 nM | [18] |
| Kb | Muscarinic M2 Receptor | Guinea Pig Atria | 160 nM | [18] |
| Kb | Muscarinic M3 Receptor | Guinea Pig Bladder Detrusor | 280 nM | [18] |
| Kd | L-type Calcium Channel | Guinea Pig Urinary Bladder Smooth Muscle Cells | 1.7 µM | [18] |
| IC50 | hERG Channel | N/A | 375 nM | [19] |
Note: IC50 and Kb/Kd values can vary depending on the specific assay conditions and cell line used.[14]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Assess Terodiline Cytotoxicity and Mitigate Edge Effects
This protocol describes how to perform an MTT assay to determine the cytotoxic potential of Terodiline while incorporating steps to minimize the edge effect.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom, tissue culture-treated plates
-
Terodiline hydrochloride
-
Sterile PBS or sterile water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Adhesive plate sealer or low-evaporation lid
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at the desired concentration (e.g., 5,000 - 10,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Fill the 36 outer wells with 200 µL of sterile PBS or sterile water to create a humidity barrier.[5]
-
Let the plate sit at room temperature for 1-2 hours to ensure even cell settling.[10][11]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow cells to attach.
-
-
Terodiline Treatment:
-
Prepare serial dilutions of Terodiline in complete cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the inner wells and add 100 µL of the Terodiline dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for Terodiline).
-
Seal the plate with an adhesive plate sealer or use a low-evaporation lid.[5]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well containing cells.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Mix gently by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
Visualizations
Caption: Workflow for a cell viability assay with edge effect mitigation.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 3. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Blog [midsci.com]
- 7. Beating the edge effect | Laboratory News [labnews.co.uk]
- 8. agilent.com [agilent.com]
- 9. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. 96 Well Edge Effect - Tissue and Cell Culture [protocol-online.org]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Guide to 96-Well Plate Maintenance: Cleaning, Handling & Storage Tips - News [pekybio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cell Seeding Density for Terodiline Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and troubleshooting advice for optimizing cell seeding density in Terodiline cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for a Terodiline cytotoxicity assay?
Optimizing cell seeding density is a critical step for ensuring the accuracy, reproducibility, and reliability of in vitro cytotoxicity data.[1] An inappropriate cell density can lead to misleading results for several reasons:
-
Overly High Density: If cells are seeded too densely, they can become over-confluent before the end of the experiment. This can lead to nutrient depletion, waste product accumulation, altered metabolic activity, and contact inhibition of growth.[1][2] These factors can mask the true cytotoxic effects of Terodiline and saturate the assay signal.[1]
-
Overly Low Density: Seeding too few cells can result in a weak or undetectable signal, making it difficult to distinguish between the drug's effect and background noise.[1] Furthermore, cells at very low densities may not have sufficient cell-to-cell contact, which can affect their growth and viability.[3]
-
Growth Phase: The primary goal is to ensure cells are in the exponential (or logarithmic) growth phase throughout the experiment.[1][4] Cells in this phase are typically more sensitive to cytotoxic agents, providing a more accurate assessment of the compound's potency.[1]
-
Impact on IC50: The initial cell density can significantly influence the calculated half-maximal inhibitory concentration (IC50) value.[5] Variations in seeding density between experiments are a major source of inconsistent IC50 values.[5][6]
Q2: What is a general protocol for determining the optimal cell seeding density?
A preliminary experiment should always be performed to determine the ideal seeding density for your specific cell line and assay duration. This ensures the untreated control cells are in the exponential growth phase at the time of assay measurement.
Caption: Workflow for determining optimal cell seeding density.
Experimental Protocol: Seeding Density Optimization
-
Cell Preparation: Culture cells in your standard medium until they reach approximately 70-80% confluency.[7] Ensure the cells are healthy and in the exponential growth phase.
-
Harvest and Count: Harvest the cells (e.g., using trypsinization for adherent cells) and prepare a single-cell suspension. Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration and viability (viability should be >95%).[4]
-
Serial Dilution: Based on the cell count, prepare a series of dilutions to achieve a range of cell densities. For a 96-well plate, a typical range to test might be from 1,000 to 20,000 cells per well.
-
Plate Seeding: Seed 100 µL of each cell suspension into multiple replicate wells of a 96-well plate.[7] Also include "media only" wells as a background control.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, add your chosen viability reagent (e.g., MTT, WST-1, CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: After the appropriate incubation with the reagent, measure the absorbance or luminescence. Plot the signal intensity against the number of cells seeded.
-
Selection: Choose a seeding density that falls within the linear portion of the curve and results in approximately 80-90% confluency in the control wells at the end of the experiment. This ensures the assay signal is not saturated and the cells remain in an optimal growth state.[8]
Q3: How does cell confluence affect the interpretation of cytotoxicity vs. cytostatic effects?
The starting cell confluence can influence whether your assay is more sensitive to cell killing (cytotoxicity) or inhibition of proliferation (cytostatic effects).
-
Cytostatic Effects: To effectively measure a drug's ability to stop cell division, it is best to use a low initial confluence (e.g., 30-50%).[2] This provides ample space for the untreated control cells to proliferate, making any anti-proliferative effects of the drug clearly observable. If you start with a high confluence, the control cells may become contact-inhibited, preventing you from detecting a true anti-proliferative effect.[2]
-
Cytotoxic Effects: To measure a drug's ability to directly kill cells, a higher initial confluence (e.g., 70-90%) is often suitable.[2] In this scenario, you are starting with a defined population of cells, and the assay measures the decrease in that population due to cell death.
Q4: What are some common problems related to cell seeding and how can they be troubleshooted?
| Problem | Potential Causes | Troubleshooting Solutions |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Adherent cells can clump or settle in the tube during plating.[4][6]2. Pipetting Errors: Inaccurate or inconsistent pipetting of the cell suspension.[4] | 1. Ensure the cell suspension is homogenous. Gently pipette up and down or swirl the suspension before and during plating.[4][6]2. Use calibrated pipettes and ensure consistent pipetting technique.[7] |
| "Edge Effect" | Increased evaporation from the outer wells of the plate leads to changes in media concentration, affecting cell growth.[6] | Add 100-200 µL of sterile PBS or sterile water to the empty outer wells of the 96-well plate to create a humidity barrier.[7] Avoid using the outermost wells for experimental data if possible. |
| Inconsistent IC50 Values Between Experiments | 1. Variable Seeding Density: Using different numbers of cells to start the assay.[6]2. Poor Cell Health: Using cells that are over-confluent, have been passaged too many times, or are in a lag phase of growth.[4] | 1. Strictly adhere to the optimized seeding density for every experiment.[6]2. Always use healthy cells from a consistent passage number range that are in the exponential growth phase.[4][9] |
| Low Assay Signal | 1. Insufficient Cell Number: The seeding density is too low for the assay duration.2. Reagent Issues: Assay reagents may be expired or degraded.[10] | 1. Re-optimize the cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.[10]2. Use fresh reagents and store them according to the manufacturer's instructions. |
Terodiline-Specific Information
Q5: How does Terodiline induce cytotoxicity?
Terodiline's cytotoxic effects, particularly at higher concentrations, are linked to its complex pharmacology involving both on-target and off-target activities.[11]
The primary mechanisms include:
-
Muscarinic Receptor Antagonism: Terodiline is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which is its intended therapeutic action for relaxing bladder smooth muscle.[11]
-
Calcium Channel Blockade: It is a potent blocker of L-type calcium channels. Disrupting intracellular calcium homeostasis is a well-known trigger for apoptotic pathways.[11][12]
-
hERG Potassium Channel Blockade: A significant off-target effect is the blockade of the hERG (KCNH2) potassium channel.[10][11] This action is associated with cardiotoxicity (QT prolongation) but also contributes to cytotoxicity by disrupting essential ion gradients across the cell membrane, which can lead to apoptosis.[11][13]
Caption: Terodiline's blockade of ion channels disrupts homeostasis, leading to apoptosis.
Q6: How can different seeding densities affect the calculated IC50 value of Terodiline?
The IC50 value is not an absolute constant; it is highly dependent on the experimental conditions, including the initial cell seeding density.[5][14] As cell density increases, the apparent IC50 value for a drug can change, often increasing. This can be due to a higher number of cells requiring more drug to achieve the same percentage of inhibition or because higher confluence alters cellular metabolism and drug sensitivity.[15]
Below is a table with hypothetical data illustrating how seeding density could influence the apparent IC50 of Terodiline in a 72-hour assay.
| Cell Line | Seeding Density (cells/well) | Cell State at 72h (Control) | Apparent IC50 of Terodiline (µM) | Interpretation |
| HTB-9 (Bladder Cancer) | 2,000 | Exponential Growth (~70% confluent) | 45 | Optimal density; reflects sensitivity of proliferating cells. |
| HTB-9 (Bladder Cancer) | 8,000 | Over-confluent (~100% confluent) | 78 | Higher IC50; confluence may reduce sensitivity or create a barrier to drug exposure. |
| HTB-9 (Bladder Cancer) | 500 | Very Sparse (<20% confluent) | 52 | Potentially unreliable due to weak assay signal and lack of cell-cell contact. |
Note: The data presented in this table is for illustrative purposes only and should be determined empirically for your specific cell line and experimental conditions.
General Protocol: Terodiline MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of Terodiline using the optimized seeding density determined previously.
Materials:
-
Cell line of interest in culture medium
-
96-well clear, flat-bottom cell culture plates
-
Terodiline stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
Procedure:
-
Cell Seeding: Prepare a cell suspension at the pre-determined optimal density. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.[7]
-
Adherence: Incubate the plate for 24 hours to allow cells to adhere and resume exponential growth.[7]
-
Compound Preparation: Prepare serial dilutions of Terodiline in culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest Terodiline concentration (typically ≤0.5%).[6]
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Terodiline or the vehicle control. Include "medium only" wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[12] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells = 100% viability).
-
Plot the percent viability against the logarithm of the Terodiline concentration and fit a non-linear regression curve to determine the IC50 value.[14][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Terodiline - Wikipedia [en.wikipedia.org]
- 14. clyte.tech [clyte.tech]
- 15. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
Improving signal-to-noise ratio in Terodiline fluorescence-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terodiline fluorescence-based assays. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Disclaimer
Hypothetical Terodiline Fluorescence Properties
For the examples and protocols within this guide, we will assume the following hypothetical fluorescence properties for Terodiline:
| Parameter | Hypothetical Value | Notes |
| Excitation Maximum (λex) | 340 nm | Similar to other aromatic compounds. |
| Emission Maximum (λem) | 450 nm | |
| Quantum Yield (ΦF) | 0.1 in PBS (pH 7.4) | Moderate fluorescence intensity. |
| Molar Extinction Coefficient (ε) | 8,000 M⁻¹cm⁻¹ at 340 nm |
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during Terodiline fluorescence experiments.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal can be a significant roadblock. Follow this workflow to identify the potential cause.
Refinement of urodynamic surgical procedures for Terodiline studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting urodynamic surgical procedures for Terodiline (B98686) studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during urodynamic experiments involving Terodiline.
General & Procedural Issues
| Question | Answer |
| What are the most common procedural mistakes to avoid in urodynamic studies? | Common mistakes include obtaining measurements for stress incontinence during a detrusor contraction, not screening for sensitive bladders, insufficient time for patient questions, and improper patient positioning.[1] It is also crucial to prevent the patient from voiding before the study to capture the un-instrumented Uroflow.[1] Inadequate training of personnel performing the study is a significant source of error.[1] |
| How can I prevent urinary tract infections (UTIs) associated with the procedure? | UTI is a common complication.[2] Prevention involves screening patients with a urinalysis and urine culture before the procedure, especially those with a history of UTIs.[2] If an infection is present, the procedure should be postponed and the infection treated.[2] Using lubricating and potentially lidocaine (B1675312) jelly on catheters can reduce irritation and discomfort.[2] |
| What should I do if I have difficulty inserting the urodynamic catheter? | Difficult catheterization can occur in patients with conditions like a high bladder neck, prostatic enlargement, or urethral strictures.[3] A flexible cystoscope with a grasping forceps can be used to guide the catheter into the bladder under direct vision.[3] |
Equipment & Signal Quality Issues
| Question | Answer |
| How do I identify and correct for artifacts in my urodynamic tracings? | Artifacts are signals not caused by biological phenomena.[4] Common artifacts include those from patient movement, rectal contractions, and equipment issues.[4][5][6] Regularly performing cough tests helps check for proper pressure transmission.[7][8] If pressure transmission is dampened, check for and flush out any air bubbles in fluid-filled systems and ensure all connections are secure.[4][7][8] |
| What causes dampened pressure readings and how can I fix it? | Dampened pressure readings are often caused by air bubbles in fluid-filled catheters or leaks in the system.[7][8] To resolve this, flush the system with sterile water to remove air bubbles and check all connections for tightness.[7][8] Improper positioning of pressure transducers can also cause artifacts; they should be positioned at the upper edge of the symphysis pubis.[4] |
| My pressure readings seem incorrect or non-physiological. What are the likely causes? | Incorrect pressure readings can result from the instrument not being properly zeroed to atmospheric pressure before the study.[4] Erroneous readings can also arise from misplacement of the abdominal pressure catheter, such as rectal contractions being mistaken for detrusor activity.[7][8] Catheter occlusion or kinking can also lead to inaccurate readings.[5] |
| How can I troubleshoot catheter placement and ensure accurate signals? | For vesical catheters, ensure they are inserted to the correct depth (e.g., 8-10 cm for single-sensor in females).[9] For abdominal catheters placed rectally, insert them 10-15 cm past any stool.[9] After charging the catheter in the bladder, you can slowly pull it back until the pressure rises, then advance it a few centimeters to ensure correct placement.[9] |
Terodiline-Specific Considerations
| Question | Answer |
| What is the mechanism of action of Terodiline in the context of urodynamic studies? | Terodiline has a dual mechanism of action: it is both an anticholinergic agent and a calcium channel blocker.[10][11][12] It competitively antagonizes muscarinic receptors (primarily M2 and M3) on the detrusor smooth muscle, blocking acetylcholine's contractile effect.[10] It also inhibits the influx of extracellular calcium into detrusor muscle cells, impairing muscle contraction.[10] |
| What are the expected effects of Terodiline on urodynamic parameters? | Terodiline is expected to increase bladder capacity, reduce the frequency and amplitude of detrusor contractions, and decrease micturition pressure.[10][11] It can also increase the bladder volume at the first urge to void.[11] In animal studies, it has been shown to decrease opening pressure and flow rate while increasing residual volume.[13] |
| What are the recommended dosages for Terodiline in animal studies? | For oral administration in conscious dogs, a starting point of 0.5-2.0 mg/kg can be used.[10] For intravenous administration in anesthetized rabbits, a dose of 0.1-1.0 mg/kg is suggested.[10] |
Experimental Protocols
In Vivo Urodynamic Study in a Conscious Dog Model
This protocol is adapted from established methods for telemetric urodynamic monitoring.[10]
1. Animal Model:
-
Species: Adult female Beagle dogs (10-15 kg) are a suitable model.[10]
-
Housing: House animals in metabolic cages to allow for naturalistic urination and collection of urodynamic data.[10]
-
Acclimatization: Acclimate dogs to the study environment and handling to minimize stress.[10]
2. Surgical Implantation of Telemetry Device:
-
A telemetry transmitter for measuring bladder pressure is surgically implanted.
-
The bladder pressure catheter is inserted into the dome of the bladder and secured with a purse-string suture.[10]
-
The transmitter body is placed in a subcutaneous pocket on the flank.[10]
-
Allow a post-operative recovery period of at least 4 weeks.[10]
3. Cystometry Protocol:
-
Baseline Recording: Record urodynamic data for 24 hours before drug administration to establish baseline values.[10]
-
Drug Administration: Administer Terodiline at the desired dose and route (e.g., 0.5-2.0 mg/kg orally).[10]
-
Post-treatment Recording: Continuously record urodynamic parameters for at least 24 hours following drug administration.[10]
4. Data Analysis:
-
Analyze the following parameters from the cystometrograms:
-
Bladder Capacity (ml)
-
Micturition Pressure (cm H₂O)
-
Residual Volume (ml)
-
Micturition Frequency[10]
-
In Vivo Urodynamic Study in an Anesthetized Rabbit Model
This protocol is suitable for more controlled, acute investigations.[10]
1. Animal Model:
-
Species: Male or female New Zealand White rabbits (3-4 kg).
-
Anesthesia: Anesthetize with an appropriate agent (e.g., a combination of ketamine and xylazine).
2. Surgical Procedure:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture for bladder filling and pressure recording.[10]
-
Optionally, place a catheter in a femoral vein for intravenous drug administration.[10]
3. Cystometry Protocol:
-
Stabilization: Allow the animal to stabilize for 30 minutes after surgery.[10]
-
Baseline Cystometrograms: Empty the bladder and then infuse saline at a constant rate (e.g., 0.5-1.0 ml/min) while continuously recording intravesical pressure. Repeat 2-3 times for consistent readings.[10]
-
Drug Administration: Administer Terodiline intravenously at the desired dose (e.g., 0.1-1.0 mg/kg).[10]
-
Post-treatment Cystometrograms: After a 15-20 minute equilibration period, perform a series of cystometrograms as in the baseline step.[10]
4. Data Analysis:
-
Analyze the same urodynamic parameters as in the dog model.[10]
Data Presentation
Table 1: Expected Effects of Terodiline on Urodynamic Parameters in Conscious Dogs
| Parameter | Baseline (Pre-Terodiline) | Post-Terodiline (0.5-2.0 mg/kg, p.o.) |
| Bladder Capacity (ml) | X ± SD | Increased |
| Micturition Pressure (cm H₂O) | Y ± SD | Decreased |
| Micturition Frequency (voids/24h) | Z ± SD | Decreased |
| Residual Volume (ml) | W ± SD | Increased |
Table 2: Expected Effects of Terodiline on Urodynamic Parameters in Anesthetized Rabbits
| Parameter | Baseline (Pre-Terodiline) | Post-Terodiline (0.1-1.0 mg/kg, i.v.) |
| Bladder Capacity (ml) | A ± SD | Increased |
| Micturition Pressure (cm H₂O) | B ± SD | Decreased |
| Amplitude of Contractions (cm H₂O) | C ± SD | Decreased |
Visualizations
References
- 1. Top Ten Urodynamics Testing Mistakes | BHN [bhnco.com]
- 2. info.bhnco.com [info.bhnco.com]
- 3. A simple technique to insert urodynamic catheter in difficult cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.bhnco.com [info.bhnco.com]
- 5. info.bhnco.com [info.bhnco.com]
- 6. Artifacts in Urodynamic Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting in Urodynamics (technical) [iuga.org]
- 8. Troubleshooting in Urodynamics (technical) [iuga.org]
- 9. 8488667.fs1.hubspotusercontent-eu1.net [8488667.fs1.hubspotusercontent-eu1.net]
- 10. benchchem.com [benchchem.com]
- 11. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of terodiline on lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis in isolated bladder tissue experiments with Terodiline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis in isolated bladder tissue experiments with Terodiline (B98686).
Troubleshooting Guide
This guide addresses common issues observed during experiments with Terodiline, focusing on the phenomenon of tachyphylaxis or diminishing tissue response.
| Issue/Observation | Potential Cause | Recommended Action |
| Diminishing contractile response to repeated applications of an agonist (e.g., carbachol) in the presence of Terodiline. | Tachyphylaxis due to use-dependent block of L-type calcium channels: Terodiline exhibits a more potent blockade of calcium channels when they are frequently opened. Repeated stimulation of the tissue can accelerate this effect.[1] | 1. Increase Washout Time: Ensure a sufficient washout period between agonist applications to allow for the dissociation of Terodiline from the calcium channels. 2. Optimize Agonist Concentration: Use the lowest effective concentration of the agonist to minimize excessive channel opening. 3. Cumulative vs. Non-cumulative Dosing: Consider a cumulative dose-response protocol, which may reduce the impact of use-dependent block compared to repeated individual applications with washouts. |
| Inconsistent inhibitory effect of Terodiline on bladder strip contractions. | 1. Inadequate Equilibration Time: The tissue may not have been properly stabilized before the application of Terodiline or the stimulating agonist. 2. Tissue Viability Issues: The bladder tissue may have degraded during preparation or the experiment. | 1. Standardize Equilibration: Allow bladder strips to equilibrate under a stable resting tension for at least 60 minutes, with regular changes of the physiological salt solution.[2] 2. Viability Check: At the end of the experiment, challenge the tissue with a high potassium solution (e.g., 80 mM KCl) to confirm its viability. A lack of response indicates compromised tissue. |
| Variability in Terodiline's potency between different tissue preparations. | 1. Species and Tissue Differences: The expression and sensitivity of muscarinic receptors and calcium channels can vary between species and even different regions of the bladder. 2. Experimental Conditions: Factors like temperature, pH, and oxygenation of the physiological salt solution can influence drug activity. | 1. Consistent Tissue Source: Use tissue from a consistent source and region of the bladder for all experiments. 2. Maintain Physiological Conditions: Strictly control the temperature (37°C), pH (7.4), and aeration (95% O2, 5% CO2) of the organ bath solution. |
| Unexpectedly potent inhibition by Terodiline at low concentrations. | Dual Mechanism of Action: Terodiline has both anticholinergic and calcium channel blocking properties.[3][4] At lower concentrations, the anticholinergic effects may predominate, while at higher concentrations, the calcium channel blockade becomes more significant.[3] | 1. Concentration-Response Curve: Perform a full concentration-response curve for Terodiline to characterize its inhibitory effects across a wide range of concentrations. 2. Mechanistic Studies: Use specific antagonists for muscarinic receptors (e.g., atropine) and calcium channels (e.g., nifedipine) to dissect the contribution of each mechanism at different Terodiline concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with Terodiline in isolated bladder tissue experiments?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of Terodiline and isolated bladder tissue, this is likely due to its mechanism of action. Terodiline causes a use-dependent block of L-type voltage-gated calcium channels in bladder smooth muscle cells.[1] This means that the blocking effect is enhanced when the channels are frequently opened, for instance, by repeated electrical stimulation or application of a contractile agonist. This leads to a progressively diminishing response of the tissue.
Q2: What are the dual mechanisms of action of Terodiline on bladder smooth muscle?
A2: Terodiline exhibits both anticholinergic and calcium channel blocking properties.[3][4] As an anticholinergic, it competitively antagonizes muscarinic receptors (primarily M3) on detrusor smooth muscle, inhibiting acetylcholine-induced contractions.[5][6] As a calcium channel blocker, it directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels, which is essential for smooth muscle contraction.[7]
Q3: How can I design my experiment to minimize the risk of tachyphylaxis?
A3: To minimize tachyphylaxis, consider the following:
-
Sufficient Washout Periods: Allow for adequate time between drug applications for the tissue to return to its baseline state.
-
Cumulative Dosing: A cumulative concentration-response curve design can sometimes mitigate tachyphylaxis compared to repeated individual doses.
-
Control for Time: Include a time-matched control experiment (without the drug) to ensure that any observed decrease in response is due to the drug and not tissue degradation over time.
-
Limit Stimulation Frequency: If using electrical field stimulation, use the lowest frequency that elicits a consistent response.
Q4: What are the expected effects of Terodiline on a carbachol-induced contraction in isolated bladder strips?
A4: Terodiline will cause a concentration-dependent rightward shift in the carbachol (B1668302) concentration-response curve, indicative of competitive antagonism at muscarinic receptors.[5][8] At higher concentrations of Terodiline (greater than 10⁻⁶ M), a depression of the maximum response to carbachol may be observed, which is likely due to its calcium channel blocking activity.[8]
Q5: Are there any known differences in the effects of Terodiline's isomers?
A5: Yes, studies have shown that the (+)-isomer of Terodiline is more potent than the racemic mixture ((+/-)-terodiline) in its effects on isolated detrusor muscle. The (-)-isomer is less potent. The main contribution to the detrusor-relaxing effect of the racemate comes from the (+)-isomer.[8]
Data Presentation
Table 1: In Vitro Activity of Terodiline
| Parameter | Tissue/Cell Type | Species | Value | Description | Reference |
| Kd | Single smooth muscle cells | Guinea Pig | 1.7 µM | Dissociation constant for use-dependent block of Ca²⁺ channels. | [1] |
| Inhibitory Effect | Isolated detrusor muscle | Human | > 10⁻⁶ M | Concentration at which a non-competitive antagonist effect (depression of maximum carbachol contraction) is observed. | [8] |
Table 2: Clinical Urodynamic Effects of Terodiline
| Parameter | Dosage | Patient Population | Effect | Reference |
| Bladder Capacity | 12.5 mg bid/tid | Women with urge incontinence | Almost doubled | [5] |
| Uninhibited Bladder Contractions | 12.5 mg bid/tid | Women with urge incontinence | Decreased number and amplitude | [5] |
| Volume at First Sensation | 25 mg bid | Females with detrusor instability | Increased | [9] |
| Micturition Frequency (24h) | 25 mg bid | Females with detrusor instability | Statistically significant reduction | [9] |
Experimental Protocols
Protocol 1: Isolated Bladder Strip Contraction Assay
This protocol is designed to assess the effect of Terodiline on agonist-induced contractions of isolated bladder smooth muscle.
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rat) in accordance with institutional guidelines.
-
Immediately excise the urinary bladder and place it in cold (4°C), oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Remove any adhering connective and adipose tissue.
-
Cut the bladder open longitudinally and prepare several longitudinal strips of detrusor muscle (approximately 10 mm long and 2-3 mm wide).[10]
-
-
Mounting and Equilibration:
-
Mount the tissue strips vertically in an organ bath (10-25 mL) containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[10][11]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of approximately 1 g (10 mN) and allow the tissue to equilibrate for at least 60-90 minutes.[12]
-
During equilibration, wash the tissue by replacing the bath solution every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a stable contraction with a contractile agonist (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).
-
Once the contraction has stabilized, add cumulative concentrations of Terodiline to the organ bath to generate a concentration-response curve for its inhibitory effect.
-
Alternatively, to assess tachyphylaxis, pre-incubate the tissue with a fixed concentration of Terodiline for a set period (e.g., 20-30 minutes) before repeatedly applying the contractile agonist with washout periods in between.
-
-
Data Analysis:
-
Measure the amplitude of the contractile force.
-
Express the inhibitory effect of Terodiline as a percentage of the initial agonist-induced contraction.
-
Calculate IC₅₀ values (the concentration of Terodiline that causes 50% inhibition of the agonist-induced contraction).
-
Mandatory Visualization
Caption: Dual inhibitory signaling pathway of Terodiline in bladder smooth muscle.
Caption: Experimental workflow for investigating Terodiline-induced tachyphylaxis.
References
- 1. Blocking action of terodiline on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terodiline inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Actions of terodiline, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terodiline in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urothelium-derived prostanoids enhance contractility of urinary bladder smooth muscle and stimulate bladder afferent nerve activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Contractility of Isolated Caprine Detrusor by the Rho Kinase Inhibitor Fasudil and Reversal by the Guanylyl Cyclase Inhibitor ODQ - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling solid Terodiline hydrochloride
Technical Support Center: Terodiline (B98686) Hydrochloride
This guide provides best practices for the storage and handling of solid Terodiline hydrochloride, alongside troubleshooting advice and experimental data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored under controlled conditions. It is crucial to keep the compound in a tightly sealed container, protected from moisture.[1][2]
Q2: Is this compound sensitive to moisture or light?
A2: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may impact its solubility and stability.[1] While specific photostability data is not detailed, many hydrochloride salts are sensitive to light.[3][4] Therefore, it is best practice to store it in a dark environment or an amber vial.
Q3: What personal protective equipment (PPE) should be worn when handling solid this compound?
A3: When handling the powder, standard laboratory PPE is required to prevent inhalation and skin contact.[5] This includes a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of generating dust, a respirator should be used in a well-ventilated area or fume hood.[5]
Q4: How should I prepare stock solutions of this compound?
A4: Stock solutions should be prepared in a well-ventilated area.[5] this compound is soluble in DMSO.[1][2] To ensure complete dissolution, ultrasonic treatment and gentle warming may be necessary.[1] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by hygroscopic (water-containing) DMSO.[1]
Q5: What is the stability of prepared stock solutions?
A5: The stability of stock solutions is highly dependent on the storage temperature. Once prepared, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For detailed storage times and temperatures, please refer to the data table below.
Q6: How should this compound waste be disposed of?
A6: this compound is classified as a Dangerous Good for transport and should be handled as hazardous waste.[6] All waste, including empty vials and contaminated materials, must be disposed of according to federal, state, and local environmental regulations.[5]
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years[2] | Store in a tightly sealed container, away from moisture and light.[1] |
| Stock Solution | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles.[1] Use within 6 months is also recommended.[1] |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility Data
| Solvent | Concentration | Method | Reference |
|---|---|---|---|
| DMSO | 100 mg/mL (~355 mM) | Sonication is recommended. | [2] |
| DMSO | 40 mg/mL (~126 mM) | Requires ultrasonic and warming. Use newly opened DMSO. |[1] |
Table 3: Key Pharmacological Data
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| Mechanism of Action | Muscarinic Receptor Antagonist & Calcium Channel Blocker | M1-selective mAChR, L-type Calcium Channels | [1][7][8] |
| hERG Blockade (IC50) | 375 nM | Kv11.1 ion channel | [2] |
| Muscarinic Receptor Kb | M1: 15 nM, M2: 160 nM, M3: 198-280 nM | Rabbit Vas Deferens, Atria, Ileal Muscle |[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is clumpy or caked. | Moisture Absorption: The container was not sealed properly or was opened before reaching room temperature, causing condensation. | Discard the product if degradation is suspected. To prevent this, always allow the container to equilibrate to room temperature before opening and seal it tightly after use. |
| Difficulty dissolving the powder. | 1. Hygroscopic Solvent: DMSO has absorbed atmospheric water.[1]2. Insufficient Energy: The compound requires sonication or gentle warming to fully dissolve.[1] | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Apply gentle warming and use an ultrasonic bath to aid dissolution as per the solubility data. |
| Inconsistent or weak experimental results. | 1. Compound Degradation: The stock solution was stored improperly or subjected to multiple freeze-thaw cycles.[1]2. Solution Age: The working solution was stored for too long at 4°C. | 1. Always use freshly prepared solutions or properly stored single-use aliquots.2. Prepare working solutions fresh for each experiment from a frozen stock. |
| Unexpected cardiotoxicity or off-target effects. | hERG Channel Inhibition: Terodiline is a known hERG channel blocker, which can cause cardiotoxicity and QT prolongation.[2][7][9] | Be aware of this activity in all experiments, especially in cardiac cell lines or in vivo models. Ensure concentrations are well below the hERG IC50 if possible, or use appropriate controls to monitor for cardiotoxic effects. |
Experimental Protocols
Standard Protocol for Preparation and Storage of this compound Stock Solution
-
Equilibration: Before opening, allow the sealed container of solid this compound to warm to room temperature for at least 20-30 minutes. This prevents moisture from condensing on the cold powder.
-
Preparation: In a chemical fume hood or well-ventilated enclosure, weigh the desired amount of powder using an analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 40 mg/mL).[1]
-
Solubilization: Tightly cap the vial and vortex briefly. If the powder is not fully dissolved, place the vial in an ultrasonic water bath until the solution is clear. Gentle warming can be applied if necessary.[1]
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Immediately aliquot the stock solution into sterile, single-use cryovials. Label each vial clearly with the compound name, concentration, and date. Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤1 year).[1][2]
Visualized Guides and Pathways
Caption: Experimental workflow for preparing and storing Terodiline HCl.
Caption: Dual mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terodiline | AChR | Calcium Channel | TargetMol [targetmol.com]
- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Terodiline - Wikipedia [en.wikipedia.org]
- 8. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration dependent cardiotoxicity of terodiline in patients treated for urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Solvent Effects of DMSO in Terodiline Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for Terodiline in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action and known off-target effects of Terodiline that I should be aware of in my cellular assays?
A1: Terodiline is recognized for its dual mechanism of action as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2][3] At lower concentrations, its anticholinergic effects are more pronounced, while at higher concentrations, the calcium channel blocking activity becomes more significant.[2] A critical off-target effect is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with cardiotoxicity.[2][4][5] Additionally, at elevated concentrations, Terodiline can also block sodium channels.[2]
Q2: Why is DMSO commonly used as a solvent for Terodiline, and what are its general effects on cells in culture?
A2: DMSO is a powerful aprotic solvent that can dissolve a wide array of both polar and nonpolar compounds, including Terodiline.[6] Its miscibility with water and cell culture media makes it a suitable vehicle for delivering compounds to cells in vitro.[6] However, DMSO is not biologically inert. It can increase cell membrane permeability, which may aid in compound uptake but can also lead to cytotoxicity at higher concentrations.[7][8] Most cell lines can tolerate DMSO concentrations up to 0.5%, though some are sensitive to concentrations as low as 0.1%.[7] It is crucial to determine the optimal, non-toxic concentration for your specific cell line.[9][10]
Q3: I'm observing unexpected changes in intracellular calcium levels in my control (DMSO only) wells. Is this a known effect of DMSO?
A3: Yes, this is a well-documented phenomenon. DMSO can directly impact intracellular calcium homeostasis. Studies have shown that DMSO can elevate intracellular calcium (Ca2+) by triggering its release from intracellular stores and stimulating its influx across the plasma membrane.[11][12][13] This effect can confound the results of experiments investigating Terodiline's role as a calcium channel blocker. Therefore, meticulous vehicle controls are essential to distinguish the effects of the solvent from the effects of Terodiline.
Q4: My cell viability is decreasing in both my Terodiline-treated and DMSO control wells. How can I troubleshoot this?
A4: Cytotoxicity can be caused by either the compound, the solvent, or a combination of both. First, perform a DMSO dose-response curve on your specific cell line to determine the maximum concentration that does not significantly reduce viability (often referred to as a DMSO tolerance assay).[6] Concentrations above 1% are frequently toxic, and for sensitive or primary cell lines, even concentrations below 0.1% can be harmful.[7][9] If your DMSO concentration is within a safe range, the observed cytotoxicity is likely due to Terodiline's off-target effects on essential ion channels, which can trigger apoptosis at higher concentrations.[4]
Q5: Are there any alternative solvents to DMSO for Terodiline?
A5: While DMSO is the most common solvent, other options can be explored if DMSO-induced artifacts are a significant concern. Alternatives include ethanol, methanol, dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[14][15] It is important to note that any solvent can have its own biological effects, and thorough validation and control experiments are necessary when switching solvents.[8] For some compounds, specialized solubilizing agents like cyclodextrins or zwitterionic liquids are also being investigated as alternatives to traditional organic solvents.[16][17][18]
Troubleshooting Guides
Problem 1: High variability or inconsistent IC50 values for Terodiline.
-
Possible Cause: Inconsistent final DMSO concentration across wells.
-
Solution: Ensure that the final concentration of DMSO is identical in all wells, including vehicle controls and all dilutions of Terodiline. This is typically achieved by preparing a serial dilution of the compound in 100% DMSO and then adding a small, consistent volume of each dilution to the assay wells.[6]
-
-
Possible Cause: Stereoisomerism of Terodiline.
-
Solution: Terodiline has two enantiomers, (R)- and (S)-Terodiline, with different pharmacological activities. The (R)-enantiomer is primarily responsible for the antimuscarinic effects, while the (S)-enantiomer is a more potent calcium channel blocker.[2][19] Ensure you are using the same form (racemic mixture or a specific enantiomer) consistently across all experiments.
-
-
Possible Cause: Use-dependency of ion channel blockade.
-
Solution: In electrophysiology studies, the blocking effect of Terodiline on ion channels can be use-dependent, meaning the frequency of channel stimulation can alter the observed potency.[2] Standardize your stimulation protocols across all experiments.
-
Problem 2: Distinguishing between muscarinic receptor antagonism and calcium channel blockade.
-
Possible Cause: The experimental design does not adequately separate these two mechanisms of action.
-
Solution 1: Use a different method of cell depolarization. If you are using a muscarinic agonist (e.g., carbachol) to induce calcium influx, try using a depolarizing agent like potassium chloride (KCl). If Terodiline still blocks the calcium signal induced by KCl, it is likely acting directly on voltage-gated calcium channels.[4]
-
Solution 2: Use a selective L-type calcium channel blocker as a positive control. Compare the effect of Terodiline with a known L-type calcium channel blocker, such as verapamil. If the effects are similar, it suggests Terodiline is acting on these channels.[4]
-
Solution 3: Use a cell line lacking the target muscarinic receptor. If possible, use a cell line that does not express the specific muscarinic receptor subtype you are studying as a negative control.[4]
-
Problem 3: Terodiline precipitates out of solution in the cell culture medium.
-
Possible Cause: The final concentration of Terodiline exceeds its solubility in the aqueous medium, even with DMSO as a co-solvent.
-
Solution 1: Prepare a more concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous medium, keeping the final DMSO concentration low while achieving the desired Terodiline concentration.[7]
-
Solution 2: Gently warm the medium and sonicate after adding the Terodiline/DMSO stock. This can help to dissolve the compound.[20]
-
Solution 3: Evaluate the final concentration. If precipitation persists, you may be exceeding the solubility limit of Terodiline in your assay conditions. It may be necessary to work at lower concentrations.
-
Quantitative Data Summary
Table 1: Recommended DMSO Concentrations for Cellular Assays
| Cell Type Sensitivity | Recommended Final DMSO Concentration | Notes |
| Most Cell Lines | ≤ 0.5% | Generally well-tolerated.[7] |
| Sensitive/Primary Cells | ≤ 0.1% | Higher concentrations may induce cytotoxicity or differentiation.[7][9] |
| General Starting Point | 0.1% | A "gold standard" to minimize solvent effects.[10] |
Table 2: In Vitro Pharmacological Data for Terodiline
| Parameter | Target | Tissue/Cell Line | Value |
| Kb | Muscarinic M1 Receptor | Rabbit Vas Deferens | 15 nM |
| Kb | Muscarinic M2 Receptor | Guinea Pig Atria | 160 nM |
| Kb | Muscarinic M3 Receptor | Guinea Pig Bladder Detrusor | 280 nM |
| Kd | L-type Calcium Channel | Guinea Pig Urinary Bladder Smooth Muscle Cells | 1.7 µM |
| IC50 | hERG Channel | - | 375 nM |
| IC50 | Cav1.2 Current | CHO Cells | 4.8 µM |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: DMSO Tolerance Assay (MTT Assay)
This protocol determines the maximum concentration of DMSO that does not significantly affect cell viability.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of DMSO in complete culture medium (e.g., from 5% down to 0.01%). Include a medium-only control (untreated).
-
Incubation: Remove the old medium and add the DMSO dilutions to the respective wells. Incubate for the intended duration of your Terodiline experiment (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. The highest concentration of DMSO that does not cause a significant drop in viability (e.g., >90% viability) is considered safe for subsequent experiments.
Protocol 2: Calcium Flux Assay to Differentiate M3 Antagonism from Calcium Channel Blockade
Materials:
-
Cell line expressing M3 muscarinic receptors and L-type calcium channels (e.g., SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Carbachol (muscarinic agonist)
-
Potassium Chloride (KCl)
-
Terodiline stock solution (in DMSO)
-
Verapamil (positive control for calcium channel blockade)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.[4]
-
Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 4 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 60 minutes at 37°C.[4]
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.[4]
-
Compound Incubation: Add various concentrations of Terodiline, Verapamil, or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes.
-
Calcium Measurement:
-
Plate 1 (Agonist-induced): Measure baseline fluorescence, then add Carbachol to stimulate M3 receptors and record the change in fluorescence.
-
Plate 2 (Depolarization-induced): Measure baseline fluorescence, then add KCl to depolarize the cell membrane and open voltage-gated calcium channels, and record the change in fluorescence.[1]
-
-
Data Analysis: Compare the inhibition of the calcium signal by Terodiline in both plates. If Terodiline inhibits the signal in both, it suggests direct calcium channel blockade. If it only inhibits the carbachol-induced signal, its primary effect under these conditions is M3 receptor antagonism.
Visualizations
Caption: Dual inhibitory action of Terodiline on signaling pathways.
Caption: General workflow for a Terodiline cellular assay.
Caption: Logic for troubleshooting unexpected assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Terodiline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. quora.com [quora.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Dimethyl Sulfoxide on Cytosolic Ionized Calcium Concentration and Cytoskeletal Organization of Hepatocytes in a Primary Culture [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Terodiline – Chiralpedia [chiralpedia.com]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Terodiline and Oxybutynin for Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terodiline and Oxybutynin (B1027), two pharmacological agents used in the management of detrusor overactivity, a condition characterized by involuntary contractions of the bladder's detrusor muscle, leading to symptoms of urinary urgency, frequency, and urge incontinence. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding the nuances of these compounds.
Mechanism of Action: A Tale of Two Pathways
Oxybutynin primarily functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the bladder.[1] By blocking the action of acetylcholine, the primary neurotransmitter responsible for detrusor muscle contraction, Oxybutynin leads to muscle relaxation and an increased capacity of the bladder to hold urine.[1]
Terodiline, on the other hand, exhibits a dual mechanism of action. It not only possesses anticholinergic properties, similar to Oxybutynin, but also functions as a calcium channel blocker.[2] This dual action theoretically provides a more potent inhibition of detrusor muscle contractions by not only blocking the initial nerve impulse but also by directly interfering with the calcium influx required for muscle contraction.[2]
Caption: Signaling pathways of Oxybutynin and Terodiline in detrusor muscle.
Comparative Efficacy: A Look at the Clinical Data
Clinical trials have demonstrated that both Terodiline and Oxybutynin are effective in treating detrusor overactivity. While direct head-to-head comparisons are limited, studies comparing them to similar agents like Tolterodine (B1663597) provide valuable insights. Generally, both drugs have been shown to be clinically equipotent in treating the symptoms of overactive bladder.[3]
| Parameter | Oxybutynin | Tolterodine (as a comparator for Terodiline) | Reference |
| Decrease in Micturitions/24h | Significant decrease | Significant decrease | [4][5] |
| Decrease in Incontinence Episodes/24h | Significant decrease | Significant decrease | [4][5] |
| Increase in Volume Voided/Micturition | Significant increase | Significant increase | [4] |
Note: Tolterodine shares a similar mechanism of action with Terodiline (predominantly anticholinergic) and is often used as a comparator in clinical studies.
Side Effect Profile: The Tolerability Trade-off
A significant point of differentiation between these two agents lies in their side effect profiles. The anticholinergic effects of both drugs can lead to adverse events such as dry mouth, constipation, and blurred vision. However, some studies have suggested that Terodiline may be better tolerated than Oxybutynin.[4]
| Side Effect | Oxybutynin | Terodiline | Reference |
| Dry Mouth | More frequent and intense | Generally less frequent and intense | [4] |
| Constipation | Reported | Reported | [6] |
| Dizziness | Reported | Reported | [6] |
| Withdrawal due to side effects | Higher rate | Lower rate | [7] |
Experimental Protocols: Assessing Detrusor Overactivity
The evaluation of drugs for detrusor overactivity typically involves both in vitro and in vivo studies. Urodynamic studies are the gold standard for the in vivo assessment of lower urinary tract function.
Urodynamic Studies
Urodynamic tests aim to reproduce a patient's lower urinary tract symptoms to provide a pathophysiological explanation.[8] The key phases and measurements include:
-
Filling Cystometry: This phase assesses bladder sensation, the presence of detrusor overactivity (involuntary contractions), and bladder compliance.[8]
-
Pressure-Flow Studies: These are conducted during the voiding phase to assess detrusor function and identify any obstruction.[8]
Key Parameters Measured:
-
Intravesical pressure (pves): Pressure within the bladder.[8]
-
Abdominal pressure (pabd): Measured via a rectal catheter.[8]
-
Detrusor pressure (pdet): Calculated as pves - pabd, representing the pressure generated by the bladder muscle itself.[8]
Caption: Experimental workflow for a typical urodynamic study.
In Vitro Studies: Isolated Detrusor Muscle Strips
A classic in vitro model for studying the direct effects of pharmacological agents on bladder muscle involves the use of isolated detrusor muscle strips.[2]
Methodology:
-
Tissue Preparation: Urinary bladders are isolated from animal models (e.g., guinea pigs, rabbits) or human donors in an oxygenated Krebs-Henseleit solution.[2]
-
Strip Dissection: Longitudinal smooth muscle strips are carefully dissected from the bladder dome.[2]
-
Mounting: The muscle strips are mounted in an organ bath containing the Krebs-Henseleit solution, maintained at a physiological temperature and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation and Recording: The strips are subjected to electrical field stimulation or pharmacological agents (e.g., acetylcholine, carbachol) to induce contractions. The isometric tension of the muscle strips is recorded to measure the contractile response.
-
Drug Application: Test compounds like Terodiline or Oxybutynin are added to the organ bath to assess their ability to inhibit the induced contractions.
Conclusion
Both Terodiline and Oxybutynin are effective in the management of detrusor overactivity. Oxybutynin acts as a muscarinic receptor antagonist, while Terodiline has a dual mechanism of action, also blocking calcium channels. This dual action may contribute to a potentially better side effect profile for Terodiline, particularly concerning dry mouth, which could lead to improved patient compliance. The choice between these agents in a clinical or research setting may depend on the desired balance between efficacy and tolerability. Further head-to-head in vitro and in vivo studies would be beneficial to fully elucidate the comparative pharmacological profiles of these two compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the efficacy of tolterodine and oxybutynin in different urodynamic severity grades of idiopathic detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety of tolterodine compared to oxybutynin and placebo in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine: superior tolerability than and comparable efficacy to oxybutynin in individuals 50 years old or older with overactive bladder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxybutynin vs Tolterodine Comparison - Drugs.com [drugs.com]
- 7. Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. racgp.org.au [racgp.org.au]
A Comparative Analysis of Terodiline and Tolterodine on Bladder Selectivity
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of terodiline (B98686) and tolterodine (B1663597), with a specific focus on their selectivity for the urinary bladder. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available experimental data to inform future research and development in the treatment of overactive bladder (OAB).
Introduction
Terodiline and tolterodine are both anticholinergic agents that have been used to treat overactive bladder by antagonizing muscarinic receptors in the detrusor muscle, leading to bladder relaxation. However, their pharmacological profiles, particularly concerning their mechanisms of action and selectivity, exhibit notable differences. Terodiline was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval.[1] Tolterodine was developed as a bladder-selective muscarinic receptor antagonist with a more favorable side-effect profile.[2][3] This guide delves into the experimental data that delineates the bladder selectivity of these two compounds.
Mechanism of Action
Terodiline exhibits a dual mechanism of action. It acts as a non-selective muscarinic receptor antagonist and also possesses calcium channel blocking properties.[1] This combined action contributes to its efficacy in relaxing the bladder smooth muscle.
Tolterodine , on the other hand, is a potent and competitive muscarinic receptor antagonist.[2] Unlike terodiline, it does not have significant calcium channel blocking activity.[4] Its therapeutic effect is primarily attributed to the blockade of muscarinic receptors. Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, are non-selective for the M2 and M3 muscarinic receptor subtypes in vitro.[5][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data for terodiline and tolterodine based on available preclinical studies. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | Receptor Subtype | Tissue/Cell Line | Affinity (Kb/Ki, nM) |
| Terodiline | M1 | Rabbit Vas Deferens | 15 (Kb) |
| M2 | Guinea Pig Atria | 160 (Kb) | |
| M3 | Guinea Pig Bladder | 280 (Kb) | |
| Tolterodine | Muscarinic (general) | Guinea Pig Bladder | 3.0 (KB) |
| Muscarinic (general) | Human Bladder | 4.0 (KB) | |
| Muscarinic (general) | Guinea Pig Parotid Gland | 4.8 (Ki) |
Data for Terodiline from Noronha-Blob et al., 1991. Data for Tolterodine from Nilvebrant et al., 1997.[5]
Table 2: Functional Bladder Selectivity
| Compound | Parameter | Value |
| Tolterodine | Bladder vs. Salivary Gland Selectivity Ratio (in vivo, rat) | 2.2 - 2.4 |
Data from Ohtake et al., 2004.[7]
Experimental Protocols
Muscarinic Receptor Binding Assays
Detailed methodologies for determining the binding affinities of terodiline and tolterodine for muscarinic receptors are crucial for interpreting the quantitative data. A generalized protocol is described below.
Objective: To determine the equilibrium dissociation constant (Ki or Kb) of the test compound for muscarinic receptor subtypes.
Materials:
-
Tissue homogenates or cell membranes expressing specific muscarinic receptor subtypes (e.g., CHO cells transfected with human M2 or M3 receptors).
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compounds (terodiline, tolterodine).
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Bladder Strip Contraction Assay
This functional assay assesses the potency of the compounds in inhibiting agonist-induced bladder muscle contraction, providing insights into their functional antagonism.
Objective: To determine the functional potency (e.g., pA2 value) of the test compound in antagonizing carbachol-induced contractions of isolated bladder smooth muscle.
Materials:
-
Animal (e.g., guinea pig, rat) or human bladder tissue.
-
Krebs-Henseleit solution.
-
Carbachol (B1668302) (a muscarinic agonist).
-
Test compounds (terodiline, tolterodine).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Dissect longitudinal strips of the bladder detrusor muscle and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue strips to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of the test compound (terodiline or tolterodine) for a predetermined time.
-
Second Concentration-Response Curve: Repeat the cumulative concentration-response curve to carbachol in the presence of the antagonist.
-
Data Analysis: Measure the rightward shift of the concentration-response curve caused by the antagonist. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
Visualizations
Signaling Pathways in Bladder and Salivary Gland
The following diagram illustrates the primary muscarinic receptor signaling pathways in the bladder detrusor and salivary gland smooth muscle, which are the targets for terodiline and tolterodine.
Caption: Muscarinic M3 receptor signaling pathway in bladder and salivary gland.
Experimental Workflow for Bladder Selectivity Assessment
The following diagram outlines the typical experimental workflow to compare the bladder selectivity of two compounds.
Caption: Experimental workflow for assessing bladder versus salivary gland selectivity.
Discussion and Conclusion
The available data suggest that both terodiline and tolterodine act as muscarinic receptor antagonists to induce bladder relaxation. However, their selectivity profiles and additional mechanisms of action differ significantly.
Terodiline's non-selective anticholinergic effects are supplemented by calcium channel blockade. While this dual action may contribute to its efficacy, it also complicates the interpretation of its bladder selectivity. The in vitro data indicate that terodiline has a higher affinity for M1 receptors compared to M2 and M3 receptors.
Tolterodine, in contrast, demonstrates functional selectivity for the bladder over the salivary glands in vivo, which is a desirable characteristic for minimizing the common side effect of dry mouth.[2][3] This in vivo selectivity is not readily explained by its in vitro receptor binding profile, as it is a non-selective antagonist at the M2 and M3 receptor subtypes.[5][6] The bladder-to-salivary gland selectivity ratio of 2.2-2.4 for tolterodine in rats provides quantitative evidence for this favorable in vivo profile.[7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Historical Terodiline Clinical Trial Data for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of historical clinical trial data for Terodiline (B98686), a withdrawn medication for urge incontinence and detrusor instability, against its more contemporary alternatives: Oxybutynin, Tolterodine, and Solifenacin. Terodiline, possessing a unique dual mechanism of action, demonstrated efficacy but was ultimately removed from the market due to significant cardiovascular safety concerns. This document serves as a resource for understanding the clinical profile of Terodiline in the context of other treatments for overactive bladder, offering insights into its therapeutic potential and liabilities.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize key efficacy and safety data from historical clinical trials of Terodiline and comparative trials of its alternatives.
Table 1: Efficacy of Terodiline and Alternatives in Treating Overactive Bladder
| Drug (Dosage) | Study Population | Reduction in Incontinence Episodes/Week | Change in Micturition Frequency/24h | Change in Volume Voided/Micturition | Citation(s) |
| Terodiline (25 mg twice daily) | Women with urge incontinence | 70% decrease (from 15.8 to 4.9 episodes/week)[1] | Statistically significant reduction[2] | Increased bladder capacity[2][3][4] | [1][2][3][4] |
| Terodiline (37.5 mg daily) | Women with motor urge incontinence | Not explicitly quantified, but subjective improvement reported | Statistically significant reduction | Increased bladder volume at urinary leakage and bladder capacity[3] | [3] |
| Oxybutynin ER (10 mg/day) | Patients with overactive bladder | Significant reduction (compared to placebo) | Significant reduction | Not explicitly quantified | |
| Tolterodine (2 mg twice daily) | Patients with overactive bladder | Significant reduction (compared to placebo)[5] | Not always statistically significant | Increased (compared to placebo)[5] | [5] |
| Solifenacin (5 mg/10 mg daily) | Patients with overactive bladder | Statistically significant decrease | Statistically significant decrease | Statistically significant increase |
Table 2: Safety and Tolerability of Terodiline and Alternatives
| Drug | Common Adverse Effects (Incidence) | Serious Adverse Effects | Citation(s) |
| Terodiline | Anticholinergic effects (e.g., dry mouth)[1][3][6] | QT interval prolongation, Torsades de Pointes | [7] |
| Oxybutynin | Dry mouth, constipation | Standard anticholinergic risks | |
| Tolterodine | Dry mouth (less than Oxybutynin), constipation | Standard anticholinergic risks | |
| Solifenacin | Dry mouth, constipation | Standard anticholinergic risks |
Experimental Protocols: Historical Terodiline Trials
Based on available data, a typical historical clinical trial for Terodiline in the treatment of urge incontinence or detrusor instability followed a protocol with these key elements:
-
Study Design: Most studies were randomized, double-blind, and often employed a crossover design where patients would receive both Terodiline and a placebo at different times, separated by a washout period.[2][4][5][8] Parallel group studies were also conducted.[9]
-
Patient Population:
-
Inclusion Criteria: Primarily women with symptoms of urinary frequency and urge incontinence.[1][2][3][4][10] A key inclusion criterion was often the urodynamic confirmation of detrusor instability.[7][10]
-
Exclusion Criteria: Patients with significant cardiovascular disease, particularly a history of arrhythmias or a prolonged QT interval at baseline, were typically excluded.[7] Other common exclusions included neurogenic bladder dysfunction and urinary tract infections.[7]
-
-
Intervention and Dosage:
-
Assessments and Endpoints:
-
Symptom Diaries: Patients were required to complete daily frequency-volume charts to record the number of micturitions, incontinence episodes, and pad usage.[1][2]
-
Urodynamic Studies: Cystometry was a key assessment to objectively measure bladder function.[2][3][4][5] This involved measuring bladder volume at first sensation of filling, first involuntary detrusor contraction, and maximum cystometric capacity.
-
Safety Monitoring: This included recording of adverse events, with a particular focus on anticholinergic side effects.[1][3] Later studies and post-marketing surveillance would have included ECG monitoring for QT interval changes.
-
Quality of Life: Some studies also assessed the impact of treatment on patients' quality of life.[1]
-
-
Study Duration: The treatment periods in these trials typically ranged from 3 to 6 weeks.[2][3][9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Randomized double-blind trial of terodiline in the treatment of urge incontinence in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terodiline in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of terodiline treatment in women with motor urge incontinence. Results from a double-blind study and long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, cross-over study of the effects of terodiline in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of terodiline on patients with detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Terodiline in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terodiline with bladder retraining for treating detrusor instability in elderly people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
A Comparative Analysis of the Cardiac Electrophysiological Profiles of S-Oxybutynin and Terodiline
For Immediate Release
This guide provides a detailed comparison of the cardiac electrophysiological effects of S-oxybutynin and terodiline (B98686), two drugs that have been used for the management of urinary incontinence. While both drugs target the muscarinic receptors involved in bladder control, their off-target effects on cardiac ion channels differ significantly, leading to distinct cardiac safety profiles. Terodiline was withdrawn from the market due to reports of QT interval prolongation and ventricular tachyarrhythmias, including torsades de pointes.[1][2][3] In contrast, S-oxybutynin has been shown to have a wider safety margin with respect to cardiac electrophysiology.[1] This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison of these two compounds.
Quantitative Comparison of Cardiac Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of S-oxybutynin and terodiline for key cardiac ion channels. The data clearly illustrates the more potent effect of terodiline, particularly on the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.
| Cardiac Ion Channel Current | S-Oxybutynin IC50 (μM) | Terodiline IC50 (μM) | Fold Difference (Terodiline vs. S-Oxybutynin) |
| IKr (rapidly activating K+ current) | 12 | 0.5 | 24x more potent |
| IKs (slowly activating K+ current) | 41 | 30 | 1.4x more potent |
| ICa,L (L-type Ca2+ current) | 17.8 | 15.2 | 1.2x more potent |
| Ito (transient outward K+ current) | >30 (35% inhibition at 30µM) | <30 (87% inhibition at 30µM) | Significantly more potent |
Data sourced from studies on guinea-pig and rabbit ventricular myocytes.[1]
Effects on Cardiac Action Potential
Experimental findings in guinea-pig and rabbit papillary muscles reveal contrasting effects of the two drugs on the cardiac action potential (AP).
-
S-Oxybutynin (0.1 - 100 µM): Did not prolong or moderately shortened the action potential duration.[1]
-
Terodiline (≤10 µM): Lengthened the action potential duration and depressed the maximal upstroke velocity.[1]
These findings are consistent with the ion channel inhibition data, where terodiline's potent blockade of IKr leads to a delay in repolarization and prolongation of the action potential, a key factor in the development of arrhythmias.
Experimental Protocols
The data presented in this guide were primarily derived from two key experimental setups: whole-cell patch-clamp recordings in isolated ventricular myocytes and action potential recordings in isolated papillary muscles.
Whole-Cell Patch-Clamp Recordings in Ventricular Myocytes
This technique was employed to measure the effects of S-oxybutynin and terodiline on specific cardiac ion channels (IKr, IKs, ICa,L, and Ito).
1. Cell Isolation:
-
Guinea-pigs and rabbits were used as the animal models.
-
Ventricular myocytes were enzymatically isolated from the hearts.
2. Electrophysiological Recording:
-
The whole-cell patch-clamp technique was used to record membrane currents from the isolated myocytes.
-
Glass micropipettes with a small tip diameter were used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip was then ruptured to allow electrical access to the cell's interior.
-
Specific voltage protocols were applied to the cell to isolate and measure the different ion channel currents in the absence and presence of varying concentrations of S-oxybutynin or terodiline.
3. Data Analysis:
-
The recorded current amplitudes were measured and analyzed to determine the concentration-dependent inhibition of each current by the test compounds.
-
IC50 values were calculated by fitting the concentration-response data to a logistic equation.
Action Potential Recordings in Papillary Muscles
This method was used to assess the integrated effect of the drugs on the overall shape and duration of the cardiac action potential.
1. Tissue Preparation:
-
Papillary muscles were dissected from the right ventricles of guinea-pigs and rabbits.
-
The preparations were mounted in a tissue bath and superfused with a physiological salt solution.
2. Electrophysiological Recording:
-
The muscles were stimulated at a constant frequency (e.g., 1 Hz).
-
Glass microelectrodes filled with a conducting solution were used to impale individual cardiac cells to record the transmembrane action potentials.
3. Data Measurement and Analysis:
-
The action potential duration at different levels of repolarization (e.g., APD90, the time to 90% repolarization) and the maximal upstroke velocity were measured before and after the application of the drugs.
-
Changes in these parameters were analyzed to determine the effects of S-oxybutynin and terodiline on cardiac repolarization and depolarization.
Visualizing the Experimental Workflow and Drug Effects
The following diagrams illustrate the experimental workflow and the differential effects of S-oxybutynin and terodiline on key cardiac ion channels.
Conclusion
The experimental data clearly demonstrate that S-oxybutynin has significantly weaker effects on cardiac ion channels, particularly IKr, compared to terodiline.[1] This difference in ion channel activity translates to a more favorable cardiac safety profile for S-oxybutynin, as it does not produce the significant action potential prolongation observed with terodiline at clinically relevant concentrations.[1] These findings underscore the importance of thorough cardiac electrophysiological profiling in drug development, especially for compounds that may have off-target effects on cardiac ion channels. The case of terodiline serves as a critical reminder of the potential for proarrhythmic events associated with potent IKr channel blockade.
References
- 1. Differences in the effects of urinary incontinence agents S-oxybutynin and terodiline on cardiac K(+) currents and action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
A Comparative Analysis of Terodiline and Verapamil on Bladder Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of terodiline (B98686) and verapamil (B1683045) on bladder smooth muscle contraction, with a focus on their mechanisms of action and supporting experimental data. This analysis is intended to inform research and development in the field of urology, particularly concerning treatments for overactive bladder (OAB) and other disorders of bladder function.
Introduction
Involuntary contractions of the bladder's detrusor smooth muscle are a hallmark of overactive bladder, a condition that significantly impacts quality of life. Pharmacological interventions primarily aim to suppress these contractions. This guide examines two such agents, terodiline and verapamil, which inhibit bladder contractility through distinct, yet related, mechanisms. Terodiline is recognized for its dual action as both an anticholinergic and a calcium channel blocker, whereas verapamil is a well-established calcium channel antagonist.[1][2][3] Understanding their comparative effects is crucial for the development of more targeted and effective therapies.
Mechanism of Action
Bladder smooth muscle contraction is primarily initiated by the release of acetylcholine (B1216132) (ACh) from parasympathetic nerves, which binds to muscarinic receptors (predominantly M3) on detrusor cells. This binding triggers a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺) concentration, both from intracellular stores and through influx from the extracellular space via L-type calcium channels. The rise in intracellular Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.
Terodiline exerts its inhibitory effect through a dual mechanism[1][2]:
-
Anticholinergic Activity: It competitively antagonizes muscarinic receptors, thereby inhibiting the initial step of ACh-induced contraction.[4][5]
-
Calcium Channel Blockade: It directly inhibits the influx of extracellular Ca²⁺ through L-type calcium channels, a crucial step for sustained contraction.[4][6]
At lower concentrations, terodiline's antimuscarinic action is more prominent, while its calcium antagonistic effects become more significant at higher concentrations.[4]
Verapamil acts as a pure L-type calcium channel blocker.[3][7] It directly inhibits the influx of Ca²⁺ into the smooth muscle cells, thereby preventing the sustained elevation of intracellular Ca²⁺ necessary for contraction, regardless of the initial stimulus (e.g., muscarinic receptor activation or direct membrane depolarization).[7]
Signaling Pathway Diagram
Caption: Signaling pathway of bladder smooth muscle contraction and points of inhibition for terodiline and verapamil.
Comparative Efficacy Data
Direct comparative studies of terodiline and verapamil on bladder smooth muscle are limited. However, data from separate in vitro studies can provide insights into their relative potencies. The inhibitory concentration (IC50) and equilibrium constant (Kb) are key parameters for comparison.
| Drug | Species | Preparation | Stimulus | Potency (IC50 / Kb) | Reference(s) |
| Terodiline | Rabbit | Detrusor muscle strips | Carbachol (B1668302) | Kb: 15 nM | [3] |
| Rabbit | Detrusor muscle strips | Potassium (K⁺) | - | [8] | |
| Various | Various smooth muscles | Potassium (K⁺) | IC50: 5 x 10⁻⁶ - 2 x 10⁻⁵ M | [6] | |
| Verapamil | Rabbit | Detrusor muscle strips | Spontaneous | IC50: 3 x 10⁻⁶ M | [9] |
| Various | Vascular smooth muscle | Potassium (K⁺) | IC50: 3-5 x 10⁻⁷ M | [6] | |
| Various | Papillary muscle | - | IC50: 7 x 10⁻⁸ M | [6] |
Data Interpretation:
-
Terodiline demonstrates potent anticholinergic activity, as indicated by its low Kb value against carbachol-induced contractions.[3] Its calcium antagonistic effect, while present, appears to be less potent than its anticholinergic action.[8]
-
One study reported that terodiline was more effective at inhibiting carbachol-induced contractions than those induced by potassium, which directly depolarizes the cell membrane and opens voltage-gated calcium channels.[8] This further supports the prominence of its anticholinergic mechanism.
-
Verapamil is a potent inhibitor of spontaneous contractions in the bladder, with an IC50 in the low micromolar range.[9] Its potency as a calcium channel blocker is well-established across various muscle tissues, often in the sub-micromolar range.[6]
-
A comparative study on vascular and papillary muscle indicated that terodiline is a relatively weak calcium antagonist compared to verapamil.[6]
Experimental Protocols
The following outlines a typical experimental workflow for assessing the effects of compounds like terodiline and verapamil on isolated bladder smooth muscle strips.
Tissue Preparation
-
Urinary bladders are harvested from experimental animals (e.g., rabbits, guinea pigs) and placed in cold, oxygenated Krebs-Henseleit solution.
-
The bladder is opened, and the urothelium is carefully removed.
-
Longitudinal smooth muscle strips (e.g., 10 mm in length, 2-3 mm in width) are dissected from the detrusor.
Organ Bath Setup
-
Each muscle strip is mounted in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.
-
One end of the strip is fixed, while the other is connected to an isometric force transducer to record contractile activity.
-
The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with periodic washing.
Experimental Procedure
-
Viability Test: The contractility of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM).
-
Inhibition of Agonist-Induced Contractions:
-
A cumulative concentration-response curve is generated for a contractile agonist, such as carbachol (to assess anticholinergic effects) or KCl (to assess calcium channel blocking effects).
-
The tissues are washed and then incubated with a specific concentration of the test compound (terodiline or verapamil) for a set period (e.g., 30 minutes).
-
The agonist concentration-response curve is repeated in the presence of the inhibitor.
-
This process is repeated with different concentrations of the inhibitor to determine the IC50 or Kb.
-
-
Relaxation of Pre-contracted Tissues:
-
Tissues are contracted with a submaximal concentration of an agonist (e.g., carbachol or KCl).
-
Once a stable contraction plateau is reached, cumulative concentrations of the test compound are added to the bath to assess its relaxant effect.
-
Data Analysis
-
Contractile responses are measured as the change in tension from baseline.
-
Concentration-response curves are plotted, and IC50 values (the concentration of inhibitor that produces 50% of the maximal inhibition) are calculated using non-linear regression analysis.
-
For competitive antagonists, the Kb can be calculated using the Schild equation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing drug effects on isolated bladder tissue.
Conclusion
Terodiline and verapamil both inhibit bladder smooth muscle contraction but through different primary mechanisms. Terodiline's dual anticholinergic and calcium channel blocking properties offer a multifaceted approach to reducing detrusor overactivity.[1][4] In contrast, verapamil acts as a dedicated calcium channel antagonist.[3]
The available data suggests that terodiline's anticholinergic effects are more potent than its calcium channel blocking activity in the bladder.[3][8] Verapamil is a potent calcium channel blocker, but its efficacy relative to terodiline specifically on bladder tissue has not been established in head-to-head studies.[6][9]
For researchers and drug development professionals, this comparison highlights the potential of targeting both muscarinic receptors and calcium channels for the treatment of OAB. However, it is important to note that terodiline was withdrawn from the market due to concerns about cardiotoxicity (QT prolongation).[10] Future drug development efforts could focus on creating compounds with a similar dual-action profile but with an improved safety profile. Further direct comparative studies are warranted to more precisely delineate the relative contributions of each inhibitory mechanism and to guide the development of next-generation therapies for bladder dysfunction.
References
- 1. reprocell.com [reprocell.com]
- 2. dmt.dk [dmt.dk]
- 3. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actions of terodiline, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the calcium-antagonistic effects of terodiline, nifedipine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of calcium and verapamil on vesicourethral smooth muscle of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinergic and calcium antagonistic effects of terodiline in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the in vitro pharmacologic response of renal pelvis and detrusor smooth muscle to thiphenamil, oxybutynin and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Historical Terodiline Clinical Trial Protocols for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical clinical trial data for Terodiline (B98686), a withdrawn treatment for overactive bladder (OAB), with its contemporary and modern alternatives. The document summarizes key efficacy and safety data, details historical experimental protocols, and visualizes the underlying pharmacological mechanisms. Terodiline, a compound with both anticholinergic and calcium channel blocking properties, initially showed promise in treating OAB but was later withdrawn from the market due to serious cardiovascular side effects, specifically QT interval prolongation.[1]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from historical clinical trials of Terodiline and its alternatives.
Table 1: Efficacy of Terodiline and Alternatives in Treating Overactive Bladder
| Drug (Dosage) | Study Population | Reduction in Incontinence Episodes/24h | Change in Micturition Frequency/24h | Change in Volume Voided/Micturition |
| Terodiline (25 mg bid) | Women with urge incontinence | 70% decrease from baseline (15.8 to 4.9 episodes/week) | Statistically significant reduction | Significantly increased |
| Oxybutynin ER (10 mg/day) | Patients with overactive bladder | Significant decrease from baseline | Significant decrease from baseline | Significant increase from baseline |
| Tolterodine (2 mg bid) | Patients with overactive bladder | Significant decrease from baseline | Significant decrease from baseline (-1.2 to -2.9 episodes/day) | Significant increase from baseline (+24 to +49 mL) |
| Flavoxate (200 mg tid) | Patients with overactive bladder | Less effective than other anticholinergics | Modest reduction | Modest increase |
Table 2: Safety and Tolerability of Terodiline and Alternatives
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Terodiline | Dry mouth, constipation, blurred vision | QT interval prolongation, Torsades de Pointes |
| Oxybutynin | Dry mouth (often severe), constipation, blurred vision, cognitive effects | Low risk of cardiovascular effects |
| Tolterodine | Dry mouth (less severe than oxybutynin), constipation | Generally well-tolerated with regard to cardiovascular effects |
| Flavoxate | Nausea, vomiting, dry mouth | Generally well-tolerated |
Experimental Protocols: Replicating Historical Terodiline Trials
The following outlines a generalized experimental protocol for a clinical trial designed to replicate the findings of historical studies on Terodiline for the treatment of detrusor instability.
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, crossover or parallel-group study.
-
Run-in Period: A 1-2 week single-blind placebo run-in period to establish baseline symptom frequency and ensure patient compliance with urinary diaries.[2]
-
Treatment Periods: Two or more treatment periods of 3-4 weeks each. In crossover designs, these are separated by a 1-week washout period.[2][3]
-
Dosing: Terodiline administered orally, typically 25 mg twice daily, or in a dose-titrated manner.[3][4]
2. Study Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Neurological conditions causing bladder dysfunction.
-
Significant stress incontinence.
-
Active urinary tract infection.
-
Clinically significant cardiovascular disease, particularly a history of arrhythmias or a prolonged QT interval at baseline.
-
3. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline in the mean number of incontinence episodes per 24 hours, recorded in a patient-completed urinary diary.
-
Change from baseline in the mean frequency of micturition per 24 hours, also recorded in a urinary diary.[5]
-
-
Secondary Efficacy Endpoints:
-
Safety Endpoints:
-
Incidence and severity of adverse events, with a focus on anticholinergic effects (e.g., dry mouth, constipation).
-
Cardiovascular monitoring, including regular ECGs to assess for QT interval prolongation.
-
4. Key Methodologies:
-
Urodynamic Studies: Performed at baseline and at the end of each treatment period according to the standards of the International Continence Society. This involves filling cystometry to assess detrusor activity, bladder capacity, and sensation.[7][8][9]
-
Urinary Diaries: Patients are instructed to complete a daily diary for a specified period (e.g., 3-7 days) during the run-in and treatment phases to record the time of each micturition, voided volume, and any incontinence episodes.[2]
-
Adverse Event Monitoring: Spontaneous reports and direct questioning at study visits are used to systematically collect data on adverse events.
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of Terodiline in the bladder.
Caption: Mechanism of Terodiline-induced QT prolongation.
Experimental Workflow
Caption: Generalized workflow for a historical OAB clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Terodiline in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terodiline in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. [Clinical effects of terodiline hydrochloride for urinary frequency and sense of residual urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Number of daytime micturitions and volume voided per micturition in the evaluation of efficacy of drugs for overactive bladder: findings from randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised Controlled Trials Assessing the Clinical Value of Urodynamic Studies: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction - Invasive urodynamic investigations in the management of women with refractory overactive bladder symptoms: FUTURE, a superiority RCT and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Terodiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Terodiline. Due to the limited availability of a complete validated method for Terodiline in published literature, this guide presents a detailed methodology and validation data for a closely related structural isomer, Tolterodine, as a representative example. The principles and techniques described are directly applicable to the development and validation of a stability-indicating HPLC method for Terodiline. Furthermore, this guide compares the HPLC method with alternative analytical techniques, offering insights into method selection for purity and stability testing.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of a drug substance or drug product. These methods are crucial for determining the shelf-life of a product and for ensuring its safety and efficacy. The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.
Proposed Stability-Indicating HPLC Method (Based on Tolterodine Analysis)
The following UPLC (Ultra-Performance Liquid Chromatography) method, developed for Tolterodine Tartrate, serves as a robust starting point for the analysis of Terodiline due to their structural similarities.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC™ |
| Column | ACQUITY UPLC™ BEH shield RP18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.01M Potassium dihydrogen phosphate (B84403) in water |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) |
| Gradient Elution | Time (min): 0, 1, 8, 10, 12, 12.1, 15%B: 30, 30, 60, 80, 80, 30, 30 |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Experimental Workflow
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.
Experimental Protocols for Stress Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux drug substance in 0.1N HCl at 80°C for 2 hours. |
| Base Hydrolysis | Reflux drug substance in 0.1N NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat drug substance with 6% H₂O₂ at 50°C for 2 hours. |
| Thermal Degradation | Expose solid drug substance to 105°C for 24 hours. |
| Photolytic Degradation | Expose drug substance to UV light (200 watt h/m²) and visible light (1.2 million lux h). |
Potential Degradation Pathway
Based on studies of the isomeric compound Tolterodine, a likely degradation pathway for Terodiline under hydrolytic and oxidative stress involves the dealkylation of the tertiary amine.
Method Validation Parameters
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical validation parameters and their acceptance criteria, with example data derived from the Tolterodine UPLC method.
| Validation Parameter | Acceptance Criteria | Example Results (for Tolterodine) |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the API. Peak purity angle should be less than the peak purity threshold. | Method is specific. Peak purity of Tolterodine peak was confirmed in the presence of its degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over the concentration range of 0.05 - 2.5 µg/mL |
| Range | 80% to 120% of the test concentration for assay. From reporting threshold to 120% of the specification limit for impurities. | Demonstrated for assay and impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.05 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | The method was found to be robust. |
Comparison with Alternative Analytical Methods
While HPLC is the most common technique for stability-indicating assays, other methods can be employed for the analysis of Terodiline.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | May lack the sensitivity and specificity for complex mixtures or trace-level impurities. |
| LC-MS/MS | Separation by HPLC coupled with highly specific mass detection. | High sensitivity and selectivity, provides structural information for impurity identification. | Higher cost of instrumentation and maintenance, requires more expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase with mass detection. | Excellent for volatile impurities. | Terodiline is not volatile and would require derivatization, which adds complexity. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of analytes in an electric field. | High separation efficiency, small sample volume. | Can have lower reproducibility compared to HPLC, lower sensitivity with UV detection. |
Logical Relationship of Method Selection
Conclusion
This guide outlines the essential components for the validation of a stability-indicating HPLC method for Terodiline, using a validated method for the structurally similar compound Tolterodine as a practical example. The provided experimental protocols, validation parameters, and comparison with alternative techniques offer a solid foundation for researchers and scientists in the pharmaceutical industry. A well-validated stability-indicating HPLC method is indispensable for ensuring the quality, safety, and efficacy of Terodiline throughout its lifecycle.
A Comparative Risk-Benefit Analysis of Terodiline Versus Modern Therapies for Overactive Bladder
For Immediate Release to the Scientific Community
This comprehensive guide offers a detailed comparative analysis of the historical risk-benefit profile of Terodiline against contemporary pharmacological treatments for overactive bladder (OAB). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing a retrospective lens on the evolution of OAB therapeutics and the pivotal role of cardiovascular safety in drug evaluation. Terodiline, a compound with both anticholinergic and calcium channel blocking properties, was withdrawn from the market due to severe cardiovascular adverse effects, namely QT interval prolongation and Torsades de Pointes (TdP).[1] This guide will dissect the efficacy and safety data of Terodiline in relation to modern OAB drugs, including antimuscarinics like Solifenacin (B1663824) and Tolterodine (B1663597), and beta-3 adrenergic agonists such as Mirabegron (B1684304) and Vibegron.
Executive Summary
Terodiline demonstrated efficacy in reducing the symptoms of OAB, such as urinary frequency and incontinence.[1][2][3] However, its clinical use was terminated in 1991 following reports of serious cardiac arrhythmias.[4][5] The cardiotoxicity was linked to the (R)-(+)-enantiomer, which is responsible for the prolongation of the QT interval.[4] Modern OAB drugs, while also possessing side-effect profiles, have undergone rigorous cardiovascular safety assessments and offer a more favorable risk-benefit balance. This guide will present the available data in a structured format to facilitate a direct comparison and to underscore the importance of thorough preclinical and clinical safety evaluations in drug development.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from historical clinical trials of Terodiline and pivotal trials of modern OAB drugs.
Table 1: Comparative Efficacy of Terodiline and Modern OAB Drugs
| Drug (Daily Dose) | Study Population | Change in Micturition Frequency / 24h | Change in Incontinence Episodes / 24h | Change in Urgency Episodes / 24h | Change in Volume Voided / Micturition | Citations |
| Terodiline (24 mg) | Patients with nervous pollakiuria or irritative bladder | Statistically significant improvement (74% of patients) | Statistically significant improvement (74% of patients) | Not Reported | Not Reported | [3] |
| Terodiline (25 mg bid) | Females with detrusor instability | Statistically significant reduction | Not Reported | Not Reported | Increased | [2] |
| Solifenacin (5 mg/10 mg) | Patients with OAB | -2.3 / -2.7 | -51% / -52% (patients with no incontinence at endpoint) | -1.09 | +26.88 mL | [3][6][7] |
| Tolterodine (2 mg bid/4 mg ER) | Patients with OAB | Significant decrease | Significant decrease | Not Reported | Significant increase | [1][5] |
| Fesoterodine (B1237170) (4 mg/8 mg) | Patients with OAB | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement | [8][9][10] |
| Mirabegron (50 mg/100 mg) | Patients with OAB | -1.66 / -1.75 | -1.47 / -1.63 | Not Reported | Significant improvement | [11][12] |
| Vibegron (75 mg) | Women with OAB | -0.5 | -0.7 | -0.8 | Not Reported | [13] |
Table 2: Comparative Safety Profile of Terodiline and Modern OAB Drugs
| Drug | Common Adverse Effects | Serious Adverse Effects | Cardiovascular Safety Profile | Citations |
| Terodiline | Dry mouth, constipation, heartburn (15% of patients) | QT interval prolongation, Torsades de Pointes, ventricular tachyarrhythmias | Withdrawn from market due to cardiotoxicity | [3][4][5][9] |
| Solifenacin | Dry mouth, constipation, blurred vision | Low incidence of serious adverse events | Generally well-tolerated with no significant cardiovascular signals in clinical trials | [3][6] |
| Tolterodine | Dry mouth (most common) | Low incidence of serious adverse events | No clinically significant impact on electrocardiographic findings in pooled analysis | [1][14] |
| Fesoterodine | Dry mouth, constipation | Low incidence of serious adverse events | Generally well-tolerated with a favorable benefit-to-risk ratio in elderly patients | [4][8][9] |
| Mirabegron | Hypertension, nasopharyngitis, urinary tract infection | Low incidence of serious adverse events | May increase blood pressure; use with caution in patients with severe uncontrolled hypertension | [11][15] |
| Vibegron | Headache | Low incidence of serious adverse events | No clinically significant effects on blood pressure or heart rate in cardiovascular safety studies | [2][16] |
Experimental Protocols
Historical Terodiline Clinical Trials
-
Study Design: Typically double-blind, placebo-controlled, crossover or parallel-group studies.[2][17]
-
Inclusion Criteria: Patients with symptoms of urinary frequency, urgency, and urge incontinence, often with urodynamically confirmed detrusor instability.[1][2]
-
Efficacy Endpoints:
-
Safety Monitoring: Assessment of adverse events through patient reporting and clinical observation. Electrocardiogram (ECG) monitoring was not consistently a primary safety endpoint in early trials.[18]
Modern OAB Drug Clinical Trials
-
Study Design: Randomized, double-blind, placebo- and often active-controlled, parallel-group, multicenter studies, typically of 12 weeks' duration.[5][10][12]
-
Inclusion Criteria: Adults with OAB symptoms for a specified duration (e.g., ≥3 months).[12]
-
Efficacy Endpoints:
-
Co-primary: Change from baseline in the mean number of micturitions per 24 hours and the mean number of incontinence episodes per 24 hours, recorded in patient diaries.[12]
-
Secondary: Change in the mean number of urgency episodes, mean volume voided per micturition, and patient-reported outcomes (PROs) using validated questionnaires (e.g., OAB-q, PPBC).[12][19][20]
-
-
Safety Monitoring:
-
Comprehensive monitoring of treatment-emergent adverse events.[12]
-
Vital signs, laboratory assessments, and post-void residual volume.[12]
-
Thorough QT/QTc studies: Dedicated studies to assess the drug's effect on the QT interval, as recommended by regulatory agencies like the FDA and EMA.[21][22] This involves intensive ECG monitoring at baseline and throughout the study at time points of expected peak plasma concentration.
-
Mandatory Visualizations
Caption: Dual mechanism of Terodiline and its cardiotoxic pathway.
Caption: Mechanisms of action for modern OAB drug classes.
Caption: Comparative risk-benefit profiles of Terodiline and modern OAB drugs.
Conclusion
The case of Terodiline serves as a critical historical lesson in pharmacovigilance and the evolution of drug safety standards. While effective in managing OAB symptoms, its severe cardiotoxic effects led to its withdrawal, paving the way for the development of safer alternatives. Modern OAB medications, including both antimuscarinic agents and beta-3 adrenergic agonists, have demonstrated comparable or superior efficacy with a significantly improved safety profile, particularly concerning cardiovascular risks. The rigorous clinical development programs for these newer agents, which include dedicated "thorough QT" studies, have become the industry standard. For researchers and drug development professionals, the comparative analysis of Terodiline and modern OAB drugs underscores the paramount importance of a comprehensive understanding of a drug's mechanism of action and a proactive approach to assessing potential off-target effects, especially on cardiac ion channels. The continued development of novel OAB therapies must prioritize not only efficacy but also a favorable and well-characterized safety profile to ensure patient well-being.
References
- 1. Tolterodine in the treatment of overactive bladder: analysis of the pooled phase II efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibegron in overactive bladder: a comprehensive review of efficacy, safety and patient-reported outcomes | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of solifenacin for overactive bladder: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the efficacy and safety of fesoterodine for treating overactive bladder and urgency urinary incontinence in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fesoterodine in randomised clinical trials: an updated systematic clinical review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, safety and tolerability of fesoterodine for overactive bladder syndrome [pubmed.ncbi.nlm.nih.gov]
- 11. Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Vibegron for the Treatment of Overactive Bladder in Women: A Subgroup Analysis From the Double-Blind, Randomized, Controlled EMPOWUR Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 15. Safety and Efficacy of Mirabegron: Analysis of a Large Integrated Clinical Trial Database of Patients with Overactive Bladder Receiving Mirabegron, Antimuscarinics, or Placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Narrative Review of Patient-reported Outcomes in Overactive Bladder: What is the Way of the Future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Patient-reported outcomes in overactive bladder: importance for determining clinical effectiveness of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Vibegron for Persistent Symptoms of Overactive Bladder in Men Being Pharmacologically Treated for Benign Prostatic Hyperplasia: Results From the Phase 3 Randomized Controlled COURAGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Outcome reporting in randomized controlled trials (RCTs) on the pharmacological management of idiopathic overactive bladder (OAB) in women; a systematic review for the development of core outcome sets (COS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. QT study – REVIVE [revive.gardp.org]
In vitro validation of Terodiline's dual action on muscarinic and calcium pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparative analysis of Terodiline (B98686), a drug known for its dual antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) and blockade of L-type voltage-gated calcium channels.[1][2][3] Terodiline's therapeutic effects, particularly in the treatment of urinary incontinence, are attributed to this dual mechanism of action.[2][3] This document summarizes key quantitative data, details the experimental methodologies used for their acquisition, and visualizes the relevant biological pathways and experimental workflows to facilitate an objective comparison with other relevant compounds.
Comparative Analysis of Receptor Binding and Channel Blocking Activity
The following tables summarize the in vitro binding affinities of Terodiline and comparator compounds for muscarinic receptor subtypes and their inhibitory potency against L-type calcium channels.
Muscarinic Receptor Antagonism
Terodiline exhibits a degree of selectivity for the M1 muscarinic receptor subtype.[4][5] The table below compares its binding affinity with a non-selective antagonist (Atropine), an M3 selective antagonist (Darifenacin), and a mixed M1/M3 antagonist (Oxybutynin). Higher pKb or pKi values indicate a higher binding affinity.
| Compound | M1 | M2 | M3 | M4 | M5 |
| Terodiline | 7.82 (pKb)[6] | 6.80 (pKb)[6] | 6.55 (pKb)[6] | Data Not Available | Data Not Available |
| Atropine | ~8.9-9.7 | ~9.0 | ~9.2 | ~8.8 | ~8.8 |
| Darifenacin | 8.2[6] | 7.4[6] | 9.1[6] | 7.3[6] | 8.0[6] |
| Oxybutynin | 8.7[6] | 7.8[6] | 8.9[6] | 8.0[6] | 7.4[6] |
L-Type Calcium Channel Blockade
Terodiline's calcium channel blocking activity is compared with established L-type calcium channel blockers: Nifedipine, Verapamil, and Diltiazem.[7] The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit 50% of the calcium channel activity. Lower IC50 values indicate higher potency.
| Drug | IC50 (µM) | Tissue/Cell Type |
| Terodiline | 5 - 20 | Rabbit Mesenteric & Coronary Arteries[7] |
| 1.7 | Guinea-pig Bladder Smooth Muscle[7] | |
| 12.2 - 15.2 | Guinea-pig Ventricular Myocytes[7][8] | |
| Nifedipine | 0.003 - 0.006 | Rabbit Mesenteric & Coronary Arteries[7] |
| Verapamil | 0.3 - 0.5 | Rabbit Mesenteric & Coronary Arteries[7] |
| Diltiazem | 20 - 51 | Human Mesenteric Arterial Myocytes[7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by Terodiline and the mechanism of L-type calcium channel blockade.
Caption: Muscarinic Receptor Signaling Pathway.
Caption: L-Type Calcium Channel Blockade.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to determine the binding affinity and functional activity of the compared compounds.
Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).[9]
General Procedure:
-
Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 20 mM HEPES, pH 7.4) and centrifuged to pellet the cell membranes.[6]
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Activity
Objective: To measure the L-type calcium channel current in isolated cells and determine the inhibitory effect of the test compounds.[7]
General Procedure:
-
Cell Preparation: Single cells (e.g., vascular smooth muscle cells, cardiomyocytes) are isolated from tissue samples through enzymatic digestion.[7]
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Current Measurement: The cell is voltage-clamped at a holding potential, and depolarizing voltage steps are applied to elicit calcium currents.
-
Drug Application: The test compound is applied to the cell, and the effect on the calcium current is measured.
-
Data Analysis: The reduction in the calcium current in the presence of the drug is measured to determine the IC50 value.[7]
Caption: Whole-Cell Patch-Clamp Workflow.
Concluding Remarks
The in vitro data presented in this guide demonstrate that Terodiline possesses a dual mechanism of action, functioning as both a muscarinic receptor antagonist and an L-type calcium channel blocker. Its affinity for muscarinic receptors, with some preference for the M1 subtype, combined with its calcium channel blocking properties, which are less potent than dedicated blockers like nifedipine, contribute to its therapeutic profile. This comparative guide provides a framework for understanding the in vitro pharmacology of Terodiline and serves as a valuable resource for researchers in the field of pharmacology and drug development.
References
- 1. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Block and modified gating of cardiac calcium channel currents by terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Terodiline Demonstrates Potently Higher IKr Inhibition Compared to Oxybutynin
A comparative analysis of the half-maximal inhibitory concentration (IC50) values reveals that terodiline (B98686) is a significantly more potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr) than oxybutynin (B1027). This difference in potency has important implications for the cardiac safety profiles of these two drugs, which are both used to treat urinary incontinence.
Experimental data from whole-cell patch-clamp studies on ventricular myocytes indicates a substantial disparity in the IKr blocking potential of terodiline and S-oxybutynin, the active enantiomer of oxybutynin. Terodiline exhibits a 24-fold more potent inhibition of IKr, with a reported IC50 value of 0.5 μM, compared to an IC50 of 12 μM for S-oxybutynin[1][2][3]. Another study corroborates the high potency of terodiline, reporting an IC50 value of 0.7 μM for IKr inhibition[4].
The IKr current, carried by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for the repolarization phase of the cardiac action potential. Inhibition of this current can lead to a prolongation of the QT interval, a risk factor for developing potentially fatal cardiac arrhythmias such as Torsade de Pointes. The marked difference in IKr inhibition between terodiline and oxybutynin likely underlies the former's association with QT prolongation and its subsequent withdrawal from the market, whereas S-oxybutynin is considered to have weaker, non-specific effects on cardiac ion channels at clinically relevant concentrations[1][2][3].
Quantitative Comparison of IC50 Values
The following table summarizes the IC50 values for IKr inhibition by Terodiline and S-Oxybutynin as determined by electrophysiological studies.
| Compound | IC50 (μM) for IKr Inhibition | Fold Difference | Test System | Reference |
| Terodiline | 0.5 | ~24x more potent | Guinea-pig and rabbit ventricular myocytes | [1][2][3] |
| Terodiline | 0.7 | - | Guinea-pig ventricular myocytes | [4] |
| S-Oxybutynin | 12 | - | Guinea-pig and rabbit ventricular myocytes | [1][2][3] |
Experimental Methodology
The determination of IC50 values for IKr inhibition by these compounds was primarily conducted using the whole-cell patch-clamp technique on isolated ventricular myocytes from guinea pigs and rabbits[1][2][3][4]. This electrophysiological method allows for the direct measurement of ion currents across the cell membrane.
Key steps in the experimental protocol typically include:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from cardiac tissue.
-
Whole-Cell Patch-Clamp Configuration: A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane. The membrane patch within the pipette is then ruptured to allow electrical access to the entire cell.
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and isolate the IKr current. This often involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current" of IKr.
-
Drug Application: The isolated cells are perfused with solutions containing increasing concentrations of the test compound (Terodiline or Oxybutynin).
-
Current Measurement and Analysis: The IKr current is measured at each drug concentration. The fractional block is calculated by comparing the current amplitude in the presence of the drug to the control (drug-free) condition[5][6].
-
IC50 Calculation: The concentration-response data is fitted to the Hill equation to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of the IKr current[5][6].
Caption: Experimental workflow for determining IC50 values for IKr inhibition.
Mechanism of IKr Inhibition
The interaction of drugs like terodiline and oxybutynin with the hERG channel is a direct blockade rather than a complex intracellular signaling pathway. These drugs are thought to bind within the inner pore of the channel, physically occluding the passage of potassium ions and thereby inhibiting the current. The significant difference in potency suggests that terodiline has a much higher affinity for the binding site within the hERG channel compared to oxybutynin.
Caption: Direct blockade of the hERG channel pore by drugs inhibits K+ efflux.
References
- 1. Differences in the effects of urinary incontinence agents S-oxybutynin and terodiline on cardiac K+ currents and action potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the effects of urinary incontinence agents S-oxybutynin and terodiline on cardiac K(+) currents and action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the effects of urinary incontinence agents S‐oxybutynin and terodiline on cardiac K + currents and action potentials | Zendy [zendy.io]
- 4. Inhibition of the rapid component of the delayed-rectifier K+ current by therapeutic concentrations of the antispasmodic agent terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.report [fda.report]
- 6. fda.gov [fda.gov]
Structure-Activity Relationship of Terodiline Analogues on Detrusor Contraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationship (SAR) of terodiline (B98686) and its analogues concerning their inhibitory effects on detrusor muscle contraction. Terodiline, a compound with both anticholinergic and calcium antagonistic properties, has been a subject of interest for the treatment of overactive bladder due to its ability to relax the detrusor smooth muscle.[1][2] This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to inform future drug discovery and development efforts in this area.
Comparative Efficacy of Terodiline Analogues
While comprehensive quantitative data comparing a wide range of terodiline analogues is limited in publicly available literature, key studies have identified structural modifications that enhance inhibitory activity on detrusor contraction. A significant study by Take et al. (1993) synthesized a series of cyclic analogues of terodiline and evaluated their in vivo activity. The findings from this pivotal study are summarized below, highlighting analogues with superior performance to terodiline.
| Compound Name | Chemical Structure | Modification from Terodiline | Relative Inhibitory Activity on Detrusor Contraction | Citation |
| Terodiline | N-tert-butyl-1,1-diphenyl-3-butanamine | - | Baseline | [3] |
| 5,5-dimethyl-2-(2,2-diphenylethyl)-3-isopropylidenepyrrolidine hydrochloride | Cyclic analogue with a pyrrolidine (B122466) ring | Introduction of a pyrrolidine ring with isopropylidene and dimethyl substitutions. | Stronger than terodiline | [3] |
| 2-(2,2-di(4-fluorophenyl)ethylene)-5,5-dimethyl-3-isopropylidenepyrrolidine hydrochloride | Cyclic analogue with diaryl modifications | Introduction of a pyrrolidine ring and fluoro-substitutions on the phenyl rings. | Stronger than terodiline | [3] |
| (+)-5,5-dimethyl-2-(N,N-diphenylaminomethyl)-3-isopropylidenepyrrolidine hydrochloride | Cyclic analogue with a diphenylaminomethyl group | Introduction of a pyrrolidine ring and a diphenylaminomethyl side chain. | Stronger than terodiline | [3] |
| (-)-5,5-dimethyl-2-(N,N-diphenylaminomethyl)-3-isopropylidenepyrrolidine hydrochloride | Cyclic analogue with a diphenylaminomethyl group | Introduction of a pyrrolidine ring and a diphenylaminomethyl side chain. | Stronger than terodiline | [3] |
| 2-(N,N-di(4-fluorophenyl)aminomethyl)-5,5-dimethyl-3-isopropylidenepyrrolidine methanesulfonate | Cyclic analogue with diaryl modifications | Introduction of a pyrrolidine ring and fluoro-substitutions on the N,N-diphenylaminomethyl moiety. | Stronger than terodiline | [3] |
Note: The term "Stronger than terodiline" is based on the qualitative assessment from the cited study, as specific IC50 or pA2 values were not provided in the publication.
Key Signaling Pathways in Detrusor Contraction
The contraction of the detrusor smooth muscle is a complex process primarily regulated by the parasympathetic nervous system through the release of acetylcholine (B1216132) (ACh). ACh acts on muscarinic receptors, predominantly the M2 and M3 subtypes, on the detrusor muscle cells to initiate a signaling cascade leading to contraction. Terodiline and its analogues exert their inhibitory effects by interfering with these pathways.
Caption: Signaling pathways of muscarinic receptor-mediated detrusor muscle contraction.
Terodiline acts as an antagonist at muscarinic receptors and also blocks L-type calcium channels, thus inhibiting both receptor-mediated and depolarization-induced contractions. The analogues with enhanced activity likely exhibit improved binding affinity for muscarinic receptors or greater potency in blocking calcium channels.
Experimental Protocols
The following is a representative protocol for an in vitro isolated detrusor muscle strip study, synthesized from multiple sources, to assess the inhibitory activity of compounds on detrusor contraction.
1. Tissue Preparation:
-
Source: Urinary bladders are excised from euthanized animals (e.g., rats, guinea pigs, or rabbits) or obtained from human patients undergoing cystectomy (with ethical approval and informed consent).
-
Dissection: The bladder is placed in cold (4°C), oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The urothelium and serosa are carefully removed under a dissecting microscope.
-
Strip Preparation: Longitudinal smooth muscle strips (approximately 10-15 mm in length and 2-3 mm in width) are prepared from the bladder body.
2. Experimental Setup:
-
Organ Bath: The detrusor strips are mounted vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Transducer: One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram (10 mN), with the bathing solution being replaced every 15-20 minutes.
3. Induction of Contraction and Drug Evaluation:
-
Contractile Agent: A stable contraction is induced by adding a contractile agonist to the organ bath. Carbachol, a stable analogue of acetylcholine, is commonly used to induce muscarinic receptor-mediated contractions. Potassium chloride (KCl) can be used to induce contractions via membrane depolarization and activation of voltage-gated calcium channels.
-
Concentration-Response Curves: Cumulative concentration-response curves are generated for the contractile agent (e.g., carbachol) in the absence (control) and presence of increasing concentrations of the test compound (terodiline or its analogues). The test compound is typically added 20-30 minutes before initiating the concentration-response curve for the agonist.
-
Data Analysis: The inhibitory effect of the test compounds is quantified by determining their IC50 values (the concentration that produces 50% of the maximum inhibition of the agonist-induced contraction) or their pA2 values (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist).
Caption: Experimental workflow for in vitro evaluation of terodiline analogues.
Conclusion
The available evidence indicates that modification of the terodiline structure, particularly the introduction of a substituted pyrrolidine ring, can lead to analogues with enhanced inhibitory activity on detrusor muscle contraction. While the precise quantitative improvements are not fully detailed in the public domain, the qualitative findings provide a strong foundation for further SAR studies. The dual mechanism of action, targeting both muscarinic receptors and calcium channels, remains a promising strategy for the development of effective treatments for overactive bladder. Future research should focus on obtaining detailed quantitative data for a wider range of analogues to build more precise SAR models and guide the design of novel, potent, and selective detrusor muscle relaxants.
References
- 1. Terodiline inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agents for the treatment of overactive detrusor. IV. Synthesis and structure-activity relationships of cyclic analogues of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Terodiline Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Terodiline Hydrochloride, a compound recognized for its potential reproductive toxicity and harm to aquatic life, requires stringent disposal procedures.[1][2] Adherence to these guidelines is not only a matter of regulatory compliance but also a core component of responsible research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][3] All handling of this compound should ideally be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
Quantitative Safety Data
The following table summarizes the key hazard classifications for this compound, providing a quick reference for safety protocols.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life | [1][2] |
| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5][6][7] The following protocol outlines the necessary steps for its safe disposal:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).[9]
-
-
On-site Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard signs.[10]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal of hazardous pharmaceutical waste typically involves incineration at a permitted treatment facility to ensure complete destruction.[6][7]
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal facility. This is often a legal requirement.[3]
-
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[1][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7082-21-5 Name: this compound [xixisys.com]
- 2. This compound | C20H28ClN | CID 23479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. osha.gov [osha.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling Terodiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Terodiline Hydrochloride in a laboratory setting. The following guidance is designed to ensure the safety of all personnel and to minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound that requires careful handling. The primary hazards associated with this substance are:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Serious Eye Irritation: Causes significant eye irritation upon contact.
-
Aquatic Toxicity: Very toxic to aquatic life, necessitating stringent disposal measures to prevent environmental release.
Due to its potency and the lack of a specific published Occupational Exposure Limit (OEL), a conservative approach to handling is required. Based on the available hazard information, this compound should be handled as a potent compound. In the absence of a formal OEL, the principles of Occupational Exposure Banding (OEB) can be applied. For potent compounds with limited toxicological data, a control banding approach is often used in the pharmaceutical industry to establish safe handling procedures.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following PPE is mandatory when handling this compound in solid (powder) or liquid form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving recommended) | Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A disposable, solid-front, back-closing laboratory coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment enclosure. | Minimizes the risk of inhaling airborne particles. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment balance enclosure, to minimize the generation and dispersal of airborne particles.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the containment equipment is functioning correctly.
-
Weighing:
-
Perform weighing operations within a certified chemical fume hood or a balance enclosure.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
Handle the powder gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the powder, add the solvent to the solid slowly to prevent splashing.
-
Keep containers closed when not in use.
-
Experimental Use
-
Containment: Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Spill Management: Have a spill kit readily available in the work area. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags. In the event of a spill, follow the established spill response protocol.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, and lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected for disposal.
-
Collection: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material. Collect the absorbed material into a sealed hazardous waste container. For large spills, evacuate the area and contact the institutional safety office. |
Experimental Workflow and Safety Diagram
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
